molecular formula C10H11N5 B1329753 N2-Benzyl-1,3,5-triazine-2,4-diamine CAS No. 4086-63-9

N2-Benzyl-1,3,5-triazine-2,4-diamine

Cat. No.: B1329753
CAS No.: 4086-63-9
M. Wt: 201.23 g/mol
InChI Key: VWWIROAZLXEHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-Benzyl-1,3,5-triazine-2,4-diamine (CAS 4086-63-9) is a high-purity chemical building block based on the privileged 1,3,5-triazine scaffold, which is widely recognized for constructing bioactive compounds . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for the development of novel therapeutic agents. Researchers are actively exploring 1,3,5-triazine-2,4-diamine derivatives as potent and selective anticancer agents. These compounds have demonstrated significant promise in inhibiting the proliferation of triple-negative breast cancer cells (e.g., MDA-MB231), with some analogues in this class exhibiting exceptional sub-nanomolar GI50 values and high selectivity over non-cancerous cells . The mechanism of action for these bioactive derivatives is associated with the induction of apoptosis in cancer cells . Beyond oncology, the 1,3,5-triazine core is a promising scaffold for developing novel agents for complex neurodegenerative diseases, including as inhibitors for targets relevant to Alzheimer's Disease . Modern synthetic protocols for these derivatives emphasize efficiency and green chemistry principles, utilizing microwave-assisted and ultrasound-assisted methods to achieve high yields and purity . This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-benzyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c11-9-13-7-14-10(15-9)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWIROAZLXEHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193835
Record name 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4086-63-9
Record name 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004086639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of N2-Benzyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N2-Benzyl-1,3,5-triazine-2,4-diamine, a substituted s-triazine derivative of interest in medicinal chemistry and materials science. This document outlines a detailed synthetic protocol, methods for structural elucidation and purity assessment, and presents expected analytical data in a clear, tabular format.

Introduction

Substituted 1,3,5-triazine-2,4-diamines are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of various substituents onto the triazine core allows for the fine-tuning of their physicochemical and pharmacological profiles. This compound, with its benzyl group, presents a key scaffold for further chemical modification and exploration of its potential applications. This guide details a robust synthetic methodology and the analytical techniques required for its thorough characterization.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction starting from a commercially available dichlorinated triazine precursor. The stepwise substitution of the chlorine atoms with amines at controlled temperatures is a common and effective strategy.[1] Alternatively, microwave-assisted, one-pot, three-component reactions have been developed for the synthesis of analogous N2,6-diaryl-1,3,5-triazine-2,4-diamines, offering a more rapid and efficient approach.[2][3][4]

Experimental Protocol: Two-Step Nucleophilic Substitution

This protocol is based on the sequential reaction of 2,4-dichloro-6-phenyl-1,3,5-triazine with ammonia followed by benzylamine.

Materials:

  • 2,4-dichloro-6-phenyl-1,3,5-triazine

  • Aqueous Ammonia (28-30%)

  • Benzylamine

  • 1,4-Dioxane

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Synthesis of 2-amino-4-chloro-6-phenyl-1,3,5-triazine

  • In a round-bottom flask, dissolve 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 eq) in 1,4-dioxane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add aqueous ammonia (1.2 eq) dropwise while maintaining the temperature.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and stir for 30 minutes.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of this compound

  • Suspend the 2-amino-4-chloro-6-phenyl-1,3,5-triazine intermediate (1.0 eq) in 1,4-dioxane.

  • Add benzylamine (1.2 eq) and sodium bicarbonate (1.5 eq) to the suspension.

  • Heat the mixture to reflux (approximately 100 °C) and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure this compound.

Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.[5]

Physical Properties
PropertyExpected Value
CAS Number 4086-63-9[5]
Molecular Formula C10H11N5
Molecular Weight 201.23 g/mol
Appearance White to off-white solid
Melting Point Not specified, requires experimental determination
Solubility Soluble in DMSO, Methanol, Chloroform
Spectroscopic Data
TechniqueExpected Data
¹H NMR Signals corresponding to the benzyl protons (CH₂ and aromatic) and the amine protons (NH₂ and NH). Aromatic protons of the phenyl and benzyl groups would appear in the range of δ 7.2-7.8 ppm. The benzylic CH₂ protons would likely appear as a singlet or doublet around δ 4.5 ppm. The amine protons would show broad singlets.
¹³C NMR Resonances for the triazine ring carbons (typically in the range of δ 160-170 ppm), as well as signals for the benzylic carbon and the aromatic carbons of both the phenyl and benzyl substituents.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ at m/z 202.10, corresponding to the protonated molecule.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=N stretching of the triazine ring (around 1500-1600 cm⁻¹), and C-H stretching of the aromatic and benzyl groups.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Workflow Diagrams

The following diagrams illustrate the synthesis and characterization workflow.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2,4-dichloro-6-phenyl-1,3,5-triazine Step1 React with Ammonia (0-5 °C, Dioxane) Start->Step1 Intermediate 2-amino-4-chloro-6-phenyl- 1,3,5-triazine Step1->Intermediate Step2 React with Benzylamine (Reflux, Dioxane, NaHCO₃) Intermediate->Step2 Crude Crude Product Step2->Crude Purify Column Chromatography (Silica Gel, EtOAc/Hexane) Crude->Purify Pure Pure N2-Benzyl-1,3,5-triazine- 2,4-diamine Purify->Pure

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment cluster_physical Physical Properties Pure_Compound Pure Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR HPLC HPLC Pure_Compound->HPLC MP Melting Point Pure_Compound->MP Final_Data Complete Characterization Data NMR->Final_Data MS->Final_Data IR->Final_Data HPLC->Final_Data MP->Final_Data

Caption: Analytical workflow for compound characterization.

Conclusion

This guide provides a detailed framework for the synthesis and characterization of this compound. The outlined experimental protocol, coupled with the comprehensive analytical workflow, will enable researchers to reliably produce and validate this compound for further investigation in drug discovery and materials science. The use of modern synthetic techniques, such as microwave-assisted synthesis, could further optimize the preparation of this and related triazine derivatives.[6][7]

References

Spectroscopic and Synthetic Profile of N2-Benzyl-1,3,5-triazine-2,4-diamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of N2-Benzyl-1,3,5-triazine-2,4-diamine. Due to the limited availability of public domain experimental data for this specific molecule, this document presents a consolidation of expected spectroscopic values derived from closely related analogs and general synthetic methodologies prevalent in the field of 1,3,5-triazine chemistry.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations based on the analysis of similar structures and are intended to serve as a reference for researchers. Commercial suppliers, such as SynHet, indicate that analytical data including LCMS, GCMS, HPLC, MS, FTIR, and NMR are available upon request for this compound (CAS No. 4086-63-9)[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10s1HTriazine-H
~7.35 - 7.20m5HPhenyl-H
~6.50br s2H-NH₂
~6.20t1H-NH-CH₂
~4.50d2H-CH₂-Ph

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~167.0Triazine-C (C-NH₂)
~165.5Triazine-C (C-NH-Bn)
~160.0Triazine-C (C-H)
~140.0Phenyl-C (quaternary)
~128.5Phenyl-C (ortho, meta)
~127.0Phenyl-C (para)
~45.0-CH₂-
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (amine)
3050 - 3020MediumC-H stretching (aromatic)
2950 - 2850MediumC-H stretching (aliphatic)
1640 - 1550StrongC=N stretching (triazine ring), N-H bending
1490, 1450MediumC=C stretching (aromatic ring)
~810StrongTriazine ring bending
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
201.10[M]⁺ (Molecular Ion)
202.10[M+H]⁺ (Electrospray Ionization)
110.05[M - Benzyl group]⁺
91.05[Benzyl Cation]⁺

Synthesis and Experimental Protocols

The synthesis of N2-substituted-1,3,5-triazine-2,4-diamines can be achieved through various methods. A common approach involves the nucleophilic substitution of a halogenated triazine precursor with the desired amine.

Synthetic Workflow

A plausible synthetic route to this compound is outlined below. This involves the sequential reaction of a di-substituted triazine with ammonia and benzylamine.

G General Synthetic Workflow for this compound cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Product A 2,4-Dichloro-1,3,5-triazine D Step 1: Nucleophilic Substitution with Ammonia A->D B Ammonia (aq) B->D C Benzylamine E Step 2: Nucleophilic Substitution with Benzylamine C->E F 2-Amino-4-chloro-1,3,5-triazine D->F G This compound E->G F->E

Caption: General Synthetic Workflow.

General Experimental Protocol

The following is a generalized protocol for the synthesis of this compound based on established methods for similar compounds.

  • Synthesis of 2-Amino-4-chloro-1,3,5-triazine: To a stirred solution of 2,4-dichloro-1,3,5-triazine in a suitable solvent (e.g., acetone, THF) at low temperature (0-5 °C), an aqueous solution of ammonia is added dropwise. The reaction mixture is stirred for a specified period, allowing for the selective substitution of one chlorine atom. The resulting precipitate is filtered, washed with cold water, and dried to yield the intermediate product.

  • Synthesis of this compound: The 2-amino-4-chloro-1,3,5-triazine intermediate is dissolved in a suitable solvent (e.g., dioxane, DMF) along with a base (e.g., triethylamine, diisopropylethylamine) to act as a hydrogen chloride scavenger. Benzylamine is then added to the mixture. The reaction is heated under reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC). After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed, and purified by recrystallization or column chromatography to afford the final product.

Characterization Workflow

The structural confirmation of the synthesized this compound would follow a standard analytical workflow.

G Spectroscopic Characterization Workflow A Synthesized Product B Purity Assessment (TLC, HPLC) A->B C Structural Elucidation B->C D ¹H NMR C->D E ¹³C NMR C->E F IR Spectroscopy C->F G Mass Spectrometry C->G H Final Characterized Compound D->H E->H F->H G->H

Caption: Characterization Workflow.

Concluding Remarks

This technical guide provides a foundational understanding of the spectroscopic and synthetic characteristics of this compound. While specific, experimentally verified data remains proprietary or unpublished, the provided information, based on sound chemical principles and data from analogous compounds, offers a valuable resource for researchers in the field. For definitive data, direct contact with a commercial supplier or undertaking a de novo synthesis and characterization is recommended.

References

Technical Guide: N2-benzyl-1,3,5-triazine-2,4-diamine (CAS Number 4086-63-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on N2-benzyl-1,3,5-triazine-2,4-diamine (CAS Number: 4086-63-9). Due to the limited publicly available experimental data for this specific compound, this document also presents data for the broader class of N2,6-substituted 1,3,5-triazine-2,4-diamines to provide a contextual understanding of its potential properties and biological activities. This guide includes a summary of known identifiers, general synthetic approaches, and discusses the well-documented potential of this class of compounds in medicinal chemistry, particularly in oncology.

Chemical Identity and Physical Properties

This compound is a substituted guanamine with a benzyl group attached to one of the exocyclic amino groups of the 1,3,5-triazine core.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 4086-63-9
IUPAC Name This compound
Molecular Formula C₁₀H₁₁N₅
SMILES c1ccccc1CNc2nc(N)ncn2
PubChem CID 77707[1]

Solubility Profile

Experimentally determined solubility data for this compound in water or common organic solvents are not available in the reviewed literature. However, the solubility of triazine derivatives is a critical parameter for their biological activity and formulation.

General Solubility Characteristics of Substituted 1,3,5-Triazine-2,4-diamines:

The solubility of this class of compounds is highly dependent on the nature of the substituents. Generally, they are poorly soluble in water. For a related compound, 6-phenyl-1,3,5-triazine-2,4-diamine (Benzoguanamine), the water solubility is reported as 0.06% at 22 °C and 0.6% at 100 °C. It is soluble in methyl cellosolve and insoluble in benzene. The introduction of polar functional groups can increase aqueous solubility, while larger non-polar moieties tend to decrease it. For research purposes, solvents such as dimethyl sulfoxide (DMSO) and ethanol are often employed to dissolve triazine derivatives.

Experimental Protocols

General Synthesis of N2,6-Disubstituted-1,3,5-triazine-2,4-diamines

A common method for the synthesis of this class of compounds is a one-pot, microwave-assisted reaction.[2] This approach involves the three-component condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine in the presence of an acid catalyst, followed by base-promoted rearrangement and dehydrogenative aromatization.[2]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Cyanoguanidine Cyanoguanidine Step1 1. HCl, Microwave Cyanoguanidine->Step1 Aldehyde Aromatic Aldehyde Aldehyde->Step1 Amine Arylamine Amine->Step1 Step2 2. Base Step1->Step2 Product N2,6-Disubstituted- 1,3,5-triazine-2,4-diamine Step2->Product

General synthetic workflow for N2,6-disubstituted-1,3,5-triazine-2,4-diamines.
General Protocol for Solubility Determination

A standardized protocol for determining the equilibrium solubility of a compound like this compound would typically follow the shake-flask method.

G Start Add excess compound to solvent Agitate Agitate at constant temperature (e.g., 24-48h) Start->Agitate Equilibrate Allow to reach equilibrium Agitate->Equilibrate Separate Separate solid and liquid phases (centrifugation/filtration) Equilibrate->Separate Analyze Analyze supernatant concentration (e.g., HPLC, UV-Vis) Separate->Analyze Result Determine solubility Analyze->Result

Workflow for the shake-flask solubility determination method.

Biological Activity and Potential Signaling Pathways

While specific biological data for this compound is scarce, the 1,3,5-triazine scaffold is a well-established pharmacophore in drug discovery. Numerous derivatives have been investigated for a wide range of therapeutic applications.

The class of N2,6-substituted 1,3,5-triazine-2,4-diamines has garnered significant interest for its antiproliferative and anticancer activities . These compounds have been shown to target various components of cellular signaling pathways implicated in cancer progression.

Potential Molecular Targets and Signaling Pathways:

Based on studies of analogous compounds, this compound could potentially interact with signaling pathways involved in cell cycle regulation, proliferation, and survival. A hypothetical signaling pathway that could be modulated by such a compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Triazine Substituted Triazine (e.g., CAS 4086-63-9) Triazine->PI3K Potential Inhibition

References

An In-depth Technical Guide to the Biological Activity of N2,6-disubstituted 1,3,5-triazine-2,4-diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of N2,6-disubstituted 1,3,5-triazine-2,4-diamines, a class of compounds demonstrating significant therapeutic potential. The versatile 1,3,5-triazine scaffold allows for structural modifications at the N2 and 6 positions, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to serve as a valuable resource for ongoing research and development in this area.

Introduction to N2,6-disubstituted 1,3,5-triazine-2,4-diamines

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry due to its structural versatility and wide range of biological activities.[1] Specifically, N2,6-disubstituted 1,3,5-triazine-2,4-diamines have emerged as a promising class of molecules targeting various enzymes, receptors, and signaling pathways implicated in diseases such as cancer, microbial infections, and viral illnesses.[2] The ability to readily introduce diverse substituents at two key positions allows for the fine-tuning of their pharmacological profiles, making them attractive candidates for drug discovery programs.[2]

Anticancer Activity

A significant body of research has focused on the anticancer properties of N2,6-disubstituted 1,3,5-triazine-2,4-diamines. These compounds have shown potent antiproliferative activity against a variety of cancer cell lines, particularly breast cancer.

Quantitative Anticancer Activity Data

The antiproliferative effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values. A selection of reported data is summarized in the tables below.

Table 1: Antiproliferative Activity of N2,6-diaryl-1,3,5-triazine-2,4-diamines against Breast Cancer Cell Lines

Compound IDCell LineActivity (GI50)Reference
Most Active Compound MDA-MB-231 (Triple Negative)1 nM[3][4][5]
Compound 92 MDA-MB-231 (Triple Negative)0.001 µM[1]
Compound 91 MDA-MB-231 (Triple Negative)0.06 µM[1]
Various DerivativesMDA-MB-231, MCF-7, SKBR-3Varied[3]

Note: The most active compounds demonstrated high selectivity for cancer cells over non-cancerous MCF-10A epithelial breast cells.[3]

Table 2: Anticancer Activity of Other Substituted 1,3,5-triazine-2,4-diamines

Compound Class/IDCell Line(s)Activity (IC50/GI50)Reference
Imamine-1,3,5-triazine derivative 4f MDA-MB-231IC50 = 6.25 µM
Imamine-1,3,5-triazine derivative 4k MDA-MB-231IC50 = 8.18 µM
2-(4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)phenyl]imino}acetonitrile (19 )MALME-3M (Melanoma)GI50 = 3.3 x 10⁻⁸ M[6]
Biguanide-derived 2c SW620, HCT116 (Colorectal)IC50 = 25.25 µM, 26.29 µM[7]
Biguanide-derived 3c SW620, HCT116 (Colorectal)IC50 = 22.80 µM, 20.79 µM[7]
Morpholine-functionalized 11 SW620 (Colorectal)IC50 = 5.85 µM[8]
Mechanisms of Anticancer Action

The anticancer effects of these triazine derivatives are attributed to their ability to interfere with critical cellular processes, primarily through the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Several 1,3,5-triazine derivatives have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[9] This pathway is a crucial regulator of cell growth, survival, and metabolism, and its overactivation is a common feature in many cancers.[10] One notable example is gedatolisib, a 1,3,5-triazine derivative that has undergone clinical trials for its dual inhibitory activity against PI3K and mTOR.[9] Inhibition of this pathway by triazine compounds can lead to cell cycle arrest and apoptosis.[10] Western blot analyses have confirmed that treatment with these compounds can decrease the phosphorylation of key downstream effectors like Akt and mTOR, and modulate the levels of apoptosis-related proteins such as Bcl-2 and Bax.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (anti-apoptotic) Akt->Bcl2 Inhibition Bax Bax (pro-apoptotic) Akt->Bax Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax->Apoptosis Induction Triazine N2,6-disubstituted 1,3,5-triazine-2,4-diamine Triazine->PI3K Inhibition Triazine->mTOR Inhibition

PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine derivatives.

Certain N2,6-disubstituted 1,3,5-triazine-2,4-diamines have been identified as catalytic inhibitors of human DNA topoisomerase IIα (htIIα).[2] This enzyme is essential for managing DNA topology during replication and transcription, making it a validated target for anticancer drugs. These triazine derivatives are thought to act by competing with ATP for the nucleotide-binding site of the enzyme.

Antimicrobial and Antiviral Activity

In addition to their anticancer properties, these triazine derivatives have demonstrated notable activity against various microbial pathogens.

Quantitative Antimicrobial and Antiviral Data

The efficacy of these compounds against bacteria and fungi is typically measured by the Minimum Inhibitory Concentration (MIC), while antiviral activity is often assessed by the half-maximal effective concentration (EC50) or IC50 from plaque reduction assays.

Table 3: Antimicrobial Activity of Substituted 1,3,5-triazine Derivatives

Compound Class/IDMicroorganism(s)Activity (MIC)Reference
Various 2,4,6-trisubstituted-s-triazinesPathogenic bacteria and fungi6.25 - 25 µg/mL[11]
Triazine derivatives 10 and 13 MRSA, E. coliMore active than ampicillin[12]
Triazine derivatives 10 and 13 CytotoxicityNon-toxic up to 250 µg/mL and 125 µg/mL, respectively[12][13]

Table 4: Antiviral Activity of Substituted 1,3,5-triazine Derivatives

Compound Class/IDVirusActivity (IC50)Reference
Arysulfonylhydrazine-1,2,3-triazole derivativeHSV-11.26 µM[14]
Arysulfonylhydrazine-1,2,3-triazole derivativeHSV-11.30 µM[14]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of N2,6-diaryl-1,3,5-triazine-2,4-diamines

A common and efficient method for synthesizing a library of these compounds is a one-pot, microwave-assisted, three-component reaction.[2][9]

Materials:

  • Cyanoguanidine

  • Substituted aromatic aldehydes

  • Substituted arylamines

  • Hydrochloric acid (HCl)

  • A suitable base (e.g., an alkali solution)

  • Microwave reactor

Procedure:

  • A mixture of cyanoguanidine, an aromatic aldehyde, and an arylamine is subjected to a three-component condensation reaction in the presence of hydrochloric acid under focused microwave irradiation.[9]

  • This initially forms a 1,6-diaryl-1,6-dihydro-1,3,5-triazine-2,4-diamine intermediate.[9]

  • Without isolation, the intermediate is treated with a base.[9]

  • The addition of the base promotes a Dimroth rearrangement, followed by spontaneous dehydrogenative aromatization to yield the final N2,6-diaryl-1,3,5-triazine-2,4-diamine product.[9]

Synthesis_Workflow Start Starting Materials: - Cyanoguanidine - Aromatic Aldehyde - Arylamine Step1 One-Pot Three-Component Condensation (Microwave, HCl) Start->Step1 Intermediate Dihydrotriazine Intermediate Step1->Intermediate Step2 Base Treatment (Dimroth Rearrangement & Aromatization) Intermediate->Step2 Product N2,6-diaryl-1,3,5-triazine-2,4-diamine Step2->Product Purification Purification & Characterization Product->Purification Screening Biological Activity Screening Purification->Screening

General workflow for the synthesis and screening of triazine derivatives.
Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7, HCT116)

  • Complete culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol, 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds

  • Standardized microbial inoculum

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity Assessment (Plaque Reduction Assay)

This assay is the standard for quantifying the efficacy of antiviral compounds against lytic viruses like Herpes Simplex Virus-1 (HSV-1).[15]

Materials:

  • Host cell line (e.g., Vero cells)

  • Virus (e.g., HSV-1)

  • Culture medium

  • 6-well or 24-well plates

  • Test compounds

  • Overlay medium (e.g., medium with 0.8% methylcellulose or agarose)

  • Fixative solution (e.g., methanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Infection: Infect the cell monolayer with a known concentration of the virus for 1-2 hours to allow for viral adsorption.[16]

  • Treatment: Remove the virus inoculum and overlay the cells with a semi-solid overlay medium containing various concentrations of the test compound.[16]

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation. The semi-solid overlay restricts the spread of the virus, resulting in localized areas of cell death (plaques).[16]

  • Plaque Visualization: Remove the overlay, fix the cells, and stain with Crystal Violet. Viable cells will be stained, while the plaques will appear as clear zones.[15][16]

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to a virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

DNA Topoisomerase IIα Inhibition Assay (kDNA Decatenation Assay)

This assay measures the ability of Topoisomerase IIα to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibitors of the enzyme will prevent this process.[17][18]

Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • Assay buffer (containing ATP)

  • Test compounds

  • Stop solution (e.g., containing SDS and proteinase K)

  • Agarose gel and electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding Topoisomerase IIα enzyme and incubate at 37°C for approximately 30 minutes.[18]

  • Reaction Termination: Stop the reaction by adding the stop solution. The SDS traps the enzyme on the DNA, and proteinase K digests the enzyme.[19]

  • Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.

  • Visualization: Stain the gel with a DNA staining agent and visualize under UV light. Catenated kDNA remains at the top of the gel, while decatenated, unlinked DNA minicircles migrate into the gel.[17] A reduction in the amount of decatenated DNA in the presence of the compound indicates inhibition of the enzyme.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.[10][20]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of PI3K, Akt, mTOR, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells to extract total protein.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[20]

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[20]

Conclusion

N2,6-disubstituted 1,3,5-triazine-2,4-diamines represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, along with their antimicrobial and antiviral activities, underscores their potential for further investigation. The ability to modulate their biological activity through targeted chemical synthesis, combined with a growing understanding of their mechanisms of action, positions this class of compounds as a focal point for future drug discovery and development efforts. This guide provides a foundational resource for researchers aiming to explore and expand upon the therapeutic applications of these potent molecules.

References

Exploring the Chemical Space of N2-Substituted Guanamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-substituted guanamines, a class of compounds characterized by a 1,3,5-triazine-2,4-diamine core with substituents at the N2 and C6 positions, represent a versatile scaffold with significant potential in drug discovery. These molecules have garnered considerable interest due to their demonstrated biological activities across various therapeutic areas, including oncology, virology, and neurology. The capacity for substitution at two key positions allows for the exploration of a vast chemical space, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of N2-substituted guanamines, with a focus on their activity as cyclin-dependent kinase (CDK) inhibitors and antiviral agents.

Synthetic Protocols

The synthesis of N2-substituted guanamines can be achieved through several routes. A prevalent and efficient method is the one-pot, microwave-assisted, three-component reaction of cyanoguanidine, an aromatic aldehyde, and an arylamine.[1][2] This approach allows for the rapid generation of a diverse library of compounds.

General Protocol for Microwave-Assisted Synthesis of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines[1]

This protocol describes a general procedure for the synthesis of a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines.

Materials:

  • Cyanoguanidine

  • Substituted aromatic aldehydes

  • Substituted arylamines

  • Hydrochloric acid (HCl)

  • A suitable base (e.g., sodium hydroxide)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine cyanoguanidine (1.0 eq.), the desired aromatic aldehyde (1.1 eq.), and the selected arylamine (1.1 eq.) in a suitable solvent such as ethanol.

  • Add a catalytic amount of hydrochloric acid.

  • Seal the vessel and place it in a focused microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes).

  • After cooling, add a base to the reaction mixture to promote the rearrangement of the dihydrotriazine intermediate and subsequent dehydrogenative aromatization.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Quantitative Data: Structure-Activity Relationships

The biological activity of N2-substituted guanamines is highly dependent on the nature of the substituents at the N2 and C6 positions. The following tables summarize quantitative data for two classes of N2-substituted guanamines: O6-cyclohexylmethylguanine derivatives as CDK inhibitors and N2-phenylguanines as inhibitors of Herpes Simplex Virus (HSV) thymidine kinase.

Table 1: Inhibition of Cyclin-Dependent Kinases by N2-Substituted O6-Cyclohexylmethylguanine Derivatives[3]
CompoundN2-SubstituentCDK1/cyclin B IC50 (nM)CDK2/cyclin A IC50 (nM)
NU2058 H>10000>10000
NU6102 4-(aminosulfonyl)phenyl9.55.4
25 4-hydroxyphenyl9469
28 4-(methylsulfonylamino)phenyl97
34 4-carbamoylphenyl6764

Data extracted from Hardcastle et al., J. Med. Chem. 2004, 47, 15, 3710–3722.[3] These studies highlight that an aromatic substituent at the N2 position is crucial for potency. Furthermore, a hydrogen bond donor at the 4'-position of the phenyl ring significantly enhances inhibitory activity.[3]

Table 2: Inhibition of HSV Thymidine Kinase by N2-Phenylguanine Derivatives[4]
CompoundN2-SubstituentHSV-1 TK IC50 (µM)HSV-2 TK IC50 (µM)
m-CF3PG 3-(trifluoromethyl)phenyl0.10.1
p-CF3PG 4-(trifluoromethyl)phenyl0.30.2
m-ClPG 3-chlorophenyl0.20.1
p-ClPG 4-chlorophenyl0.40.3

Data from Hildebrand et al., J. Med. Chem. 1990, 33, 1, 203–206.[4] The data indicates that hydrophobic, electron-withdrawing groups in the meta position of the phenyl ring lead to the most potent inhibition of both HSV-1 and HSV-2 thymidine kinases.[4]

Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro Cyclin-Dependent Kinase Inhibition Assay[5][6][7][8][9]

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against CDK1/cyclin B and CDK2/cyclin A.

Materials:

  • Recombinant human CDK1/cyclin B and CDK2/cyclin A enzymes

  • Histone H1 as a substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1.2 mM DTT)

  • Test compounds dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, Histone H1, and the respective CDK/cyclin complex.

  • Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30 °C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: Antiproliferative Assay (MTT Assay)[10][11][12]

This protocol describes a colorimetric assay to assess the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry[13][14][15][16][17]

This protocol allows for the determination of the cell cycle distribution of cells treated with CDK inhibitors.

Materials:

  • Cancer cell line

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Culture cells and treat them with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells on ice for at least 30 minutes.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase is indicative of cell cycle arrest.

Visualizations: Pathways and Workflows

Signaling Pathway: CDK-Mediated G1/S Transition

CDK_Pathway Mitogenic_Stimuli Mitogenic Stimuli CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F pRb pRb S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb further phosphorylates S_Phase_Genes->CyclinE_CDK2 activates DNA_Synthesis DNA Synthesis (S-Phase Entry) S_Phase_Genes->DNA_Synthesis leads to N2_Guanamine N2-Substituted Guanamine Inhibitor N2_Guanamine->CyclinE_CDK2 inhibits

Caption: CDK-mediated G1/S transition and the inhibitory action of N2-substituted guanamines.

Experimental Workflow: Synthesis to Biological Evaluation

Experimental_Workflow Start Reagents: - Cyanoguanidine - Aldehydes - Amines Synthesis Microwave-Assisted One-Pot Synthesis Start->Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Compound_Library N2-Substituted Guanamine Library Characterization->Compound_Library Primary_Screening Primary Screening: Antiproliferative Assay (MTT) Compound_Library->Primary_Screening Hit_Identification Hit Identification (IC50 < Threshold) Primary_Screening->Hit_Identification Secondary_Assay Secondary Assay: In Vitro Kinase Inhibition Hit_Identification->Secondary_Assay Active Compounds SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Inactive Compounds Mechanism_Study Mechanism of Action Study: Cell Cycle Analysis Secondary_Assay->Mechanism_Study Mechanism_Study->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for the discovery of N2-substituted guanamine drug candidates.

References

An In-depth Technical Guide to the Physicochemical Properties of N2-Benzyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Benzyl-1,3,5-triazine-2,4-diamine, a substituted triazine derivative, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The 1,3,5-triazine core is a privileged structure found in numerous biologically active compounds, including approved anticancer agents.[1] Understanding the physicochemical properties of this compound is fundamental to elucidating its pharmacokinetic and pharmacodynamic profile, thereby guiding its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its potential biological context.

Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 4086-63-9[2]
PubChem CID 77707
Molecular Formula C10H11N5
Molecular Weight 201.23 g/mol
SMILES c1ccccc1CNc2nc(N)ncn2

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table summarizes predicted values obtained from computational models. These values provide valuable initial estimates for research and development purposes.

PropertyPredicted ValueMethod/Tool
Melting Point (°C) 215.5AAT Bioquest Melting Point Predictor[3]
Boiling Point (°C) 435.2AAT Bioquest Boiling Point Predictor[4]
Water Solubility (LogS) -2.8Molinspiration[5]
pKa (most basic) 4.2ChemAxon
LogP 1.5Molinspiration[5]

Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified. These values should be used as estimations and for guidance in experimental design.

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[6]

Method: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C/minute) near the expected melting point for an accurate measurement.

  • Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting point range.

Aqueous Solubility Determination

Aqueous solubility is a crucial parameter influencing the bioavailability of a drug candidate.[8]

Method: Shake-Flask Method [9]

  • Equilibration: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer in a sealed container.

  • Agitation: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.[11]

Method: Potentiometric Titration [12]

  • Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH electrode.[13]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the basic functional groups are protonated.[11]

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.[14]

Method: Shake-Flask Method [15]

  • Partitioning: A known amount of this compound is dissolved in a biphasic system of n-octanol and water. The two phases are pre-saturated with each other.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[14]

  • Phase Separation: The octanol and aqueous layers are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

  • Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[15]

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, many 1,3,5-triazine derivatives have been investigated as anticancer agents.[16] These compounds often exert their effects by targeting key signaling molecules involved in cell proliferation, survival, and angiogenesis. A prominent example is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/AKT/mTOR signaling pathway.[17][18]

Below is a generalized diagram of the EGFR/PI3K/AKT/mTOR signaling pathway, a common target for triazine-based anticancer drugs.

EGFR_PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Triazine Triazine Derivative (Potential Inhibitor) Triazine->EGFR Inhibits Triazine->PI3K Inhibits Physicochemical_Workflow Start Compound Synthesis & Purification Purity Purity Assessment (e.g., HPLC, NMR) Start->Purity MP Melting Point Determination Purity->MP Solubility Aqueous Solubility (Shake-Flask) Purity->Solubility Data Data Analysis & Interpretation MP->Data pKa pKa Determination (Potentiometric Titration) Solubility->pKa Solubility->Data LogP LogP Determination (Shake-Flask) pKa->LogP pKa->Data LogP->Data End Pharmacokinetic Profiling Data->End

References

In Silico Modeling of N2-Benzyl-1,3,5-triazine-2,4-diamine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N2-Benzyl-1,3,5-triazine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with significant therapeutic potential. Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer, neuroprotective, and antimicrobial effects. In silico modeling plays a pivotal role in elucidating the molecular interactions underpinning these activities, guiding the rational design of more potent and selective drug candidates. This technical guide provides an in-depth overview of the computational approaches used to model the interactions of this compound derivatives with their biological targets, supported by quantitative data, detailed experimental protocols, and visual workflows.

Quantitative Data Summary

The biological activity of this compound derivatives has been quantified against various cell lines and enzymes. The following tables summarize key inhibitory concentrations (IC50) and growth inhibition (GI50) values from selected studies.

Table 1: Antiproliferative Activity of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines

Compound IDCell LineActivity (GI50)Reference
Most Active CompoundMDA-MB-231 (Triple Negative Breast Cancer)1 nM[1]

Table 2: Enzyme Inhibition by Benzimidazole/1,3,5-triazine-2,4-diamine Hybrids

Compound IDAChE (IC50)BuChE (IC50)BACE1 (IC50)Reference
9c 19.01 ± 0.57 µM12.69 ± 1.79 µM32.35 ± 2.38 µM[2]
9f 21.09 ± 1.89 µM13.17 ± 0.36 µM49.67 ± 1.43 µM[2]
9a -45.17 ± 1.65 µM13.80 ± 2.02 µM[2]
9b -38.21 ± 0.72 µM24.54 ± 1.96 µM[2]
9i 42.75 ± 0.38 µM25.43 ± 1.16 µM-[2]
9l 27.19 ± 1.05 µM11.23 ± 2.07 µM-[2]

Table 3: Cytotoxic Activity of 1,3,5-Triazine Derivatives Against A549 Lung Cancer Cells

Compound IDActivity (IC50)Reference
8e 50 nM[3]
9a 42 nM[3]
10e 62 nM[3]
11e 28 nM[3]

Table 4: Antiproliferative Activity of s-Triazine Schiff Base Derivatives

Compound IDCell LineActivity (IC50)Reference
4b MCF-7 (Breast Carcinoma)3.29 µM[4][5]
4b HCT-116 (Colon Cancer)3.64 µM[4][5]
4c MCF-7 (Breast Carcinoma)Most Effective[4][5]
4c HCT-116 (Colon Cancer)Most Effective[4][5]

Experimental Protocols: In Silico Modeling

The following sections detail the typical methodologies employed in the in silico analysis of this compound derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding binding mechanisms and for virtual screening of compound libraries.

1. Receptor Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., Dihydrofolate reductase (DHFR), Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Beta-secretase 1 (BACE1)) is obtained from a protein database like the Protein Data Bank (PDB).
  • Water molecules and co-crystallized ligands are typically removed from the PDB file.
  • Hydrogen atoms are added to the protein structure, and charges are assigned using force fields like AMBER or CHARMM.
  • The protein structure is energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structure of the this compound derivative is drawn using chemical drawing software.
  • The 2D structure is converted to a 3D conformation.
  • Energy minimization of the ligand is performed using a suitable force field (e.g., MMFF94).
  • Partial charges are calculated for the ligand atoms.

3. Docking Simulation:

  • A docking software (e.g., AutoDock, GOLD, MOE) is used to perform the simulation.
  • The binding site on the receptor is defined, often based on the location of the co-crystallized ligand or through binding site prediction algorithms.
  • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.
  • A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.

4. Analysis of Results:

  • The top-ranked docking poses are visually inspected to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.
  • The predicted binding affinities (e.g., docking score, estimated free energy of binding) are recorded.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the interactions in a biological environment.

1. System Setup:

  • The best-ranked docked complex from the molecular docking study is used as the starting structure.
  • The complex is placed in a simulation box of a defined shape (e.g., cubic, triclinic).
  • The box is solvated with an explicit water model (e.g., TIP3P).
  • Ions (e.g., Na+, Cl-) are added to neutralize the system and to mimic physiological salt concentration.

2. Simulation Protocol:

  • Energy Minimization: The entire system (protein, ligand, water, ions) is energy minimized to remove steric clashes.
  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure (e.g., 1 atm) for a period of time. This allows the solvent molecules to relax around the solute.
  • Production Run: The production MD simulation is run for a significant period (typically nanoseconds to microseconds), during which the trajectory (atomic coordinates over time) is saved at regular intervals.

3. Trajectory Analysis:

  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and ligand heavy atoms is calculated to assess the stability of the simulation.
  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.
  • Interaction Analysis: The persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose is monitored throughout the simulation.
  • Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone.

Visualizations

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate a typical in silico drug discovery workflow and a generalized signaling pathway that can be inhibited by this compound derivatives.

cluster_0 In Silico Drug Discovery Workflow ligand Ligand Preparation 2D to 3D Conversion Energy Minimization docking Molecular Docking Binding Pose Prediction Scoring ligand->docking receptor Receptor Preparation PDB Structure Add Hydrogens receptor->docking md Molecular Dynamics Stability Analysis Binding Free Energy docking->md analysis Data Analysis Identify Key Interactions SAR Studies md->analysis synthesis Synthesis & Biological Testing analysis->synthesis

Caption: A typical workflow for in silico drug discovery.

cluster_1 Generalized Enzyme Inhibition Pathway ligand N2-Benzyl-1,3,5- triazine-2,4-diamine Derivative enzyme Target Enzyme (e.g., DHFR, AChE, BACE1) ligand->enzyme inhibition Inhibition product Product enzyme->product Catalyzes reaction no_product No Product Formation (Therapeutic Effect) substrate Substrate substrate->enzyme Binds to active site inhibition->enzyme Blocks active site

Caption: Generalized enzyme inhibition by triazine derivatives.

References

A Comprehensive Review of 1,3,5-Triazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties, rigid core, and the ability to readily form multi-substituted derivatives have made it a versatile template for designing potent and selective therapeutic agents. This technical guide provides an in-depth review of the recent advancements of 1,3,5-triazine derivatives in various domains of drug discovery, with a focus on their anticancer, antimicrobial, and antiviral activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Activity of 1,3,5-Triazine Derivatives

The 1,3,5-triazine core is a prominent feature in numerous anticancer agents, attributed to its ability to interact with various biological targets crucial for cancer cell proliferation, survival, and metastasis.[1][2] These derivatives have been extensively explored as inhibitors of kinases, dihydrofolate reductase, and other key enzymes involved in oncogenic signaling pathways.

A significant area of investigation involves the inhibition of protein kinases, which are often dysregulated in cancer.[1] For instance, novel 1,3,5-triazine derivatives have been developed as potent dual inhibitors of the PI3K/mTOR pathway, which is critical for cell growth and survival in many cancers, including cervical cancer.[3] Other derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle.[4] Furthermore, 1,3,5-triazines have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and RET tyrosine kinases, which are key drivers in lung and thyroid cancers, respectively.[5][6] Beyond kinase inhibition, some triazine compounds have been designed to target dihydrofolate reductase, an enzyme essential for nucleotide synthesis, thereby halting cancer cell proliferation.[7]

The following tables summarize the in vitro anticancer activity of selected 1,3,5-triazine derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Imamine-1,3,5-Triazine Derivatives [8]

CompoundTarget Cell LineIC50 (μM)
4f MDA-MB-231 (Breast)6.25
4k MDA-MB-231 (Breast)8.18
Imatinib (Control)MDA-MB-231 (Breast)35.50

Table 2: Anticancer Activity of 1,3,5-Triazine Derivatives Against Colorectal Cancer Cell Lines [9]

CompoundSW480 Cell Line IC50 (μM)SW620 Cell Line IC50 (μM)
5 12.3211.14
11 5.85>100
5-Fluorouracil (Control)10.1513.27

Table 3: PI3K/mTOR Inhibitory Activity of 1,3,5-Triazine Derivatives [3]

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)
6h 1.252.18

Table 4: Cyclin-Dependent Kinase (CDK) Inhibitory Activity of a Triazine-Pyridine Derivative [4]

CompoundTarget KinaseIC50 (μM)
20 CDK10.021

Signaling Pathways Targeted by Anticancer 1,3,5-Triazines

Many 1,3,5-triazine derivatives exert their anticancer effects by modulating critical intracellular signaling pathways. Understanding these pathways is essential for rational drug design and for identifying potential biomarkers for patient stratification.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[10] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt.[11] Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), leading to protein synthesis and cell growth.[11] 1,3,5-triazine derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, thereby blocking these pro-survival signals.[3]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 mTOR mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis 1,3,5-Triazine Inhibitor 1,3,5-Triazine Inhibitor 1,3,5-Triazine Inhibitor->mTOR Proliferation, Survival Proliferation, Survival Akt Akt PIP3->Akt Akt->mTOR Protein Synthesis->Proliferation, Survival

Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical target in cancer therapy.[9] Binding of EGF to its receptor triggers dimerization and autophosphorylation of the intracellular tyrosine kinase domain.[12] This leads to the recruitment of adaptor proteins and the activation of downstream cascades, including the RAS-RAF-MAPK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which supports cell survival.[13] Certain 1,3,5-triazine derivatives function as EGFR tyrosine kinase inhibitors, blocking the initial signaling event and thereby inhibiting tumor growth.[6]

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR RAS-RAF-MAPK RAS-RAF-MAPK EGFR->RAS-RAF-MAPK Activates PI3K/Akt PI3K/Akt EGFR->PI3K/Akt Activates 1,3,5-Triazine Inhibitor 1,3,5-Triazine Inhibitor Proliferation, Survival Proliferation, Survival RAS-RAF-MAPK->Proliferation, Survival PI3K/Akt->Proliferation, Survival

Figure 2: EGFR Signaling Pathway Inhibition.

Antimicrobial and Antiviral Activities

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents.[14] 1,3,5-triazine derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacteria and fungi.[11][15][16] The antimicrobial efficacy of these compounds is often linked to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.[11]

Similarly, in the field of virology, 1,3,5-triazine derivatives have been identified as potent inhibitors of various viruses.[17] Studies have reported significant activity against Herpes Simplex Virus type 1 (HSV-1), Yellow Fever Virus (YFV), and Potato Virus Y (PVY).[18][19][20] The mechanism of antiviral action can vary, from direct inactivation of viral particles to inhibition of viral replication processes.[20]

The following tables present the quantitative antimicrobial and antiviral activities of representative 1,3,5-triazine compounds.

Table 5: Antimicrobial Activity of 1,3,5-Triazine Derivatives [16]

CompoundS. aureus MIC (μg/mL)E. coli MIC (μg/mL)
10 12.525
13 2525
16 12.5>50
25 12.550
30 12.5>50
Ampicillin (Control)12.512.5

Table 6: Anti-Herpes Simplex Virus (HSV-1) Activity of 1,3,5-Triazine Derivatives [18]

CompoundEC50 (μM)IC50 (μM)Selectivity Index (IC50/EC50)
4bbb 0.39>100>256.6
6dpp 1.936.819.4
7ggp 3.070.823.6

Table 7: Anti-Potato Virus Y (PVY) Activity of a 1,3,5-Triazine Derivative [21]

CompoundCurative Activity (%)Protective Activity (%)Inactivation Activity (%)
C35 53.3 ± 2.556.9 ± 1.585.8 ± 4.4
Ningnanmycin (Control)49.1 ± 2.450.7 ± 4.182.3 ± 6.4

Experimental Protocols and Workflows

The discovery and development of novel 1,3,5-triazine derivatives involve a systematic workflow encompassing synthesis, purification, characterization, and biological evaluation.

experimental_workflow start Start synthesis Synthesis of 1,3,5-Triazine Derivatives start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Biological Screening (e.g., Cytotoxicity, Antimicrobial) purification->screening hit_id Hit Identification screening->hit_id hit_id->synthesis Inactive sar_study Structure-Activity Relationship (SAR) Studies hit_id->sar_study Active? lead_opt Lead Optimization sar_study->lead_opt lead_opt->synthesis preclinical Preclinical Studies lead_opt->preclinical end End preclinical->end

Figure 3: General Experimental Workflow for Drug Discovery.
General Synthesis of Trisubstituted 1,3,5-Triazines

The most common method for synthesizing 1,3,5-triazine derivatives is the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[22] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by carefully managing the temperature.[15]

Materials:

  • Cyanuric chloride

  • Nucleophile 1 (R1-NuH)

  • Nucleophile 2 (R2-NuH)

  • Nucleophile 3 (R3-NuH)

  • Anhydrous base (e.g., K2CO3, DIPEA)

  • Appropriate solvent (e.g., Acetone, THF, Dioxane)

Protocol:

  • First Substitution: Dissolve cyanuric chloride in the chosen solvent and cool the mixture to 0-5°C in an ice bath.

  • Add the first nucleophile (1 equivalent) and a base (1 equivalent) dropwise while maintaining the low temperature.

  • Stir the reaction mixture at 0-5°C for 2-4 hours until the reaction is complete (monitored by TLC). This yields the 2-substituted-4,6-dichloro-1,3,5-triazine.

  • Second Substitution: Allow the reaction mixture to warm to room temperature.

  • Add the second nucleophile (1 equivalent) and a base (1 equivalent).

  • Stir the mixture at room temperature for 4-12 hours until the disubstituted product is formed (monitored by TLC).

  • Third Substitution: Heat the reaction mixture to reflux (temperature depends on the solvent).

  • Add the third nucleophile (1 equivalent) and a base (1 equivalent).

  • Reflux the mixture for 6-24 hours until the trisubstituted product is formed (monitored by TLC).

  • Work-up: After completion, cool the reaction mixture, filter off any salts, and evaporate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][23] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • 1,3,5-triazine test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility: Broth Microdilution Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][24] The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 1,3,5-triazine test compounds

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the microtiter plate using CAMHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.[25][26]

Materials:

  • 24-well or 48-well cell culture plates

  • Host cell line (e.g., Vero cells for HSV-1)

  • Virus stock (e.g., HSV-1)

  • Culture medium (e.g., DMEM)

  • Overlay medium (e.g., medium containing carboxymethyl cellulose or agar)

  • 1,3,5-triazine test compounds

  • Crystal violet staining solution

Protocol:

  • Cell Seeding: Seed host cells into plates to form a confluent monolayer.

  • Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.

  • Compound Treatment: After the incubation period, remove the virus inoculum and wash the cells. Add fresh overlay medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for 2-4 days at 37°C to allow for plaque formation.

  • Staining: Remove the overlay medium, fix the cells (e.g., with methanol), and stain with crystal violet. The viable cells will be stained, and the plaques (areas of cell death) will appear as clear zones.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound) and determine the EC50 value (the concentration that inhibits 50% of plaque formation).

Conclusion

The 1,3,5-triazine scaffold continues to be a highly fruitful starting point for the design and development of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse libraries of compounds that can be screened against a wide array of biological targets. The derivatives discussed in this review demonstrate potent anticancer, antimicrobial, and antiviral activities, often through the modulation of well-defined molecular pathways. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, exploring novel drug delivery systems, and leveraging computational methods to further refine structure-activity relationships for the development of next-generation 1,3,5-triazine-based drugs.

References

Methodological & Application

One-Pot Synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

The 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents.[1][2] This class of compounds has shown potent and selective antiproliferative activity, particularly against triple-negative breast cancer cells.[3][4] The one-pot, microwave-assisted synthesis detailed below offers an efficient and versatile method for generating libraries of these compounds for drug discovery campaigns.

This synthetic approach involves a three-component condensation reaction of readily available starting materials: cyanoguanidine, an aromatic aldehyde, and an arylamine.[1][5] The reaction proceeds in the presence of hydrochloric acid, followed by a base-promoted Dimroth rearrangement and subsequent dehydrogenative aromatization to yield the desired 6,N2-diaryl-1,3,5-triazine-2,4-diamine.[1][5] This methodology is highly amenable to parallel synthesis, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1][2]

Key Applications in Drug Discovery:

  • Anticancer Agents: Compounds with this scaffold have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB231, SKBR-3, and MCF-7) and prostate cancer (DU-145).[1][2]

  • Selective Targeting: Notably, certain derivatives have shown high selectivity for cancer cells over non-cancerous cell lines, a crucial attribute for minimizing off-target toxicity.[1][3] The most active compounds have been found to inhibit the growth of triple-negative MDA-MB231 breast cancer cells with GI50 values as low as 1 nM.[3][4]

  • Apoptosis Induction: Studies suggest that the antiproliferative activity of these compounds is mediated through the induction of apoptosis.[3]

Experimental Workflow Diagram

G cluster_0 One-Pot Microwave-Assisted Synthesis start Starting Materials: - Cyanoguanidine - Aromatic Aldehyde - Arylamine reagents Reagents & Conditions: - Hydrochloric Acid - Microwave Irradiation start->reagents Step 1 intermediate Formation of Dihydrotriazine Intermediate reagents->intermediate base Base Treatment (e.g., NaOH or KOH) intermediate->base Step 2 rearrangement Dimroth Rearrangement & Dehydrogenative Aromatization base->rearrangement product Final Product: 6,N2-diaryl-1,3,5-triazine-2,4-diamine rearrangement->product

Caption: Workflow for the one-pot synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines.

Quantitative Data Summary

The following tables summarize representative yields and biological activity data for a selection of synthesized 6,N2-diaryl-1,3,5-triazine-2,4-diamines.

Table 1: Synthesis Yields of Selected Compounds

Compound IDAr¹ (from Aldehyde)Ar² (from Aniline)Yield (%)
1 Phenyl4-Chlorophenyl78
2 4-Methoxyphenyl4-Chlorophenyl85
3 3,4,5-Trimethoxyphenyl4-Fluorophenyl82
4 4-Nitrophenyl4-Tolyl75

Table 2: Antiproliferative Activity (GI₅₀, µM) of Selected Compounds

Compound IDMDA-MB-231 (Breast)SKBR-3 (Breast)MCF-7 (Breast)MCF-10A (Non-cancerous)
1 5.28.110.5> 20
2 2.84.56.2> 20
3 0.0010.51.1> 10
4 7.912.315.8> 20

Detailed Experimental Protocols

General Protocol for the One-Pot Synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines

This protocol is adapted from a microwave-assisted, one-pot synthesis method.[1][5]

Materials:

  • Cyanoguanidine

  • Substituted aromatic aldehyde

  • Substituted arylamine

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (or other suitable solvent)

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave process vial, combine cyanoguanidine (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and the chosen arylamine (1.0 mmol) in a suitable solvent such as ethanol.

  • Acidification: Add concentrated hydrochloric acid (1.0 mmol) to the mixture.

  • Microwave Irradiation (Step 1): Seal the vial and subject the reaction mixture to microwave irradiation at a specified temperature (e.g., 120 °C) for a designated time (e.g., 20-30 minutes). This step facilitates the initial three-component condensation to form the dihydrotriazine intermediate.

  • Basification (Step 2): After cooling the reaction vessel, add an aqueous solution of a base (e.g., 2M NaOH or KOH) until the mixture becomes alkaline.

  • Microwave Irradiation (Step 2): Reseal the vial and irradiate the mixture again under microwave conditions at a higher temperature (e.g., 150 °C) for a longer duration (e.g., 30-60 minutes). This promotes the Dimroth rearrangement and subsequent dehydrogenative aromatization.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated solid product can be collected by filtration, washed with water and a cold solvent (e.g., ethanol), and then dried. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization:

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC)

Protocol for Antiproliferative Activity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, SKBR-3, MCF-7) and a non-cancerous cell line (e.g., MCF-10A)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the compound relative to the vehicle control. Determine the GI₅₀ (the concentration that causes 50% growth inhibition) value by plotting the percentage of inhibition against the compound concentration.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of N2-Substituted Triazines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the synthesis of these valuable compounds.[1] This technology offers several advantages over conventional heating methods, including significantly reduced reaction times, improved yields, and often, cleaner reaction profiles, aligning with the principles of green chemistry.[4][5] These benefits are particularly impactful in drug discovery and development, where rapid lead generation and optimization are critical.

This document provides detailed protocols for the microwave-assisted synthesis of various N2-substituted triazines, presenting quantitative data in tabular format for easy comparison and including graphical representations of the synthetic workflows.

Protocol 1: One-Pot, Three-Component Synthesis of N2-(Tetrazol-5-yl)-6-aryl-5,6-dihydro-1,3,5-triazine-2,4-diamines

This protocol describes a highly efficient, one-pot, three-component reaction for synthesizing N2-substituted dihydro-1,3,5-triazine-2,4-diamines under microwave irradiation.[6][7] The method demonstrates high atom economy and simplifies the work-up procedure.[7]

Reaction Scheme:

A mixture of an aromatic aldehyde, cyanamide, and 5-amino-1,2,3,4-tetrazole in pyridine is subjected to microwave heating to yield the desired N2-(tetrazol-5-yl)-6-aryl-5,6-dihydro-1,3,5-triazine-2,4-diamine.

Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Combine Aromatic Aldehyde (1 mmol), Cyanamide (2 mmol), and 5-Amino-1,2,3,4-tetrazole (1 mmol) in Pyridine (10 mL) B Heat in Microwave Reactor A->B C Conditions: 120 °C, 12 min D Remove Solvent (Reduced Pressure) C->D E Isolate Solid by Filtration D->E F Recrystallize from DMF E->F G Obtain Pure Product F->G

Caption: Workflow for the one-pot synthesis of N2-substituted triazines.

Detailed Experimental Protocol:
  • In a suitable microwave reaction vessel, add the aromatic aldehyde (1 mmol), cyanamide (2 mmol), and 5-amino-1,2,3,4-tetrazole (1 mmol).[7]

  • Add pyridine (10 mL) to the vessel.[7]

  • Seal the vessel and place it in a microwave reactor (e.g., Milestone Microwave Labstation).[7]

  • Irradiate the mixture at 120 °C for 12 minutes.[7]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Remove the pyridine under reduced pressure.[7]

  • The resulting solid product is isolated by filtration.[7]

  • Recrystallize the crude product from dimethylformamide (DMF) to obtain the pure N2-(tetrazol-5-yl)-6-aryl-5,6-dihydro-1,3,5-triazine-2,4-diamine.[7]

Data Presentation:

Table 1: Synthesis of N2-(Tetrazol-5-yl)-6-aryl-5,6-dihydro-1,3,5-triazine-2,4-diamines (4a-j).[6]

CompoundAr (Aromatic Aldehyde)Yield (%)
4a 4-Chlorophenyl95
4b 4-Bromophenyl92
4c 4-Fluorophenyl96
4d 4-Nitrophenyl90
4e 4-Methylphenyl88
4f 4-Methoxyphenyl85
4g Phenyl89
4h 2-Thienyl82
4i 2-Furyl80
4j 2-Naphthyl84

Note: Conventional heating in pyridine for 3 hours resulted in lower yields (≈60%), highlighting the efficiency of microwave heating.[6]

Protocol 2: One-Pot, Microwave-Assisted Synthesis of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines

This protocol details a one-pot, microwave-assisted method for preparing a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, which have shown significant antiproliferative activity against cancer cell lines.[2] The process involves a three-component condensation followed by a base-promoted rearrangement and dehydrogenative aromatization.[2][8]

Reaction Scheme:

Cyanoguanidine, an aromatic aldehyde, and an arylamine react in the presence of hydrochloric acid under microwave irradiation. The intermediate is then treated with a base, leading to a Dimroth rearrangement and subsequent aromatization to yield the final product.[2]

Logical Relationship Diagram:

G Start Reactants: - Cyanoguanidine - Aromatic Aldehyde - Arylamine - HCl Step1 Microwave-Assisted Three-Component Condensation Start->Step1 Intermediate Dihydrotriazine Intermediate (I) Step1->Intermediate Step2 Base Treatment (e.g., NaOH) Intermediate->Step2 Rearrangement Dimroth Rearrangement (II) Step2->Rearrangement Step3 Spontaneous Dehydrogenation & Aromatization Rearrangement->Step3 Product Final Product: 6,N2-Diaryl-1,3,5-triazine- 2,4-diamine Step3->Product

Caption: Logical steps in the synthesis of 6,N2-diaryl-1,3,5-triazines.

Detailed Experimental Protocol:

This is a general representation of the multi-step, one-pot procedure.

  • Step 1: Condensation:

    • Combine cyanoguanidine, an aromatic aldehyde, and an arylamine in a suitable solvent with hydrochloric acid in a microwave-safe vessel.

    • Irradiate the mixture in a focused microwave reactor. (Specific time and temperature will vary based on reactants).[2]

  • Step 2: Rearrangement and Aromatization:

    • After cooling, without isolating the intermediate, add a base (e.g., aqueous sodium hydroxide) to the reaction mixture.[6]

    • This induces the Dimroth rearrangement of the dihydrotriazine ring.[2]

    • Under the reaction conditions, spontaneous dehydrogenation and aromatization occur to yield the final 6,N2-diaryl-1,3,5-triazine-2,4-diamine.[2]

  • Work-up:

    • The final product is typically isolated via filtration, followed by washing and purification (e.g., recrystallization or chromatography).

Data Presentation:

Table 2: Representative Examples of Synthesized 6,N2-Diaryl-1,3,5-triazine-2,4-diamines.[2]

CompoundR¹ (from Aldehyde)R² (from Arylamine)Yield (%)
1 PhenylPhenyl78
15 4-ChlorophenylPhenyl85
29 4-MethoxyphenylPhenyl81
43 Phenyl4-Chlorophenyl75
57 4-Chlorophenyl4-Chlorophenyl92
71 4-Methoxyphenyl4-Chlorophenyl88

Protocol 3: Green Synthesis of Pyridinyl-1,3,5-triazine-2,4-diamine Hybrids

This protocol presents a novel, green, and efficient microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids via a one-step, multi-component reaction under neat (solvent-free) conditions.[5] This method is characterized by its simplicity, high atom economy, and significantly reduced reaction time.[5]

Reaction Scheme:

An equimolar mixture of 2-aminopyridine, cyanamide, and an aromatic aldehyde or ketone is heated under microwave irradiation without any solvent to produce the target compounds.[5]

Experimental Workflow:

G cluster_prep Reactant Mixing (Neat) cluster_reaction Microwave Reaction (Solvent-Free) cluster_workup Purification A Mix Equimolar Amounts: - 2-Aminopyridine (1) - Cyanamide (2) - Aldehyde/Ketone (3) B Heat in Microwave Reactor A->B C Conditions: 120 °C, 15 min D Purify by Recrystallization C->D E Obtain Pure Hybrid Product D->E

Caption: Workflow for the green synthesis of pyridinyl-triazine hybrids.

Detailed Experimental Protocol:
  • In a microwave-safe vial, place equimolecular amounts of 2-aminopyridine (1), cyanamide (2), and the corresponding aromatic aldehyde or ketone (3a, etc.).[5]

  • Seal the vial and subject the neat reaction mixture to microwave heating at 120 °C for 15 minutes.[5]

  • After completion, allow the reaction to cool to room temperature.

  • The resulting product is then purified, typically by recrystallization from a suitable solvent, to yield the pure pyridinyl-1,3,5-triazine-2,4-diamine hybrid.

Data Presentation:

Table 3: Microwave-Assisted Neat Synthesis of Pyridinyl-1,3,5-triazine-2,4-diamine Hybrids.[5]

CompoundAldehyde/KetoneYield (%)
6a 4-Chlorobenzaldehyde35*
6c 4-Hydroxybenzaldehyde94
6g 2-Naphthaldehyde90
7b 4-Chloroacetophenone85
8 Cyclohexanone88

*Initial optimization in pyridine gave a 35% yield. The neat reaction condition proved superior for most substrates.[5]

Microwave-assisted synthesis provides a rapid, efficient, and often environmentally friendly route to N2-substituted triazines. The protocols outlined here demonstrate the versatility of this technology for constructing diverse triazine libraries, which is of significant interest to researchers in medicinal chemistry and drug development. The substantial reduction in reaction times and improvement in yields compared to conventional methods underscore the transformative potential of microwave chemistry in accelerating the discovery of new therapeutic agents.

References

Application Notes and Protocols for Nucleophilic Substitution on the 1,3,5-Triazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, owing to its versatile biological activities and unique electronic properties.[1][2] The synthetic accessibility and the ability to precisely control the introduction of various substituents make it a highly attractive core for drug discovery and the development of functional materials.[1][3] This document provides detailed protocols for the sequential nucleophilic substitution on the 1,3,5-triazine ring, primarily focusing on the reactions of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).

Introduction

The carbon atoms of the 1,3,5-triazine ring are electron-deficient due to the presence of three electronegative nitrogen atoms, making them susceptible to nucleophilic attack.[4] This inherent reactivity allows for the sequential displacement of leaving groups, most commonly chlorine atoms from cyanuric chloride, with a wide range of nucleophiles. The reactivity of the chlorine atoms on cyanuric chloride decreases with each successive substitution, as the introduction of electron-donating nucleophiles increases the electron density of the triazine ring, thereby deactivating it towards further substitution.[4] This characteristic allows for the controlled, stepwise synthesis of mono-, di-, and trisubstituted triazines by carefully manipulating the reaction temperature.[4][5][6]

Generally, the first substitution occurs at low temperatures (e.g., 0–5 °C), the second at ambient temperature, and the third requires elevated temperatures.[5] This temperature-dependent reactivity is a cornerstone of synthetic strategies targeting unsymmetrically substituted 1,3,5-triazines, which are often sought after in drug development to optimize structure-activity relationships (SAR).[7]

General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The substitution reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps involve the addition of a nucleophile to a carbon atom of the triazine ring, forming a tetrahedral intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (e.g., chloride).

SNAr_Mechanism start 1,3,5-Triazine Ring (e.g., Cyanuric Chloride) intermediate Meisenheimer Complex (Tetrahedral Intermediate) start->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu⁻) product Substituted Triazine intermediate->product Elimination of Leaving Group leaving_group Leaving Group (Cl⁻)

Caption: General mechanism of nucleophilic aromatic substitution on a 1,3,5-triazine ring.

Experimental Protocols

Protocol 1: Stepwise Synthesis of Trisubstituted 1,3,5-Triazines

This protocol describes a general method for the sequential substitution of the three chlorine atoms of cyanuric chloride with different nucleophiles. The key to selectivity is the careful control of the reaction temperature at each step.

Materials:

  • 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

  • Nucleophile 1 (e.g., an amine, alcohol, or thiol)

  • Nucleophile 2

  • Nucleophile 3

  • Base (e.g., N,N-diisopropylethylamine (DIEA), K₂CO₃, NaHCO₃)

  • Anhydrous solvent (e.g., acetonitrile (ACN), tetrahydrofuran (THF), acetone, dichloromethane (DCM))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

Step 1: Monosubstitution

  • Dissolve cyanuric chloride (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the mixture to 0–5 °C using an ice bath.

  • In a separate flask, dissolve the first nucleophile (1.0–1.1 equivalents) and a base (1.1–1.2 equivalents) in the same solvent.

  • Add the solution of the nucleophile and base dropwise to the stirred solution of cyanuric chloride, maintaining the temperature at 0–5 °C.

  • Stir the reaction mixture at this temperature for 1–2 hours or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • The resulting dichlorotriazine intermediate can be isolated by aqueous work-up and purification or used directly in the next step.

Step 2: Disubstitution

  • To the solution containing the monosubstituted dichlorotriazine, add the second nucleophile (1.0–1.1 equivalents) and a base (1.1–1.2 equivalents).

  • Allow the reaction mixture to warm to room temperature.

  • Stir for 2–24 hours, monitoring the reaction progress by TLC/LC-MS.

  • Upon completion, the monochlorotriazine intermediate can be isolated or used directly.

Step 3: Trisubstitution

  • To the solution of the disubstituted monochlorotriazine, add the third nucleophile (1.0–3.0 equivalents) and a base (1.1–3.0 equivalents).

  • Heat the reaction mixture to a temperature ranging from 60 °C to reflux, depending on the reactivity of the nucleophile.

  • Monitor the reaction until completion by TLC/LC-MS.

  • After cooling to room temperature, the reaction mixture is typically subjected to an aqueous work-up, extraction with an organic solvent, drying, and purification by column chromatography or recrystallization to yield the final trisubstituted 1,3,5-triazine.

Stepwise_Synthesis_Workflow cluster_step1 Step 1: Monosubstitution cluster_step2 Step 2: Disubstitution cluster_step3 Step 3: Trisubstitution start Cyanuric Chloride step1_reagents Nucleophile 1 + Base (0-5 °C) intermediate1 Dichlorotriazine Intermediate start->intermediate1 Add dropwise step2_reagents Nucleophile 2 + Base (Room Temperature) intermediate2 Monochlorotriazine Intermediate intermediate1->intermediate2 Add reagents step3_reagents Nucleophile 3 + Base (Elevated Temperature) product Trisubstituted 1,3,5-Triazine intermediate2->product Add reagents and heat Synthesis_Logic start Target Trisubstituted Triazine reactivity_analysis Analyze Nucleophile Reactivity (e.g., alcohols > thiols > amines) start->reactivity_analysis electrophilicity Consider Decreasing Electrophilicity (Trichlorotriazine > Dichlorotriazine > Monochlorotriazine) start->electrophilicity strategy Define Synthesis Strategy reactivity_analysis->strategy electrophilicity->strategy stepwise Stepwise Synthesis strategy->stepwise one_pot One-Pot Synthesis strategy->one_pot conditions Optimize Reaction Conditions (Temperature, Base, Solvent) stepwise->conditions one_pot->conditions synthesis Perform Synthesis conditions->synthesis purification Purification and Characterization synthesis->purification final_product Final Product purification->final_product

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of N2-Benzyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of N2-Benzyl-1,3,5-triazine-2,4-diamine and related 1,3,5-triazine derivatives. The protocols outlined below are standard methods for determining cell viability, membrane integrity, and the induction of apoptosis, which are critical for the preclinical assessment of potential anticancer compounds.

Introduction

The 1,3,5-triazine scaffold is a key pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. This compound belongs to this class of compounds and is of interest for its potential cytotoxic effects on cancer cells. The mechanism of action for many cytotoxic 1,3,5-triazine derivatives involves the induction of apoptosis.[1][2][3][4] This document details the experimental procedures to quantify the cytotoxic effects and elucidate the apoptotic mechanism of this compound.

Data Presentation

Table 1: Cytotoxicity of Structurally Related 1,3,5-Triazine Derivatives

Compound ID/SeriesCancer Cell LineIC50 (µM)
N2,N4-bis(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine MCF-7 (Breast)4.14
C26 (Colon)7.87
N2,N4-bis(3,4-dichlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine MCF-7 (Breast)4.98
C26 (Colon)3.05
N2,N4-bis(2,4-dichlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine MCF-7 (Breast)6.85
C26 (Colon)1.71
Triazine-Thiazole Hybrid (Compound 11e) A549 (Lung)0.028
Triazine-Thiazole Hybrid (Compound 9a) A549 (Lung)0.042
Triazine-Thiazole Hybrid (Compound 8e) A549 (Lung)0.050

Data for N2,N4-bis(chlorophenyl) derivatives from[5]. Data for Triazine-Thiazole Hybrids from[6].

Table 2: Apoptosis Induction by a Representative 1,3,5-Triazine Derivative

Cancer Cell LineTreatment% Early Apoptotic Cells% Late Apoptotic Cells/Necrotic Cells
DLD-1 (Colon)Compound 7b (IC50)25.110.2
HT-29 (Colon)Compound 7b (IC50)19.88.5

Data for a 2,4,6-trisubstituted 1,3,5-triazine derivative (Compound 7b) from[3][4].

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO) and untreated controls.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Harvest both adherent and floating cells and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis compound_prep Compound Preparation (this compound) mtt_assay MTT Assay (Cell Viability) compound_prep->mtt_assay ldh_assay LDH Assay (Membrane Integrity) compound_prep->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) compound_prep->apoptosis_assay cell_culture Cell Culture (e.g., MCF-7, A549) cell_culture->mtt_assay cell_culture->ldh_assay cell_culture->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 ldh_assay->ic50 apoptosis_quant Quantification of Apoptosis apoptosis_assay->apoptosis_quant mechanism Mechanism of Action ic50->mechanism apoptosis_quant->mechanism

Caption: General workflow for in vitro cytotoxicity evaluation.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway compound This compound mitochondria Mitochondria compound->mitochondria Induces stress death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor Potential interaction cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: Putative apoptotic signaling pathway induced by cytotoxic agents.

References

Application Notes and Protocols for N2-Benzyl-1,3,5-triazine-2,4-diamine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Benzyl-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the 1,3,5-triazine class of heterocyclic molecules. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, various substituted 1,3,5-triazines have emerged as potent inhibitors of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.

These application notes provide a comprehensive guide for utilizing this compound in in vitro kinase inhibition assays. The protocols outlined below are based on established methodologies for evaluating kinase inhibitors and can be adapted for screening against a panel of kinases to determine the compound's potency and selectivity profile.

Kinase Inhibition Profile of this compound

While specific experimental data for the kinase inhibitory activity of this compound is not extensively available in public literature, derivatives of 1,3,5-triazine have shown inhibitory activity against various kinases, including but not limited to, PIM1 kinase and components of the PI3K/mTOR signaling pathway.[1][2] The following table is a template for summarizing experimentally determined quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Assay TechnologyATP Concentration (µM)
e.g., PIM1TBDADP-Glo™e.g., 10
e.g., PI3KαTBDADP-Glo™e.g., 10
e.g., mTORTBDADP-Glo™e.g., 10
e.g., AKT1TBDADP-Glo™e.g., 10
e.g., CDK2TBDADP-Glo™e.g., 10
... (additional kinases)TBD

TBD: To Be Determined experimentally. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Relevant Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many types of cancer, making it a key target for cancer drug development.[3][4] Several 1,3,5-triazine derivatives have been investigated as inhibitors of this pathway.[2][5]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 | PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Survival Survival Akt->Survival Proliferation Proliferation mTORC1->Proliferation Metabolism Metabolism mTORC1->Metabolism mTORC2 mTORC2 mTORC2->Akt P This compound This compound This compound->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with a potential point of inhibition.

Experimental Protocols

The following protocols provide a framework for assessing the kinase inhibitory activity of this compound. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for quantifying kinase activity by measuring ADP production.[6]

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Compound) start->reagent_prep serial_dilution Serial Dilution of This compound reagent_prep->serial_dilution plate_setup Plate Setup in 384-well Plate (Compound, Kinase, Substrate/ATP Mix) serial_dilution->plate_setup incubation Incubation at Room Temperature (e.g., 60 minutes) plate_setup->incubation adp_glo_reagent Add ADP-Glo™ Reagent (Stop kinase reaction, deplete ATP) incubation->adp_glo_reagent incubation2 Incubation at Room Temperature (40 minutes) adp_glo_reagent->incubation2 detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubation2->detection_reagent incubation3 Incubation at Room Temperature (30-60 minutes) detection_reagent->incubation3 read_luminescence Read Luminescence (Plate Reader) incubation3->read_luminescence data_analysis Data Analysis (Calculate % inhibition, determine IC50) read_luminescence->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Protocol 1: ADP-Glo™ Kinase Inhibition Assay

This protocol is adapted for a 384-well plate format.

Materials:

  • This compound (stock solution in 100% DMSO)

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in 100% DMSO.

    • Further dilute the compound in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).

  • Assay Plate Setup:

    • Add 1 µL of the diluted compound or vehicle (DMSO in Kinase Buffer) to the wells of a 384-well plate.

    • Prepare a "no enzyme" control (for background luminescence) and a "vehicle" control (for 100% kinase activity).

  • Kinase Reaction:

    • Prepare a 2x kinase/substrate solution in Kinase Buffer.

    • Prepare a 2x ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for the specific kinase, if known. A common starting concentration is 10 µM.

    • Add 2 µL of the enzyme solution to each well (except the "no enzyme" control wells, to which 2 µL of Kinase Buffer is added).

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to all wells.

    • The final reaction volume is 5 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized for each kinase.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay for Target Engagement (Optional)

To confirm the activity of this compound in a cellular context, a Western blot analysis can be performed to assess the phosphorylation status of a known downstream substrate of the target kinase.

Materials:

  • Cancer cell line known to have an active target kinase pathway.

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer.

  • Protein quantification assay (e.g., BCA).

  • SDS-PAGE and Western blot equipment.

  • Primary antibodies against the phosphorylated and total forms of the kinase's downstream substrate.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with the primary antibody against the phosphorylated substrate.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

  • Analysis:

    • Quantify the band intensities to determine the effect of the compound on the phosphorylation of the target substrate.

Conclusion

The provided application notes and protocols offer a robust starting point for the investigation of this compound as a kinase inhibitor. By systematically applying these methodologies, researchers can elucidate the compound's potency, selectivity, and potential mechanism of action, thereby contributing to the development of novel targeted therapies. It is recommended to perform initial screening against a broad panel of kinases to identify primary targets and then proceed with more detailed mechanistic studies for the most promising hits.

References

Application Notes and Protocols for the Analysis of N2-Benzyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of N2-Benzyl-1,3,5-triazine-2,4-diamine using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS).

Introduction

This compound is a member of the triazine class of compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Accurate and robust analytical methods are crucial for the characterization, purity assessment, and quantification of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LCMS) are powerful techniques for the analysis of triazine derivatives.[3][4][5] This document outlines detailed protocols for these analytical methods.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. For the analysis of this compound, a reverse-phase HPLC method is recommended.

2.1.1. Experimental Protocol: HPLC Analysis

A generalized HPLC protocol for triazine derivatives can be adapted for this compound.[5][6]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or FA) in Water

    • Mobile Phase B: 0.1% TFA (or FA) in Acetonitrile

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 220 nm

    • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

2.1.2. Data Presentation: HPLC

ParameterValue
Compound This compound
CAS Number 4086-63-9
Molecular Formula C10H11N5
Molecular Weight 201.23 g/mol
Purity (Typical) >95%
Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it an ideal technique for the identification and quantification of compounds at low concentrations.

2.2.1. Experimental Protocol: LCMS Analysis

The following protocol is a general guideline and may require optimization based on the specific instrumentation used.

Instrumentation:

  • LCMS system equipped with an Electrospray Ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (LCMS grade)

  • Water (LCMS grade)

  • Formic Acid (LCMS grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard and Sample Preparation:

    • Prepare standard solutions as described in the HPLC protocol, using LCMS grade solvents.

    • Dilute samples to an appropriate concentration range.

  • LCMS Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0595
6.0595
6.1955
8.0955
  • Mass Spectrometer Settings (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: m/z 50-500

2.2.2. Data Presentation: LCMS

ParameterValue
Compound This compound
Ionization Mode ESI Positive
Expected [M+H]+ 202.1087

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows for the HPLC and LCMS analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions inject Inject Sample/Standard prep_standard->inject prep_sample Prepare Sample Solutions prep_sample->inject hplc_system HPLC System Setup (Column, Mobile Phase) hplc_system->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect acquire Data Acquisition detect->acquire process Peak Integration & Quantification acquire->process report Generate Report process->report

HPLC Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LCMS Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions inject Inject Sample/Standard prep_standard->inject prep_sample Prepare Sample Solutions prep_sample->inject lc_system LC System Setup (Column, Mobile Phase) lc_system->inject ms_system MS System Setup (Ion Source, Parameters) ionize Ionization (ESI) ms_system->ionize separate Chromatographic Separation inject->separate separate->ionize analyze Mass Analysis ionize->analyze acquire Data Acquisition analyze->acquire process Peak Identification & Quantification acquire->process report Generate Report process->report

LCMS Experimental Workflow

Logical_Relationship compound N2-Benzyl-1,3,5- triazine-2,4-diamine hplc HPLC Analysis compound->hplc lcms LCMS Analysis compound->lcms purity Purity Assessment hplc->purity quantification Quantification hplc->quantification identity Identity Confirmation lcms->identity lcms->quantification

Analytical Method Relationship

References

Application Notes and Protocols for Developing Cell-Based Assays for Triazine Derivative Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The anti-tumor activity of triazine derivatives often stems from their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[1] Common molecular targets include phosphoinositide 3-kinases (PI3K), the mammalian target of rapamycin (mTOR), and the epidermal growth factor receptor (EGFR).[3][5][6] By inhibiting these pathways, triazine derivatives can induce cell cycle arrest and apoptosis in cancer cells.[5][7]

These application notes provide detailed protocols for a panel of essential cell-based assays to evaluate the efficacy of novel triazine derivatives. The assays described herein are designed to assess the impact of these compounds on cell viability, apoptosis, and cell cycle progression, providing critical insights into their mechanism of action.

Key Signaling Pathways Targeted by Triazine Derivatives

Triazine derivatives have been shown to inhibit several critical signaling pathways implicated in cancer progression. A prominent target is the PI3K/Akt/mTOR pathway , a central regulator of cell growth, proliferation, and survival.[8][9] Gedatolisib, for instance, is a potent inhibitor of both PI3K and mTOR.[3] Another key pathway targeted by triazine derivatives is the EGFR signaling cascade .[10][11] Overactivation of EGFR is common in many cancers, leading to increased cell proliferation and decreased apoptosis.[1] Several triazine-based compounds have been developed as EGFR inhibitors.[3][12]

PI3K_Akt_mTOR_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival inhibits apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Triazine Triazine Derivatives (e.g., Gedatolisib) Triazine->RTK inhibit Triazine->PI3K inhibit Triazine->mTORC1 inhibit Triazine->mTORC2 inhibit

Figure 1: PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine derivatives.

Experimental Workflow for Efficacy Testing

A systematic approach is crucial for evaluating the anti-cancer potential of novel triazine derivatives. The following workflow outlines a standard procedure for initial in vitro screening and characterization.

Experimental_Workflow start Start: Synthesized Triazine Derivative cell_culture Select & Culture Cancer Cell Lines start->cell_culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay Use IC50 concentration for subsequent assays cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay Use IC50 concentration for subsequent assays data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end Efficacy Profile Established data_analysis->end

Figure 2: General experimental workflow for assessing the efficacy of triazine derivatives.

I. Cell Viability Assay (MTT Assay)

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of living cells.[13]

Experimental Protocol

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Triazine derivative (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or isopropanol)[13]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the triazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).[13]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete solubilization.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]

Data Presentation

The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[17][18]

Table 1: Cell Viability of Cancer Cell Lines Treated with Triazine Derivative X

Concentration (µM)MCF-7 % Viability (± SD)HCT-116 % Viability (± SD)A549 % Viability (± SD)
0 (Vehicle Control)100.0 ± 5.2100.0 ± 4.8100.0 ± 6.1
0.195.3 ± 4.998.1 ± 5.596.5 ± 5.8
178.6 ± 6.182.4 ± 5.180.1 ± 6.3
1052.1 ± 4.548.9 ± 3.955.3 ± 4.7
5025.4 ± 3.818.7 ± 2.928.9 ± 3.5
10010.2 ± 2.15.6 ± 1.812.4 ± 2.3
IC50 (µM) 9.8 8.5 11.2

II. Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry.[19] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[20]

Experimental Protocol

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the triazine derivative at the predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[20]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[21]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.[21]

Data Presentation

The data is typically presented as a quadrant plot, and the percentage of cells in each quadrant is quantified.[22]

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells (often considered artifacts)

Table 2: Apoptosis Induction in MCF-7 Cells by Triazine Derivative X (48h Treatment)

Treatment% Live Cells (± SD)% Early Apoptotic Cells (± SD)% Late Apoptotic/Necrotic Cells (± SD)
Vehicle Control92.5 ± 3.13.2 ± 0.84.3 ± 1.1
Triazine Derivative X (IC50)45.8 ± 4.528.7 ± 3.225.5 ± 2.8

III. Cell Cycle Analysis (Propidium Iodide Staining)

Principle

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[23] Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[23] Cells in G2/M have twice the DNA content (4N) of cells in G0/G1 (2N), while cells in the S phase have an intermediate amount of DNA.[23]

Experimental Protocol

Materials:

  • Treated cells

  • PBS (ice-cold)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)[23]

  • Propidium Iodide (PI) staining solution (50 µg/mL)[23]

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the triazine derivative at the IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect and wash the cells with ice-cold PBS as described in the apoptosis assay protocol.[23]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add 500 µL of PI staining solution (50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Presentation

The data is presented as a histogram of DNA content, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.[24]

Table 3: Cell Cycle Distribution of HCT-116 Cells Treated with Triazine Derivative X (24h Treatment)

Treatment% G0/G1 Phase (± SD)% S Phase (± SD)% G2/M Phase (± SD)
Vehicle Control55.2 ± 3.830.1 ± 2.514.7 ± 1.9
Triazine Derivative X (IC50)25.6 ± 2.915.3 ± 2.159.1 ± 4.2

References

Application of N2-Benzyl-1,3,5-triazine-2,4-diamine in Antimicrobial Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for assessing the antimicrobial potential of N2-Benzyl-1,3,5-triazine-2,4-diamine and its analogs. While specific studies on the N2-benzyl derivative are limited in publicly available literature, this document leverages data from closely related compounds and established antimicrobial testing protocols to guide research and development efforts.

Introduction

The 1,3,5-triazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The emergence of multidrug-resistant pathogens necessitates the exploration of novel chemical entities, and substituted 1,3,5-triazine-2,4-diamines represent a promising class of compounds. This document focuses on the application of this compound in antimicrobial research, providing protocols for in vitro evaluation and a summary of available data on related compounds.

Data Presentation: Antimicrobial Activity of a Closely Related Analog

Table 1: Zone of Inhibition for N¹-Benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamine Derivatives [1]

Compound IDTest OrganismZone of Inhibition (mm)
Analog 1 Staphylococcus aureus10
Mycobacterium smegmatis12
Analog 2 Staphylococcus aureus12
Mycobacterium smegmatis15
Analog 3 Staphylococcus aureus11
Mycobacterium smegmatis14
Ciprofloxacin (Control) Staphylococcus aureus25
Isoniazid (Control) Mycobacterium smegmatis28

Note: The data presented is for N¹-benzyl analogs and should be considered as indicative of the potential activity of N²-benzyl derivatives. Further studies on this compound are required to establish its specific antimicrobial profile.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound. These are standard and widely accepted methods in microbiology.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in CAMHB to achieve the desired starting concentration for the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture (18-24 hours), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • In a 96-well microtiter plate, add 100 µL of CAMHB to all wells.

    • Add 100 µL of the diluted test compound to the first well of a row and perform a two-fold serial dilution across the plate.

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (wells with CAMHB and inoculum, no compound) and a negative control (wells with CAMHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Protocol 2: Determination of Zone of Inhibition by Agar Well Diffusion Method

Objective: To qualitatively assess the antimicrobial activity of the test compound by measuring the zone of growth inhibition.

Materials:

  • This compound solution of known concentration

  • Test microorganisms

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipette

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the bacterial suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Preparation of Wells:

    • Using a sterile cork borer, create wells of 6 mm diameter in the agar plate.

  • Application of Test Compound:

    • Carefully add a defined volume (e.g., 50 µL) of the this compound solution into each well.

    • Include a positive control (a standard antibiotic) and a negative control (solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the clear zone of no growth around each well in millimeters (mm).

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_zoi Zone of Inhibition Assay Compound_Prep Compound Stock Preparation Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Bacterial Inoculum Preparation Inoculation_MIC Inoculation Inoculum_Prep->Inoculation_MIC Plate_Inoculation Agar Plate Inoculation Inoculum_Prep->Plate_Inoculation Serial_Dilution->Inoculation_MIC Incubation_MIC Incubation (18-24h, 37°C) Inoculation_MIC->Incubation_MIC Read_MIC Read MIC Value Incubation_MIC->Read_MIC Well_Creation Well Creation Plate_Inoculation->Well_Creation Compound_Addition Compound Addition to Wells Well_Creation->Compound_Addition Incubation_ZOI Incubation (18-24h, 37°C) Compound_Addition->Incubation_ZOI Measure_Zone Measure Zone of Inhibition Incubation_ZOI->Measure_Zone

Caption: Workflow for determining MIC and Zone of Inhibition.

Hypothesized Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on studies of related 1,3,5-triazine derivatives, a potential mechanism involves the inhibition of essential bacterial enzymes. One of the most cited targets for diaminotriazine compounds is Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and some amino acids.

mechanism_of_action Compound This compound DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Product DHF Dihydrofolate (DHF) DHF->DHFR Substrate Nucleic_Acid Nucleic Acid Synthesis THF->Nucleic_Acid Amino_Acid Amino Acid Synthesis THF->Amino_Acid Bacterial_Growth Bacterial Growth Inhibition Nucleic_Acid->Bacterial_Growth Amino_Acid->Bacterial_Growth

Caption: Hypothesized inhibition of DHFR by this compound.

References

Application Notes and Protocols for Evaluating the Antiproliferative Activity of Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for evaluating the antiproliferative activity of triazine compounds. This document outlines detailed protocols for key assays, data presentation guidelines, and visual representations of experimental workflows and relevant signaling pathways.

Introduction

Triazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. Numerous derivatives have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1][2] A thorough in vitro evaluation is a critical first step in the preclinical assessment of these compounds. This guide details the standardized protocols necessary for assessing the cytotoxic and antiproliferative effects of novel triazine derivatives.

Data Presentation

Quantitative data from antiproliferative and apoptosis assays should be summarized in a clear and structured format to facilitate comparison between different compounds and cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Table 1: Antiproliferative Activity of Representative Triazine Derivatives in Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1
Compound 4bMCF-7 (Breast)3.29[3]
HCT-116 (Colon)3.64[3]
Compound 4cMCF-7 (Breast)4.63[3]
HCT-116 (Colon)5.60[3]
Compound 4fHCT-116 (Colon)0.50[4]
Series 2
Compound 7bDLD-1 (Colon)13.71[1]
HT-29 (Colon)17.78[1]
Series 3
Compound 11MCF-7 (Breast)1.0[5]
HCT-116 (Colon)0.98[5]
Compound 11SW620 (Colon)5.85[6][7]
Reference
5-FluorouracilDLD-1 (Colon)27.22[1]
HT-29 (Colon)21.72[1]
TamoxifenMCF-7 (Breast)5.12[3]
HCT-116 (Colon)26.41[3]

Table 2: Apoptosis Induction by a Lead Triazine Compound (Compound 7b) after 48h Treatment

Cancer Cell Line% Early Apoptotic Cells% Late Apoptotic Cells% Viable CellsReference
DLD-130.0%-66.5%[1]
HT-2930.1%-67.6%[1]

Note: The specific percentages of early and late apoptotic cells can be determined through Annexin V/PI staining and flow cytometry.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are adapted from established and widely used methods in the field.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines should be used to assess the breadth of activity. Commonly used cell lines for screening antiproliferative compounds include:

    • Breast Cancer: MCF-7, MDA-MB-231[3][8]

    • Colon Cancer: HCT-116, DLD-1, HT-29, SW480, SW620[1][3][6][7]

    • Lung Cancer: A549[9]

    • Liver Cancer: HepG2[10][11]

  • Culture Conditions: Cells should be cultured in the recommended complete medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Antiproliferative Assays

Two common and robust colorimetric assays for determining cytotoxicity and cell proliferation are the MTT and SRB assays.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][12]

Materials:

  • Triazine compounds

  • Selected human cancer cell lines

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[9]

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent[9][12]

  • 96-well microplates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazine compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate for 15 minutes on an orbital shaker.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

This assay quantifies the total protein content, which is proportional to the number of viable cells.[14][15]

Materials:

  • Triazine compounds

  • Selected human cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA) solution (10% w/v, ice-cold)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Acetic acid solution (1% v/v)

  • Tris base solution (10 mM, pH 10.5)[16]

  • 96-well microplates

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[17]

  • Washing: Remove the TCA and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound dye.[17][18] Allow the plates to air dry completely.[16]

  • SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[16][17]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[18] Allow the plates to air dry.

  • Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[17] Place the plate on a shaker for 5-10 minutes.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm.[16]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Treated cells

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with triazine compounds at their IC50 concentrations for 24-48 hours.[9]

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[9]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[9]

    • Viable cells: Annexin V- and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V- and PI-positive

Cell Cycle Analysis

Flow cytometry is also used to determine the effect of triazine compounds on cell cycle progression.

Materials:

  • Treated cells

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with triazine compounds for 24, 32, or 48 hours.[19]

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing RNase A and PI.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[8] An accumulation of cells in a particular phase suggests a cell cycle block.[19]

Visualizations

Diagrams illustrating the experimental workflow and a key signaling pathway are provided below.

experimental_workflow cluster_prep Preparation cluster_assays Primary Screening: Antiproliferative Assays cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies cell_culture Cell Culture (e.g., MCF-7, HCT-116) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Triazine Compound Preparation treatment Compound Treatment (48-72h) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay srb_assay SRB Assay treatment->srb_assay absorbance Measure Absorbance mtt_assay->absorbance srb_assay->absorbance ic50 Calculate IC50 Values absorbance->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) cell_cycle->pathway_analysis

Caption: General experimental workflow for evaluating antiproliferative activity.

Many triazine derivatives have been shown to target key signaling pathways involved in cell proliferation and survival.[2] The EGFR/PI3K/AKT/mTOR pathway is a frequently implicated target.[4][10]

signaling_pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazine Triazine Compound Triazine->EGFR Inhibition Triazine->PI3K Inhibition Triazine->mTOR Inhibition

Caption: Simplified EGFR/PI3K/AKT/mTOR signaling pathway targeted by triazines.

References

Purification of N2-Benzyl-1,3,5-triazine-2,4-diamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of N2-Benzyl-1,3,5-triazine-2,4-diamine. Due to the limited availability of established purification protocols for this specific compound, the following methods are based on established techniques for structurally similar aminotriazine derivatives. These protocols offer a robust starting point for researchers, with the understanding that optimization may be necessary to achieve the desired purity and yield.

Introduction

This compound is a substituted triazine that, like many other triazine derivatives, holds potential for applications in medicinal chemistry and drug development. The biological activity of such compounds is highly dependent on their purity. Therefore, effective purification is a critical step following synthesis to remove unreacted starting materials, byproducts, and other impurities. The primary purification techniques suitable for this compound are column chromatography and recrystallization. This guide outlines protocols for both methods.

Purification Techniques

The choice of purification method will depend on the nature of the impurities, the scale of the reaction, and the required final purity.

Column Chromatography

Flash column chromatography using silica gel is a widely applicable method for the purification of moderately polar organic compounds like this compound. The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (solvent system).

Recrystallization

Recrystallization is an effective technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool, the desired compound will preferentially crystallize, leaving impurities behind in the solution.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Pentane)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane/EtOAc, 9:1).

  • Column Packing: Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica-adsorbed sample onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.

Workflow for Flash Column Chromatography:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor monitor->elute Adjust Gradient combine Combine Pure Fractions monitor->combine Fractions Pure evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound by column chromatography.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the purification of solid this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water, Methanol, or Acetonitrile)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The desired compound should crystallize out of the solution. Further cooling in an ice bath can enhance crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Workflow for Recrystallization:

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying add_solvent Add Minimum Hot Solvent dissolve Dissolve Crude Product add_solvent->dissolve cool_slowly Cool Solution Slowly dissolve->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter Vacuum Filter Crystals cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry product Pure Crystalline Product dry->product

Caption: Workflow for the purification of this compound by recrystallization.

Data Presentation

The following tables summarize suggested starting conditions for the purification of this compound based on methods used for analogous compounds.

Table 1: Suggested Conditions for Flash Column Chromatography

ParameterSuggested ConditionRationale/Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard stationary phase for normal-phase chromatography.
Mobile Phase (Eluent) Gradient of Hexane/Ethyl Acetate (EtOAc)Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of EtOAc.
Gradient of DCM/Methanol (MeOH)For more polar impurities, a gradient starting with 100% DCM and increasing to 5-10% MeOH in DCM can be effective.
Monitoring TLC with UV visualization (254 nm)The triazine ring and benzyl group are UV active.

Table 2: Suggested Solvents for Recrystallization

Solvent/Solvent SystemProcedureRationale/Notes
Ethanol/Water Dissolve in hot ethanol, add hot water dropwise until turbidity persists, then cool.A common solvent system for compounds with moderate polarity.
Methanol Dissolve in a minimum of hot methanol and cool.Suitable for compounds that are highly soluble in hot methanol and less soluble in cold methanol.
Acetonitrile Dissolve in a minimum of hot acetonitrile and cool.Another polar aprotic solvent that can be effective for recrystallization.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Table 3: Analytical Techniques for Purity Assessment

TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination.A single major peak corresponding to the product.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of molecular weight and purity.A major peak with the correct mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and purity assessment.Spectra consistent with the structure of this compound and absence of impurity signals.
Melting Point Indication of purity.A sharp melting point range.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the purification of this compound. While these methods are based on the purification of similar compounds, they offer a solid foundation for developing a specific and optimized purification strategy. Researchers are encouraged to perform small-scale trials to determine the optimal conditions for their specific sample. The successful purification of this compound is a critical step for its further investigation in drug discovery and development.

Troubleshooting & Optimization

"common side reactions in N2-arylation of 1,3,5-triazine-2,4-diamines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N2-arylation of 1,3,5-triazine-2,4-diamines.

Troubleshooting Guide

This guide addresses common issues encountered during the N2-arylation of 1,3,5-triazine-2,4-diamines, a key reaction in the synthesis of various biologically active compounds. The reaction is typically a palladium-catalyzed cross-coupling, such as the Buchwald-Hartwig amination.

Issue 1: Low or No Yield of the Desired N2-Monoarylated Product

Potential Cause Troubleshooting Steps
Inactive Catalyst • Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high purity and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation. • Consider using a pre-formed palladium catalyst to avoid in-situ activation issues.[1] • The choice of phosphine ligand is critical; sterically hindered and electron-rich ligands often give better results.[2]
Improper Base • The base is crucial for the catalytic cycle. Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used.[2] • Ensure the base is anhydrous, as water can lead to side reactions. • The solubility of the base can impact the reaction rate; consider the solvent system.[1]
Solvent Issues • Use anhydrous, deoxygenated solvents. Common choices include toluene, dioxane, and DMF. • Ensure the starting materials are fully dissolved at the reaction temperature.
Reaction Temperature • The reaction may require heating. Optimize the temperature, as insufficient heat can lead to low conversion, while excessive heat can cause catalyst decomposition and side reactions.
Moisture or Oxygen Contamination • Rigorously exclude air and moisture from the reaction setup. Use Schlenk techniques or a glovebox. Moisture can hydrolyze the starting material or quench reagents.[3]

Issue 2: Formation of Significant Side Products

Side Product Potential Cause Troubleshooting Steps
N,N'-Diarylation (Double Arylation) • High catalyst loading or prolonged reaction times can promote a second arylation event.• Reduce the amount of palladium catalyst and ligand. • Monitor the reaction closely by TLC or LC-MS and stop it once the mono-arylated product is maximized. • Adjust the stoichiometry of the aryl halide to slightly less than one equivalent.
Hydrolysis of the Chlorotriazine • Presence of water in the reaction mixture.• Use anhydrous solvents and reagents. • Dry glassware thoroughly before use.
Homocoupling of Aryl Halide • Inefficient oxidative addition or transmetalation steps in the catalytic cycle.• Optimize the ligand-to-palladium ratio. • Ensure the amine is sufficiently nucleophilic.
Reductive Dehalogenation • Presence of a hydrogen source and a catalyst capable of promoting this pathway.• Ensure the solvent is not a hydrogen donor under the reaction conditions. • Optimize the ligand and base combination.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the N2-arylation of 1,3,5-triazine-2,4-diamines?

A1: The most frequently observed side reactions include N,N'-diarylation (double arylation), where a second aryl group is introduced, and hydrolysis of the starting chlorotriazine if moisture is present. Other potential side reactions are the homocoupling of the aryl halide and reductive dehalogenation of the triazine.

Q2: How can I selectively achieve mono-N-arylation?

A2: Achieving mono-N-arylation with high selectivity is a common challenge.[4] To favor mono-substitution, carefully control the stoichiometry of your reactants, typically using a slight excess of the diamine relative to the aryl halide. Additionally, optimizing the reaction conditions such as temperature, reaction time, and the choice of catalyst, ligand, and base is crucial for maximizing the yield of the mono-arylated product while minimizing diarylation.[4]

Q3: What is a typical experimental protocol for this reaction?

A3: A general procedure for a palladium-catalyzed N-arylation (Buchwald-Hartwig type reaction) is as follows:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-chloro-4,6-diamino-1,3,5-triazine, the aryl halide, a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BrettPhos), and a base (e.g., NaOtBu or Cs₂CO₃).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (often between 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel.

Q4: How does the choice of ligand affect the reaction outcome?

A4: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[2] Sterically bulky and electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction rates.[2][5] The choice of ligand can also influence the selectivity between mono- and diarylation.

Q5: Can I use microwave irradiation for this reaction?

A5: Yes, microwave-assisted synthesis can be a valuable tool for this transformation.[6][7] It can significantly reduce reaction times and, in some cases, improve yields and reduce side product formation by providing rapid and uniform heating.[6][8]

Visualizing Reaction Pathways and Troubleshooting

// Nodes Start [label="2-Chloro-4,6-diamino-\n1,3,5-triazine + Aryl Halide", fillcolor="#F1F3F4", fontcolor="#202124"]; Desired [label="N2-Monoarylated Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Diarylation [label="N,N'-Diarylated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Desired [label="Pd Catalyst, Ligand, Base\n(Desired Pathway)", color="#34A853"]; Desired -> Diarylation [label="Excess Aryl Halide,\nProlonged Reaction", color="#FBBC05"]; Start -> Hydrolysis [label="Presence of H₂O", color="#4285F4"]; } .dot Caption: Common reaction pathways in N2-arylation.

// Nodes Start [label="Low Yield or Side Products?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckPurity [label="Check Reagent Purity\nand Inert Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeCatalyst [label="Optimize Catalyst System\n(Pd source, Ligand, Base)", fillcolor="#FBBC05", fontcolor="#202124"]; VaryConditions [label="Vary Reaction Conditions\n(Temp, Time, Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; Stoichiometry [label="Adjust Stoichiometry\n(Aryl Halide:Diamine Ratio)", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Improved Yield and\nSelectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckPurity [label="Yes"]; CheckPurity -> OptimizeCatalyst; OptimizeCatalyst -> VaryConditions; VaryConditions -> Stoichiometry; Stoichiometry -> Success; } .dot Caption: A logical workflow for troubleshooting experiments.

References

"improving yield and purity in N2-Benzyl-1,3,5-triazine-2,4-diamine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N2-Benzyl-1,3,5-triazine-2,4-diamine for improved yield and purity.

Troubleshooting Guide

Question: My reaction yield is consistently low. What are the potential causes and solutions?

Answer: Low yields in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshoot this issue.

  • Incomplete Reaction:

    • Problem: The reaction may not have gone to completion.

    • Solution:

      • Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Temperature: If using conventional heating, ensure the reaction mixture reaches and maintains the optimal temperature. For microwave-assisted synthesis, ensure the correct power and temperature settings are used. Microwave irradiation has been shown to improve yields and shorten reaction times in the synthesis of similar 1,3,5-triazine derivatives.[1][2][3]

  • Sub-optimal Stoichiometry:

    • Problem: The molar ratios of the reactants may not be ideal.

    • Solution: Systematically vary the molar ratios of the starting materials. A common starting point for related syntheses is a slight excess of the amine component.

  • Moisture Contamination:

    • Problem: The presence of water can interfere with the reaction, particularly if using reactive intermediates.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Store starting materials in a desiccator.

  • Side Reactions:

    • Problem: Competing side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution:

      • Temperature Control: Overheating can lead to decomposition or the formation of undesired byproducts. Maintain strict temperature control throughout the reaction.

      • Order of Addition: In multi-step syntheses, the order in which reagents are added can be critical. Follow the established protocol carefully.

Question: I am observing significant impurities in my final product. How can I improve the purity?

Answer: Improving the purity of this compound requires a focus on both the reaction conditions and the purification methodology.

  • Reaction-Related Impurities:

    • Problem: Formation of closely related byproducts during the synthesis.

    • Solution:

      • Optimize Reaction Conditions: As with low yield, fine-tuning the reaction temperature, time, and stoichiometry can minimize the formation of impurities.

      • Choice of Starting Materials: Ensure the purity of your starting materials. Impurities in the initial reagents will likely carry through to the final product.

  • Purification-Related Issues:

    • Problem: The chosen purification method is not effective at removing specific impurities.

    • Solution:

      • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical.

        • Solvent Selection: Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures. For similar triazine derivatives, solvents such as acetone or mixtures of methanol and water have been used.[4]

        • Procedure: Ensure slow cooling to allow for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

      • Column Chromatography: If recrystallization is ineffective, column chromatography using an appropriate stationary phase (e.g., silica gel) and eluent system can be used to separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis of this compound and related compounds can typically be achieved through two primary routes:

  • From Cyanuric Chloride: This method involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride with ammonia (or an ammonia equivalent) and benzylamine.

  • From Dicyandiamide/Cyanoguanidine: A more modern and often "greener" approach involves a one-pot reaction between dicyandiamide (or cyanoguanidine) and benzylamine or a benzylamine derivative. Microwave-assisted protocols are frequently employed to enhance reaction rates and yields.[1][2][3]

Q2: What is the role of a base in the synthesis of substituted triazines?

A2: In syntheses starting from cyanuric chloride, a base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the nucleophilic substitution reaction. This prevents the protonation of the amine nucleophiles, which would render them unreactive. Common bases used include triethylamine (TEA) or potassium carbonate.

Q3: Can microwave synthesis be used for this reaction, and what are the advantages?

A3: Yes, microwave-assisted synthesis is highly applicable and advantageous for the synthesis of 1,3,5-triazine derivatives.[1][2][3] The key benefits include:

  • Rapid Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes.

  • Higher Yields: Microwave heating can lead to more efficient energy transfer and higher product yields.

  • Improved Purity: The rapid heating and shorter reaction times can minimize the formation of byproducts.

  • "Green Chemistry": Often allows for the use of less solvent or even solvent-free conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are the expected spectroscopic characteristics of this compound?

  • 1H NMR: Signals corresponding to the protons of the benzyl group (aromatic and methylene protons) and the amine protons on the triazine ring.

  • 13C NMR: Signals for the carbons of the triazine ring and the benzyl group.

  • FTIR: Characteristic peaks for N-H stretching of the amino groups and C=N stretching of the triazine ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis from Dicyandiamide and Benzylamine Hydrochloride (Inferred)

This protocol is inferred from general procedures for the synthesis of similar 2,4-diamino-1,3,5-triazines. Optimization may be required.

Materials:

  • Dicyandiamide

  • Benzylamine hydrochloride

  • Solvent (e.g., 2-ethoxyethanol or solvent-free)

  • Base (e.g., Potassium Hydroxide)

Procedure:

  • In a microwave-safe reaction vessel, combine dicyandiamide (1.0 eq) and benzylamine hydrochloride (1.1 eq).

  • If using a solvent, add 2-ethoxyethanol. For a solvent-free reaction, ensure the reactants are well-mixed.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a specified time (e.g., 15-30 minutes). Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Treat the crude product with a basic aqueous solution (e.g., 1M NaOH) to neutralize any remaining acid and precipitate the free base.

  • Filter the solid product, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or acetone).

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on Yield and Purity (Hypothetical Data)

EntryMethodTemperature (°C)Time (min)SolventYield (%)Purity (%)
1Conventional1202402-Ethoxyethanol6590
2Microwave150202-Ethoxyethanol8595
3Microwave18015Solvent-free9297

Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Combine Dicyandiamide and Benzylamine Hydrochloride B Microwave Irradiation (150-180°C, 15-30 min) A->B C Cool to Room Temperature B->C D Solvent Removal (if applicable) C->D E Basification (e.g., 1M NaOH) D->E F Filter and Wash with Water E->F G Crude this compound F->G H Recrystallization (e.g., Ethanol/Water) G->H I Pure Product H->I

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_parameters Reaction Parameters cluster_outcomes Experimental Outcomes cluster_issues Potential Issues Temp Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity SideRxns Side Reactions Temp->SideRxns Time Reaction Time Time->Yield IncompleteRxn Incomplete Reaction Time->IncompleteRxn Stoich Stoichiometry Stoich->Yield Stoich->Purity SideRxns->Yield SideRxns->Purity IncompleteRxn->Yield IncompleteRxn->Purity

Caption: Factors influencing yield and purity in the synthesis.

References

"troubleshooting low solubility of triazine compounds in aqueous media"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low aqueous solubility of triazine compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many of my triazine compounds exhibit low solubility in aqueous media?

A1: Triazine compounds, particularly those with extensive aromatic or alkyl substitutions, are often characterized by a hydrophobic nature, which leads to poor solubility in water.[1][2] The core 1,3,5-triazine ring itself is a polar compound, but its solubility is limited.[1] The overall solubility is a balance between the polar triazine core and the hydrophobicity of its substituents. For instance, compounds with non-polar phenyl groups tend to have lower water solubility.[2][3] The principle of "like dissolves like" is central; these compounds often show better solubility in organic solvents such as ethanol, acetone, or chloroform.[1][2]

Q2: What are the key factors that influence the solubility of my triazine derivatives?

A2: Several factors can significantly impact the solubility of your triazine compounds:

  • Molecular Structure: The nature of the substituent groups on the triazine ring is critical. The presence of polar groups, such as hydroxyl (-OH) or amino (-NH2) groups, can increase aqueous solubility by promoting hydrogen bonding with water.[4] Conversely, bulky, non-polar groups will decrease it.

  • Temperature: For many triazine compounds, solubility in water increases with temperature. For example, the solubility of triazine pesticides like atrazine, cyanazine, and simazine increases approximately threefold for every 25°C increment in water temperature.[5]

  • pH of the Medium: For triazine derivatives with ionizable groups (e.g., amino or carboxylic acid functions), pH plays a crucial role. Adjusting the pH can convert the compound into a more soluble salt form.[6][7]

  • Crystalline Structure (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. Amorphous forms are generally more soluble than stable crystalline forms.[8]

Q3: Can I use organic solvents to dissolve my triazine compound for a biological assay?

A3: Yes, this is a common starting point. A concentrated stock solution is typically prepared in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[9] This stock is then diluted into the aqueous assay buffer to the final working concentration. However, it is crucial to keep the final concentration of the organic solvent low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts or toxicity in biological systems, especially in cell-based assays.[9] Always run a vehicle control (assay buffer with the same final concentration of the organic solvent) to assess any effects of the solvent itself.

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A4: This indicates that you are exceeding the thermodynamic solubility of your compound in the final buffer. Here are some steps to troubleshoot this:

  • Lower the Final Concentration: Determine if a lower, non-precipitating concentration of the compound is still effective for your experiment.[9]

  • Optimize Solvent Percentage: While keeping the final solvent concentration as low as possible, you can test if a slightly higher (but still biologically acceptable) percentage improves solubility.

  • Use Formulation Strategies: Employ solubility-enhancing excipients as described in the troubleshooting guides below. This can include co-solvents, surfactants, or cyclodextrins.[6][9]

Troubleshooting Guides

Problem 1: Compound is poorly soluble in 100% aqueous buffer.

This guide provides a systematic approach to improving the solubility of triazine compounds for in-vitro experiments.

G start Start: Triazine compound insoluble in aqueous buffer ph_mod Can pH be adjusted without affecting the assay? start->ph_mod adjust_ph Adjust pH to ionize the compound (e.g., acidic pH for basic groups). ph_mod->adjust_ph Yes cosolvent Prepare a high-concentration stock in a water-miscible organic solvent (e.g., DMSO, Ethanol). ph_mod->cosolvent No check_sol_ph Is compound soluble? adjust_ph->check_sol_ph check_sol_ph->cosolvent No success Proceed with Experiment check_sol_ph->success Yes dilute Dilute stock into aqueous buffer. Keep final solvent conc. <1%. cosolvent->dilute check_sol_dilute Does compound precipitate? dilute->check_sol_dilute use_excipients Incorporate solubility enhancers (Cyclodextrins, Surfactants). check_sol_dilute->use_excipients Yes (Precipitates) check_sol_dilute->success No (Stays in solution) check_sol_excipient Is compound soluble? use_excipients->check_sol_excipient check_sol_excipient->success Yes fail Consider physical modification (e.g., micronization) or resynthesis of a more soluble analog. check_sol_excipient->fail No

Caption: Troubleshooting workflow for low aqueous solubility.

Problem 2: Choosing the right solubility enhancement technique.

The choice of method depends on the compound's properties and the experimental context.

Data Presentation: Comparison of Common Solubilization Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
pH Adjustment Converts the compound to a more soluble ionized (salt) form.[6]Simple, inexpensive.Only applicable to ionizable compounds; may affect biological assay conditions.Pre-formulation, initial screening.
Co-solvents A water-miscible organic solvent (e.g., ethanol, PEG 400) is added to the aqueous phase to increase the solvency for non-polar compounds.[7]Simple to prepare; effective for many compounds.Potential for compound precipitation upon dilution; solvent may have biological/toxic effects.[7]In-vitro assays, parenteral formulations.
Cyclodextrins Encapsulates the hydrophobic drug molecule within a hydrophilic "bucket," forming a soluble inclusion complex.[9][10]High solubilization capacity; can improve stability; generally low toxicity.[9]Can be expensive; potential for interactions with other formulation components.Oral and parenteral formulations.
Surfactants Form micelles that entrap the hydrophobic compound, increasing its apparent solubility above the critical micelle concentration (CMC).[6][9]High solubilizing power.Can disrupt cell membranes; potential for toxicity, especially with ionic surfactants.[9]Biochemical assays, lipid-based formulations.
Particle Size Reduction Increasing the surface area-to-volume ratio by reducing particle size (micronization, nanosuspension) enhances the dissolution rate.[7][8]Increases dissolution rate; applicable to most compounds.Does not increase equilibrium solubility; requires specialized equipment.[7]Oral and parenteral suspensions.

Experimental Protocols

Protocol 1: Preparation of a Triazine Compound Formulation using a Co-solvent

Objective: To prepare a 10 mM stock solution of a poorly soluble triazine compound in DMSO and dilute it for a cell culture experiment.

Materials:

  • Triazine compound (powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Stock Solution:

    • Weigh out the required amount of the triazine compound to make a 10 mM solution in a specific volume of DMSO.

    • Add the compound to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Prepare Intermediate Dilution (if necessary):

    • For many assays, a direct dilution from a high-concentration stock can cause precipitation. An intermediate dilution in the assay buffer containing a slightly higher percentage of co-solvent can help.

  • Prepare Final Working Solution:

    • Serially dilute the stock solution into the final assay buffer (e.g., cell culture medium).

    • For a final concentration of 10 µM with 0.1% DMSO, add 1 µL of the 10 mM stock solution to 999 µL of assay buffer.

    • Mix immediately and thoroughly by gentle pipetting or inversion.

  • Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the assay buffer without the compound.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a formulation of a triazine compound using HP-β-CD to improve aqueous solubility.

Materials:

  • Triazine compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Stir plate and magnetic stir bar

  • Sonicator

Procedure:

  • Prepare Cyclodextrin Solution:

    • Dissolve the HP-β-CD in the aqueous buffer. A typical starting concentration is 10-20% (w/v). Stir until a clear solution is formed.[9]

  • Form the Inclusion Complex:

    • Slowly add the powdered triazine compound to the stirring HP-β-CD solution.[9]

    • The molar ratio of drug to cyclodextrin often needs to be optimized, but a 1:1 or 1:2 ratio is a common starting point.

  • Facilitate Dissolution:

    • Continue stirring the mixture for several hours (4-24 hours) at room temperature.

    • If the compound is not fully dissolved, sonicate the mixture intermittently to aid in the formation of the inclusion complex.

  • Clarification:

    • Once dissolution appears complete, filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates and ensure sterility.

  • Determine Concentration:

    • The concentration of the dissolved triazine compound in the final solution should be confirmed analytically (e.g., using HPLC-UV).

Visualization of Key Concepts

G cluster_0 Solubilization Mechanisms cosolvent Co-Solvent Aqueous Medium (High Polarity) Water-Miscible Organic Solvent (Lower Polarity) Reduces overall solvent polarity, increasing solubility of hydrophobic compound. cyclodextrin Cyclodextrin Hydrophilic Exterior Hydrophobic Interior (encapsulates drug) Forms a soluble host-guest complex. surfactant Surfactant Micelle Hydrophilic Head Groups Hydrophobic Tails (form core) Hydrophobic compound partitions into the micellar core.

Caption: Mechanisms of common solubility enhancers.

References

"optimizing temperature for selective substitution on triazine ring"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the optimization of temperature for selective substitution reactions on the triazine ring.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical for selective substitution on 2,4,6-trichloro-1,3,5-triazine (TCT)?

A1: The three chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (also known as cyanuric chloride) have different reactivities, which can be exploited for selective substitution. The reactivity of the remaining chlorine atoms decreases significantly after each nucleophilic substitution.[1][2] This is because the first incorporated nucleophile increases the electron density of the triazine ring, deactivating it towards further attack.[1] Consequently, a stepwise increase in temperature is necessary to overcome the activation energy for each subsequent substitution.[1][2] Precise temperature control allows for the selective synthesis of mono-, di-, or tri-substituted triazine derivatives.[3]

Q2: What are the general temperature ranges for sequential substitution on TCT?

A2: While the optimal temperature can vary based on the nucleophile's reactivity, a general guideline for sequential nucleophilic aromatic substitution (SNAr) is as follows.[2][4]

Q3: How does the nucleophile's reactivity affect the optimal reaction temperature?

A3: Highly reactive nucleophiles may require lower temperatures to achieve mono-substitution and prevent over-reaction. For some potent nucleophiles, temperatures as low as -20°C may be necessary for the first substitution.[1] Conversely, weaker nucleophiles may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve satisfactory conversion.[1]

Q4: Besides temperature, what other factors influence selectivity?

A4: While temperature is the primary control element, other factors are also important. These include the order of nucleophile addition, the choice of solvent and base, and the dropwise addition of reagents to prevent localized heating and concentration gradients.[1][5] For synthesizing derivatives with multiple different substituents, adding the least reactive nucleophile first can sometimes be a beneficial strategy.[5]

Q5: Can hydrolysis of the triazine ring be a problem?

A5: Yes, 2,4,6-trichloro-1,3,5-triazine is sensitive to hydrolysis, which can lead to the formation of cyanuric acid as a side product, particularly when heating.[1] It is crucial to use anhydrous (dry) solvents and reagents and to protect the reaction from atmospheric moisture.[6]

Troubleshooting Guide

Problem 1: I intended to synthesize a mono-substituted triazine but ended up with a di-substituted product.

  • Cause: This is a classic sign of poor temperature control, where the reaction temperature was too high.[1]

  • Solution Checklist:

    • Ensure your reaction vessel is adequately submerged in an ice-water bath or a suitable cryostat to maintain a consistent temperature of 0-5°C.[1]

    • Add the solution of your nucleophile and base dropwise to the stirred TCT solution.[1] This prevents localized heating that can occur with rapid addition.

    • Pre-cool all solutions before mixing.

    • For highly reactive nucleophiles, consider lowering the temperature further to a range of -20°C to 0°C.[1]

Problem 2: The reaction is very slow or shows low to no conversion.

  • Cause: This can be attributed to several factors, including insufficient temperature or a weakly reactive nucleophile.[1]

  • Solution Checklist:

    • Verify Nucleophile Reactivity: If you are using a known weak nucleophile, a higher temperature may be required.[1] For the second substitution, this may mean warming to room temperature or slightly above. For the third, heating to 60°C or higher is often necessary.[5]

    • Check Base Stoichiometry: Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, TEA) is present to neutralize the HCl generated during the reaction.

    • Increase Reaction Time: Some reactions simply require more time to reach completion. Monitor progress using TLC or LC-MS.

    • Solvent Choice: Ensure your reagents are soluble in the chosen solvent.

Problem 3: I am observing unexpected side products or decomposition.

  • Cause: Side reactions can arise from moisture contamination, thermal instability of the product, or the use of overly strong nucleophiles.

  • Solution Checklist:

    • Prevent Hydrolysis: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

    • Avoid Thermal Decomposition: Some triazine derivatives are thermally labile. If you suspect your product is unstable, avoid excessive heating during the reaction and work-up, such as during solvent evaporation with a rotary evaporator.[6]

    • Address Potential Ring-Opening: If using a very strong nucleophile, ring-opening can become a competing pathway.[6] Lowering the reaction temperature can often disfavor this side reaction.[6]

Data Presentation

Table 1: Temperature Guidelines for Stepwise Substitution of 2,4,6-Trichloro-1,3,5-triazine (TCT)

Substitution StepTarget ProductTypical Temperature RangeKey Considerations
First Mono-substituted Dichlorotriazine0 °C to 5 °CFor highly reactive nucleophiles, temperatures of -20 °C may be needed.[1]
Second Di-substituted MonochlorotriazineRoom Temperature (25 °C to 60 °C)Requires higher energy than the first substitution due to ring deactivation.[2][3]
Third Tri-substituted Triazine60 °C to 110 °C (Heating/Reflux)Significantly higher temperatures are needed to displace the final chlorine atom.[2][5][7]

Experimental Protocols

Protocol 1: General Procedure for Mono-substitution of TCT

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-trichloro-1,3,5-triazine (TCT) (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane - DCM, THF).[1]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.[1]

  • Nucleophile Preparation: In a separate flask, dissolve the desired nucleophile (1.0 equivalent) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.0-1.5 equivalents) in the same anhydrous solvent.[1]

  • Addition: Add the nucleophile/base solution dropwise to the stirring TCT solution at 0 °C over 15-20 minutes, ensuring the temperature does not rise.[1]

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase with brine, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mono-substituted product.[1]

Protocol 2: General Procedure for Di-substitution of a Mono-substituted Dichlorotriazine

  • Reaction Setup: Dissolve the mono-substituted dichlorotriazine (1.0 equivalent) in a suitable solvent (e.g., Ethyl Acetate).[1]

  • Reagent Addition: Add the second nucleophile (1.1 to 2.0 equivalents) followed by the base (equivalent to the nucleophile).

  • Heating: Warm the reaction mixture to room temperature (or higher, depending on the nucleophile) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Perform an aqueous work-up similar to Protocol 1 to isolate the di-substituted product.

Mandatory Visualizations

G Workflow for Selective Triazine Substitution start Start: 2,4,6-Trichloro-1,3,5-triazine (TCT) sub1 1st Substitution: - Add Nucleophile 1 + Base - Maintain Temp: 0-5 °C start->sub1 prod1 Product 1: Mono-substituted Dichlorotriazine sub1->prod1 decision1 Continue Substitution? prod1->decision1 sub2 2nd Substitution: - Add Nucleophile 2 + Base - Increase Temp: Room Temp (25-60 °C) decision1->sub2 Yes end End: Purify Final Product decision1->end No prod2 Product 2: Di-substituted Monochlorotriazine sub2->prod2 decision2 Continue Substitution? prod2->decision2 sub3 3rd Substitution: - Add Nucleophile 3 + Base - Increase Temp: Heat/Reflux (60-110 °C) decision2->sub3 Yes decision2->end No prod3 Product 3: Tri-substituted Triazine sub3->prod3 prod3->end

Caption: A workflow illustrating the sequential, temperature-controlled substitution on a triazine ring.

G Troubleshooting Guide for Triazine Substitution issue Problem Encountered During Reaction over_sub Over-substitution? (e.g., Di- instead of Mono-) issue->over_sub low_yield Low / No Yield? issue->low_yield side_prod Unexpected Side Products? issue->side_prod cause_over_sub Cause: Temperature Too High over_sub->cause_over_sub sol_over_sub Solution: - Improve Cooling (0-5 °C) - Add Nucleophile Dropwise - Consider -20 °C cause_over_sub->sol_over_sub cause_low_yield Possible Causes: - Temp Too Low - Weak Nucleophile - Insufficient Time low_yield->cause_low_yield sol_low_yield Solution: - Gradually Increase Temp - Increase Reaction Time - Check Reagent Stoichiometry cause_low_yield->sol_low_yield cause_side_prod Possible Causes: - Hydrolysis (Moisture) - Thermal Decomposition - Ring Opening side_prod->cause_side_prod sol_side_prod Solution: - Use Anhydrous Reagents - Avoid Overheating Work-up - Lower Reaction Temp cause_side_prod->sol_side_prod

Caption: A decision tree for troubleshooting common issues in triazine substitution reactions.

References

"managing steric hindrance in the synthesis of substituted triazines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing steric hindrance during the synthesis of substituted triazines.

Troubleshooting Guides

Issue 1: Low or No Yield When Introducing a Bulky Nucleophile

Question: I am attempting to synthesize a di- or tri-substituted triazine using a sterically hindered amine/alkoxide, but I am observing very low to no product formation. How can I improve my yield?

Answer:

Steric hindrance is a common challenge in the sequential nucleophilic substitution of cyanuric chloride, particularly for the second and third substitutions.[1][2] The decreasing reactivity of the triazine ring after each substitution exacerbates this issue.[2] Here are several strategies to overcome this problem:

Recommended Solutions:

  • Elevated Temperatures: The third substitution on the triazine core often requires higher temperatures, typically in the range of 70–100 °C, to overcome the energy barrier caused by steric hindrance.[3]

  • Microwave or Ultrasound Irradiation: These non-conventional energy sources can significantly accelerate the reaction and improve yields.[3][4][5][6][7][8] Microwave heating, in particular, provides rapid and uniform heating, which can minimize byproduct formation.[4][7]

  • Catalyst-Assisted Synthesis:

    • Phase Transfer Catalysts (PTC): Catalysts like tetrabutylammonium bromide (TBAB) can facilitate the transfer of nucleophiles between phases, accelerating the reaction.[3]

    • Lewis Acids: Supported Lewis acids such as ZnCl₂, TiCl₄, and AlEt₂Cl on silica gel can catalyze the reaction and are recoverable.[4]

  • Solvent and Base Optimization: The choice of solvent and base is critical. Aprotic polar solvents like DMF or acetonitrile are often effective.[3] The use of a non-nucleophilic bulky base, such as diisopropylethylamine (DIPEA), can be advantageous.[2]

  • Order of Nucleophile Addition: When synthesizing unsymmetrically substituted triazines, the order of nucleophile addition is crucial. It is generally advisable to introduce the less reactive (more hindered) nucleophile first, when the triazine ring is most reactive. However, for O,N-type substitutions, the O-nucleophile should be incorporated first.[9]

Experimental Workflow for Overcoming Steric Hindrance

G cluster_0 Problem Identification cluster_1 Troubleshooting Strategies cluster_2 Outcome start Low/No Yield with Bulky Nucleophile temp Increase Reaction Temperature start->temp Initial Approach mw_us Use Microwave or Ultrasound start->mw_us Alternative Energy catalyst Add Catalyst (PTC or Lewis Acid) start->catalyst Catalytic Route solvent Optimize Solvent and Base start->solvent System Optimization end Improved Yield of Sterically Hindered Triazine temp->end mw_us->end catalyst->end solvent->end

Caption: Troubleshooting workflow for low yields in hindered triazine synthesis.

Issue 2: Formation of Multiple Byproducts

Question: My reaction is producing a mixture of mono-, di-, and tri-substituted triazines, making purification difficult. How can I improve the selectivity of my reaction?

Answer:

The formation of multiple byproducts is often a result of poor control over the sequential substitution on the cyanuric chloride core. The reactivity of the chlorine atoms is temperature-dependent.

Recommended Solutions:

  • Strict Temperature Control: This is the most critical parameter for controlling selectivity.

    • First Substitution: Typically performed at or below 0 °C.[3][10]

    • Second Substitution: Usually carried out at room temperature.[3][10]

    • Third Substitution: Requires elevated temperatures, often above 60 °C.[10]

  • Careful Stoichiometry and Addition Rate: Use a precise stoichiometry of the nucleophile for each step. A slow, dropwise addition of the nucleophile can also help to control the reaction and minimize over-substitution.

  • One-Pot Sequential Synthesis: A carefully designed one-pot synthesis, where the temperature is incrementally increased and the next nucleophile is added at the appropriate stage, can be highly efficient and avoids intermediate isolation.[1]

Logical Diagram for Selective Sequential Substitution

G cc Cyanuric Chloride mono Mono-substituted Triazine cc->mono Nucleophile 1 (0°C) di Di-substituted Triazine mono->di Nucleophile 2 (Room Temp) tri Tri-substituted Triazine di->tri Nucleophile 3 (>60°C)

Caption: Temperature-controlled sequential substitution of cyanuric chloride.

FAQs

Q1: What are the main synthetic routes to substituted triazines?

A1: The two primary approaches are:

  • Sequential Nucleophilic Aromatic Substitution (SNAr) of Cyanuric Chloride: This is the most common and versatile method, involving the stepwise replacement of the three chlorine atoms with various nucleophiles (amines, alcohols, thiols, etc.).[1][2]

  • Annulation Reactions: This involves the formation of the triazine ring from acyclic precursors, such as the cyclotrimerization of nitriles or cyanates.[4][11] Other methods include multi-component reactions and acceptorless dehydrogenative coupling from alcohols and amidines.[12][13]

Q2: Can I introduce a carbon-based substituent onto the triazine ring in the presence of steric hindrance?

A2: Yes, this can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.[1] For these reactions, sterically bulky and electron-donating phosphine ligands, like dtbpf, are particularly effective as they facilitate both the oxidative addition and reductive elimination steps required for C-C bond formation in challenging coupling environments.[1]

Q3: Are there any "green" or more sustainable methods for synthesizing sterically hindered triazines?

A3: Yes, several approaches aim to improve the sustainability of triazine synthesis:

  • Microwave- and Ultrasound-Assisted Synthesis: These methods often require shorter reaction times, which reduces energy consumption.[3][4][5][6] Some procedures can be performed in aqueous media or even solvent-free conditions.[3][4]

  • One-Pot Reactions: Sequential one-pot syntheses are more atom-economical and reduce waste by eliminating the need for intermediate isolation and purification steps.[1][5]

  • Catalytic Routes: Using recoverable and reusable catalysts, such as supported Lewis acids, aligns with the principles of green chemistry.[4]

  • Acceptorless Dehydrogenative Coupling: This method uses readily available alcohols and amidines and generates minimal byproducts, making it an environmentally benign option.[13]

Q4: How does the nucleophilicity of the incoming group affect the reaction with a sterically hindered triazine intermediate?

A4: The nucleophilicity of the incoming group is a key factor. A more nucleophilic species will react more readily. For instance, a secondary amine with an exposed lone pair will be more reactive than a sterically hindered secondary amine.[1] In cases where the nucleophile has low nucleophilicity (e.g., electron-deficient heteroaromatic amines), more forcing conditions such as higher temperatures or the use of a catalyst may be necessary to drive the reaction to completion.[1]

Data and Protocols

Table 1: Comparison of Reaction Conditions for Triazine Synthesis

MethodTemperatureReaction TimeYieldKey Advantages
Conventional HeatingReflux (70-100 °C)5-6 hours69%Standard laboratory setup
Ultrasound-AssistedRoom Temperature30-35 minutes84%Faster, energy-efficient
Microwave-Assisted100 °C3 hoursExcellentRapid heating, high yields

Data synthesized from comparative studies.[3][7]

Experimental Protocol: Microwave-Assisted Synthesis of a Trisubstituted Triazine

This protocol is a generalized procedure based on methodologies for synthesizing sterically hindered triazines using microwave irradiation.

Objective: To synthesize a trisubstituted 1,3,5-triazine from a disubstituted chlorotriazine intermediate and a sterically hindered amine.

Materials:

  • 2,4-disubstituted-6-chloro-1,3,5-triazine

  • Sterically hindered amine (e.g., N-ethylcyclohexanamine)

  • Diisopropylethylamine (DIPEA) or Sodium Carbonate

  • Dimethylformamide (DMF)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial, combine the 2,4-disubstituted-6-chloro-1,3,5-triazine (1 equivalent), the sterically hindered amine (1.2 equivalents), and a suitable base like DIPEA (2 equivalents).

  • Add DMF as the solvent to achieve a suitable concentration.

  • Add a magnetic stir bar to the vial and securely cap it.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters: temperature at 100-150 °C, and reaction time for 1-3 hours.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization as needed.

Workflow for Microwave-Assisted Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification reagents Combine Reactants, Base, and Solvent in Microwave Vial microwave Microwave Irradiation (100-150°C, 1-3h) reagents->microwave precipitation Precipitate in Water microwave->precipitation filtration Filter and Dry precipitation->filtration purification Purify (Chromatography/ Recrystallization) filtration->purification

Caption: General workflow for microwave-assisted synthesis of triazines.

References

Technical Support Center: N2-Benzyl-1,3,5-triazine-2,4-diamine Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of N2-Benzyl-1,3,5-triazine-2,4-diamine in solution.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental studies of this compound degradation.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent degradation rates between replicate experiments. 1. Inaccurate pH measurement or control of the buffer solution.2. Temperature fluctuations during the experiment.3. Inconsistent preparation of stock solutions.4. Contamination of glassware or solvents.1. Calibrate the pH meter before each use. Prepare fresh buffers for each experiment.2. Use a calibrated incubator or water bath with precise temperature control.3. Ensure the compound is fully dissolved and the solution is homogeneous before aliquoting.4. Use high-purity solvents and thoroughly clean all glassware.
Appearance of unexpected peaks in HPLC chromatograms. 1. Impurities in the starting material.2. Formation of secondary degradation products.3. Interaction with the mobile phase or column.4. Contamination from the experimental setup.1. Characterize the purity of the starting material using a high-resolution method like LC-MS.2. Perform a time-course study to monitor the formation and disappearance of intermediates.3. Vary the mobile phase composition and gradient to check for chromatographic artifacts.4. Run a blank (solvent) injection to identify any system peaks.
Poor mass balance in forced degradation studies. 1. Formation of non-UV active or volatile degradation products.2. Adsorption of the compound or its degradants onto container surfaces.3. Incomplete extraction of the compound and its degradants.1. Utilize a mass-sensitive detector (e.g., MS, CAD) in parallel with a UV detector.2. Use silanized glassware to minimize adsorption.3. Optimize the extraction procedure by varying the solvent and extraction time.
No degradation observed under stress conditions (hydrolytic, oxidative, photolytic). 1. The compound is highly stable under the tested conditions.2. Insufficient stress applied (e.g., temperature too low, peroxide concentration too low, light intensity too low).1. This is a valid result, indicating high stability.2. Increase the severity of the stress conditions (e.g., higher temperature, higher concentration of stressing agent, longer exposure time) in a stepwise manner.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound in solution?

A1: Based on the structure, the primary degradation pathways are expected to be hydrolysis and oxidation. Hydrolysis may occur at the triazine ring or the benzylamine linkage, while oxidation would likely target the benzyl group.

Q2: How can I differentiate between hydrolytic and oxidative degradation products?

A2: Perform forced degradation studies under specific conditions. For hydrolysis, use acidic, basic, and neutral aqueous solutions. For oxidation, use a reagent like hydrogen peroxide. The degradation products formed under these distinct conditions can be analyzed by LC-MS to identify their molecular weights and fragmentation patterns, allowing for differentiation.

Q3: What analytical techniques are best suited for studying the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV and Mass Spectrometric (MS) detection is highly recommended. HPLC-UV will allow for the quantification of the parent compound and its degradation products, while HPLC-MS will provide structural information for the identification of the degradants.

Q4: How should I prepare my samples for a forced degradation study?

A4: A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile or methanol) and then diluted with the stressor solution (e.g., HCl, NaOH, H2O2) to the desired final concentration. It is crucial to ensure the compound is fully soluble in the final mixture.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Prepare 0.1 M HCl, 0.1 M NaOH, and purified water (for neutral hydrolysis).

  • Experimental Setup:

    • In separate, labeled glass vials, add an appropriate volume of the stock solution to each of the hydrolytic media to achieve a final concentration of 100 µg/mL.

    • Incubate the vials at a controlled temperature (e.g., 60 °C).

  • Time Points and Analysis:

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC-UV/MS method.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Prepare a 3% solution of hydrogen peroxide (H₂O₂).

  • Experimental Setup:

    • In a labeled glass vial, add an appropriate volume of the stock solution to the H₂O₂ solution to achieve a final concentration of 100 µg/mL.

    • Keep the vial at room temperature, protected from light.

  • Time Points and Analysis:

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze all samples by a stability-indicating HPLC-UV/MS method.

Visualizations

Degradation_Pathways parent This compound hydrolysis Hydrolysis (Acidic/Basic/Neutral) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation product1 2,4-Diamino-1,3,5-triazin-2-ol hydrolysis->product1 Ring Cleavage product2 Benzylamine hydrolysis->product2 Side Chain Cleavage product3 N2-(Hydroxybenzyl)-1,3,5-triazine-2,4-diamine oxidation->product3 Hydroxylation product4 Benzaldehyde oxidation->product4 Oxidative Cleavage

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution dilute Dilute with Stressor stock->dilute hydrolysis Hydrolysis (Acid, Base, Neutral) dilute->hydrolysis oxidation Oxidation (H2O2) dilute->oxidation photolysis Photolysis (UV/Vis Light) dilute->photolysis sampling Sample at Time Points hydrolysis->sampling oxidation->sampling photolysis->sampling hplc HPLC-UV/MS Analysis sampling->hplc characterization Characterize Degradants hplc->characterization

"preventing di- and tri-substitution in mono-substituted triazine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing di- and tri-substitution during the synthesis of mono-substituted triazines from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for achieving selective mono-substitution of cyanuric chloride?

A1: The selective mono-substitution of cyanuric chloride is primarily controlled by managing the reactivity of the triazine ring through careful temperature control. The three chlorine atoms on the triazine ring have different reactivities, with the first being the most reactive. By maintaining a low reaction temperature, typically around 0°C, the substitution can be selectively stopped after the addition of the first nucleophile.[1][2][3] Subsequent substitutions require higher temperatures.[1][2]

Q2: How does the choice of nucleophile affect the selectivity of the reaction?

A2: The properties of the nucleophile, such as its basicity and steric hindrance, are crucial factors.[1] Weaker nucleophiles may require slightly elevated temperatures or longer reaction times to react, which can risk di-substitution. Conversely, highly reactive nucleophiles may lead to over-substitution even at low temperatures. For synthesizing unsymmetrically substituted triazines, the order of nucleophile addition is critical.[4][5][6][7] It is often advised to introduce an oxygen-based nucleophile before a nitrogen-based one.[6][7]

Q3: What are the recommended solvents and bases for this synthesis?

A3: A variety of solvents can be used, including acetone, tetrahydrofuran (THF), and dichloromethane (DCM).[1][6][8][9] The choice of base is important for neutralizing the HCl generated during the reaction. Common bases include sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), and diisopropylethylamine (DIEA).[2][6][8][9] The selection should be based on the specific nucleophile and reaction conditions to ensure it is strong enough to facilitate the reaction without promoting unwanted side reactions.

Q4: What are common side reactions, and how can they be minimized?

A4: A primary side reaction is the hydrolysis of cyanuric chloride to form cyanuric acid, which is more likely to occur at higher temperatures.[10] To minimize this, it is essential to use dry solvents and reagents and maintain the recommended low temperature. Over-substitution to di- and tri-substituted products is the other major side reaction, which is controlled by the factors discussed above.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Mono-substituted Product 1. Reaction temperature is too low for the specific nucleophile. 2. The nucleophile is too weak or sterically hindered. 3. Ineffective base for HCl scavenging. 4. Reagents have degraded.1. Gradually increase the temperature in small increments (e.g., to 5-10°C) while monitoring the reaction closely by TLC. 2. Consider using a stronger base or a more reactive form of the nucleophile (e.g., its corresponding salt). Forcing conditions like higher temperatures should be a last resort.[10] 3. Switch to a stronger, non-nucleophilic base like DIEA. 4. Use fresh, high-purity cyanuric chloride and nucleophile.
Significant Formation of Di- and/or Tri-substituted Products 1. Reaction temperature is too high. 2. The reaction was allowed to proceed for too long. 3. More than one equivalent of the nucleophile was added. 4. The nucleophile is highly reactive.1. Strictly maintain the reaction temperature at or below 0°C.[2] 2. Monitor the reaction progress frequently using TLC and quench the reaction as soon as the starting material is consumed. 3. Use a precise stoichiometry, typically 1.0 to 1.05 equivalents of the nucleophile per equivalent of cyanuric chloride.[11] 4. Add the nucleophile solution dropwise to the cyanuric chloride solution to maintain a low instantaneous concentration of the nucleophile.
Presence of Cyanuric Acid in the Product 1. Moisture in the reaction vessel, solvents, or reagents. 2. The reaction temperature was too high, promoting hydrolysis.1. Ensure all glassware is oven-dried before use. Use anhydrous solvents and dry reagents.[10] 2. Maintain the reaction temperature at 0°C or below.
Difficulty in Purifying the Mono-substituted Product 1. The product mixture contains a complex mixture of mono-, di-, and tri-substituted compounds. 2. The product has similar polarity to the byproducts.1. Optimize the reaction conditions to maximize the yield of the desired product and simplify the mixture. 2. Employ careful column chromatography, potentially using a gradient elution system. Recrystallization can also be an effective purification method.

Experimental Protocols

Key Experiment: General Protocol for the Synthesis of a Mono-substituted Triazine

This protocol provides a general methodology for the synthesis of a 2-substituted-4,6-dichloro-1,3,5-triazine.

Materials:

  • Cyanuric chloride (1.0 eq)

  • Nucleophile (1.0-1.05 eq)

  • Base (e.g., NaHCO₃, 1.1 eq)

  • Anhydrous solvent (e.g., Acetone or DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

Procedure:

  • Dissolve cyanuric chloride in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve the nucleophile and the base in the same anhydrous solvent.

  • Add the nucleophile/base solution dropwise to the stirring cyanuric chloride solution over a period of 30-60 minutes, ensuring the temperature remains at or below 0°C.[6][8][9]

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (indicated by the consumption of cyanuric chloride), quench the reaction by adding cold water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure mono-substituted triazine.

Visualizations

G cluster_workflow Experimental Workflow for Mono-substitution prep 1. Prepare Cyanuric Chloride Solution at 0°C add_nuc 2. Dropwise Addition of Nucleophile + Base prep->add_nuc react 3. React at 0°C for 2-4h add_nuc->react monitor 4. Monitor by TLC react->monitor workup 5. Quench and Workup monitor->workup purify 6. Purify Product workup->purify

Caption: Workflow for selective mono-substitution of triazines.

G cluster_factors Key Factors Influencing Selectivity selectivity Selective Mono-substitution byproducts Di- and Tri-substitution temp Low Temperature (~0°C) temp->selectivity temp->byproducts High Temp stoich Stoichiometry (1:1 Nucleophile) stoich->selectivity stoich->byproducts Excess Nucleophile addition Slow, Dropwise Addition addition->selectivity addition->byproducts Fast Addition nucleophile Nucleophile Reactivity (Basicity, Sterics) nucleophile->selectivity nucleophile->byproducts High Reactivity

Caption: Factors governing selectivity in triazine synthesis.

References

Technical Support Center: Enhancing Cell Permeability of Triazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with triazine-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor cell permeability, a common hurdle in the development of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: My potent triazine-based inhibitor shows significantly lower activity in cell-based assays compared to its biochemical potency. What is the likely cause?

A significant drop in potency between biochemical and cellular assays often points to poor cell permeability. The inhibitor may be unable to efficiently cross the cell membrane to reach its intracellular target. Other contributing factors can include drug efflux by transporters like P-glycoprotein (P-gp), compound instability in the cell culture media, or high protein binding.

Q2: What physicochemical properties of my triazine inhibitor might be contributing to its poor cell permeability?

Several physicochemical properties can negatively impact a compound's ability to passively diffuse across the cell membrane:

  • High Molecular Weight: Larger molecules generally exhibit lower passive diffusion.

  • High Polarity: A large number of polar atoms and a high polar surface area (PSA) can hinder passage through the lipid bilayer of the cell membrane.

  • Low Lipophilicity: The molecule may not be soluble enough in the lipid environment of the cell membrane. A balanced lipophilicity (logP) is crucial.

  • Charge: Molecules that are ionized at physiological pH typically have reduced permeability.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase the energy required for desolvation before entering the lipid bilayer.

Q3: What are the primary strategies to improve the cell permeability of my triazine-based inhibitor?

There are two main approaches to enhance the cell permeability of your inhibitor:

  • Medicinal Chemistry Approaches: This involves chemically modifying the inhibitor to improve its physicochemical properties. Common strategies include:

    • Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body or cell. This approach can be used to mask polar functional groups, temporarily increasing lipophilicity to enhance membrane permeability.[1]

    • Structural Modifications: Systematically altering the structure of the inhibitor to reduce its molecular weight, polarity, or hydrogen bonding capacity can improve permeability. This could involve replacing polar groups with more lipophilic ones.

  • Formulation Strategies: This approach focuses on the delivery of the inhibitor without altering its chemical structure. Key strategies include:

    • Nanoformulations: Encapsulating the inhibitor in nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its entry into cells.[2]

    • Lipid-Based Delivery Systems: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of poorly permeable compounds.

    • Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can enhance its dissolution rate and apparent solubility.

Q4: How can I experimentally measure the permeability of my triazine inhibitor?

Two common in vitro assays are used to assess compound permeability:

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium. It can assess both passive diffusion and active transport processes.[3][4]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a higher-throughput and more cost-effective method for screening compounds for passive permeability.[5][6]

Troubleshooting Guides

Issue 1: Low cellular potency despite high biochemical activity.

Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Assess Physicochemical Properties: Calculate or experimentally determine the LogP, polar surface area (PSA), molecular weight, and number of hydrogen bond donors/acceptors of your inhibitor. 2. Perform Permeability Assays: Conduct Caco-2 or PAMPA assays to obtain quantitative permeability data (Papp values). 3. Medicinal Chemistry Optimization: If permeability is low, consider synthesizing analogs with improved physicochemical properties (e.g., lower PSA, balanced LogP). 4. Formulation Approaches: For in vivo studies, explore nanoformulations or lipid-based delivery systems.
Active Efflux 1. Bidirectional Caco-2 Assay: Perform a Caco-2 assay in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Use of Efflux Inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in A-B permeability indicates that your compound is a substrate for that efflux transporter.
Compound Instability 1. Assess Stability in Media: Incubate your inhibitor in the cell culture media for the duration of your cell-based assay and then measure its concentration by LC-MS to check for degradation. 2. Modify Experimental Protocol: If the compound is unstable, consider shorter incubation times or replenishing the compound during the experiment.
Poor Solubility in Assay Media 1. Check for Precipitation: Visually inspect your assay wells for any signs of compound precipitation. 2. Use of Co-solvents: A small percentage of a co-solvent like DMSO can be used to improve solubility, but ensure the final concentration is not toxic to the cells (typically <0.5%).[1]

Data Presentation

In Silico ADMET Properties of Selected Triazine Derivatives

The following table summarizes predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for a series of 1,2,4-triazine derivatives, highlighting parameters relevant to cell permeability.[7]

Compound Predicted Caco-2 Permeability (logPapp) Predicted Human Intestinal Absorption (%) Predicted Blood-Brain Barrier (BBB) Permeability
D1 HighHighPermeable
D3 HighHighPermeable
D8 HighHighPermeable

Note: These are in silico predictions and should be confirmed with experimental data.

In Vitro Anticancer Activity of Triazine Derivatives

The following table shows the IC50 values of a series of s-triazine hydrazone derivatives against MCF-7 (human breast cancer) and HCT-116 (human colon carcinoma) cell lines. While not a direct measure of permeability, differences in cellular activity among structurally related compounds can suggest variations in cell uptake.[8]

Compound MCF-7 IC50 (µM) HCT-116 IC50 (µM)
7d 18.2>50
8d 14.018.3
9d 10.422.0
11 1.00.98

Experimental Protocols

Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a triazine-based inhibitor across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Assay Procedure (Apical to Basolateral Permeability - A-B): a. The culture medium is removed from both the apical (donor) and basolateral (acceptor) chambers. b. The chambers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). c. The transport buffer containing the test compound (at a known concentration) is added to the apical chamber. d. Fresh transport buffer is added to the basolateral chamber. e. The plate is incubated at 37°C with gentle shaking. f. At specified time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral chamber and replaced with fresh transport buffer. g. At the end of the experiment, a sample is also taken from the apical chamber.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the acceptor chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a triazine-based inhibitor across an artificial lipid membrane.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.

  • Assay Setup: a. The acceptor wells of a 96-well plate are filled with buffer. b. The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate. c. The test compound, dissolved in buffer, is added to the donor wells.

  • Incubation: The "sandwich" plate is incubated at room temperature for a specified period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, the concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Calculation of Effective Permeability (Pe): The effective permeability is calculated based on the concentration of the compound in the donor and acceptor wells at the end of the incubation period.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Improvement Strategies cluster_validation Validation Problem Low Cellular Potency of Triazine Inhibitor Assess_Properties Assess Physicochemical Properties (LogP, PSA, MW) Problem->Assess_Properties Permeability_Assay Perform Permeability Assay (Caco-2 or PAMPA) Assess_Properties->Permeability_Assay Med_Chem Medicinal Chemistry: - Prodrug Approach - Structural Modification Permeability_Assay->Med_Chem Low Permeability Formulation Formulation Strategies: - Nanoformulation - Lipid-based Delivery Permeability_Assay->Formulation Low Permeability Reassay Re-evaluate in Cell-based Assays Med_Chem->Reassay Formulation->Reassay EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Triazine_Inhibitor Triazine-based EGFR Inhibitor Triazine_Inhibitor->EGFR Inhibits PI3K_pathway GF Growth Factor RTK RTK GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Triazine_Inhibitor Triazine-based PI3K/mTOR Inhibitor Triazine_Inhibitor->PI3K Inhibits Triazine_Inhibitor->mTOR Inhibits

References

Technical Support Center: Strategies to Reduce Off-Target Effects of N2-Substituted Triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N2-substituted triazine compounds. The focus is on identifying, understanding, and mitigating off-target effects to enhance the selectivity and reliability of experimental outcomes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent cellular phenotype compared to known on-target activity. The observed effect may be due to inhibition of one or more off-target kinases. N2-substituted triazines can bind to the highly conserved ATP-binding pocket of multiple kinases.[1]1. Orthogonal Inhibitor Test: Use a structurally different inhibitor for the same primary target. A consistent phenotype between structurally distinct inhibitors strengthens the evidence for an on-target effect.[1] 2. Rescue Experiment: Introduce a drug-resistant mutant of the primary target into your cell model. If the phenotype is reversed, it confirms on-target activity.[2] 3. Kinase Profiling: Perform a broad kinase panel screen to identify potential off-target interactions.[3][4]
High cytotoxicity observed at concentrations close to the on-target IC50. Off-target inhibition of kinases essential for cell survival pathways.1. Dose-Response Analysis: Carefully titrate the inhibitor concentration to find a therapeutic window where on-target effects are observed without significant cytotoxicity.[2] 2. Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs with modifications aimed at improving selectivity. For example, modifying hydrophobic side chains on the triazine scaffold has been shown to improve selectivity for BTK over EGFR.[5]
Discrepancy between in vitro kinase inhibition and cellular activity. Poor cell permeability, rapid metabolism of the compound, or engagement of off-targets only present in a cellular context.1. Cell Permeability Assays: Evaluate the ability of your compound to cross the cell membrane. 2. Metabolic Stability Assays: Assess the stability of the compound in liver microsomes or hepatocytes. 3. Cellular Target Engagement Assays: Use techniques like NanoBRET™ to confirm that the compound is binding to the intended target within live cells.[6]
Inhibitor demonstrates promiscuity across a kinase panel. The core triazine scaffold may have inherent affinity for multiple kinases.1. Rational Drug Design: Utilize computational modeling and structural biology to identify modifications that can exploit unique features of the on-target kinase's ATP-binding pocket.[7] 2. Fragment-Based Screening: Identify smaller fragments that bind with high ligand efficiency and then grow them into more selective compounds.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with N2-substituted triazine kinase inhibitors?

A1: N2-substituted triazines, particularly those targeting the ATP-binding site, can exhibit off-target activity against other kinases with structurally similar ATP pockets.[9] For example, early triazine-based BTK inhibitors also showed potent inhibition of EGFR and JAK3.[5][10] Off-target effects can manifest as unexpected cellular phenotypes, toxicity, or confounding experimental results.[1]

Q2: How can I quantitatively assess the selectivity of my N2-substituted triazine inhibitor?

A2: The selectivity of a kinase inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for the primary target versus a panel of off-target kinases.[11][12] A selectivity index can be calculated by dividing the IC50 for an off-target kinase by the IC50 for the on-target kinase. A higher selectivity index indicates greater selectivity. Comprehensive kinase profiling services are commercially available and offer screening against large panels of kinases.[4][12]

Q3: What structural modifications can be made to an N2-substituted triazine to improve its selectivity?

A3: Structure-activity relationship (SAR) studies are crucial for improving selectivity. Key strategies include:

  • Modification of Substituents: Adding or modifying functional groups at other positions on the triazine ring can introduce steric hindrance that prevents binding to off-target kinases while maintaining affinity for the intended target.

  • Exploiting Unique Pockets: Designing modifications that interact with less conserved regions outside the primary ATP-binding site can significantly enhance selectivity. For example, modifying hydrophobic side chains to occupy the H3 pocket of BTK improved selectivity over EGFR.[5]

  • Introduction of Allosteric Moieties: Designing compounds that bind to allosteric sites, which are generally less conserved than the ATP-binding pocket, can lead to highly selective inhibitors.

Q4: What is the first step I should take if I suspect my N2-substituted triazine is causing off-target effects in my cellular experiments?

A4: The first step is to validate that the observed phenotype is a direct result of inhibiting the intended target. A recommended approach is to use a structurally unrelated inhibitor that targets the same primary kinase.[1][2] If both compounds produce the same phenotype, it is more likely an on-target effect. If the phenotypes differ, it strongly suggests that off-target effects are at play.

Data Presentation: Comparative Selectivity of Triazine-Based Kinase Inhibitors

The following tables summarize quantitative data for N2-substituted triazine derivatives, highlighting on-target potency and off-target selectivity.

Table 1: Inhibitory Activity of a Triazine-Based BTK Inhibitor [5][10]

CompoundTarget KinaseOn-Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Selectivity Index (Off-Target/On-Target)
Compound 6 BTK21EGFR311.5
Compound 7 BTK17.0EGFR>1000>58.8
Compound C11 BTK17.0JAK3104.66.2

Table 2: Inhibitory Activity of Pyrrolo[2,1-f][11][12][13]triazine Derivatives [14]

CompoundTarget KinaseOn-Target IC50 (µM)Off-Target KinaseOff-Target IC50 (µM)
Compound 1 EGFR0.100VEGFR-2>10
Compound 2 VEGFR-20.066EGFR>10
Compound 3 VEGFR-20.023EGFR0.250

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the IC50 value of an N2-substituted triazine inhibitor against a specific kinase.

Materials:

  • N2-substituted triazine compound

  • Recombinant target kinase

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the triazine compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (control).

    • Add 2 µL of the kinase solution (at a pre-determined optimal concentration in kinase assay buffer).

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the reaction by adding 2 µL of a mixture of the substrate and ATP (at the Km concentration for the specific kinase).

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol describes a method to quantify the binding of an N2-substituted triazine inhibitor to its target kinase in living cells.[6]

Materials:

  • Cells expressing the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ tracer

  • N2-substituted triazine compound

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well plates

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the triazine compound in Opti-MEM®.

    • Prepare the NanoBRET™ tracer at the desired concentration in Opti-MEM®.

    • Add the diluted compound or vehicle control to the wells.

    • Immediately add the tracer to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Add NanoBRET™ Nano-Glo® Substrate to each well.

    • Read the plate within 10 minutes using a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for target engagement.

Visualizations

G cluster_workflow Experimental Workflow for Assessing Off-Target Effects A Synthesize N2-Substituted Triazine Analog B In Vitro Kinase Assay (Primary Target) A->B E Identify Hits with High On-Target Potency B->E C Broad Kinase Panel Screen (e.g., 300+ kinases) F Identify Off-Targets C->F D Cell-Based Assay (Phenotypic Screen) G Validate On-Target Phenotype (Orthogonal Inhibitor/Rescue) D->G E->C E->D H Structure-Based Design (Improve Selectivity) F->H G->H I Lead Optimization H->I

Caption: Workflow for identifying and mitigating off-target effects of N2-substituted triazines.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Triazine N2-Substituted Triazine (Dual PI3K/mTOR Inhibitor) Triazine->PI3K Triazine->mTORC1

Caption: Inhibition of the PI3K/mTOR pathway by a dual-specific N2-substituted triazine.

G cluster_logic Decision Tree for Troubleshooting Off-Target Effects Start Start: Unexpected Phenotype Q1 Does a structurally different inhibitor for the same target reproduce the phenotype? Start->Q1 A1_Yes Likely On-Target Effect Q1->A1_Yes Yes A1_No Suspected Off-Target Effect Q1->A1_No No Q2 Perform Kinase Profiling Screen A1_No->Q2 A2 Identify Potential Off-Target Kinases Q2->A2 Q3 Validate Off-Targets (e.g., siRNA, CRISPR) A2->Q3 A3 Confirm Off-Target Responsibility Q3->A3

Caption: A logical workflow for troubleshooting suspected off-target effects.

References

Technical Support Center: Improving the In Vivo Stability of N2-Benzyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with N2-Benzyl-1,3,5-triazine-2,4-diamine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the compound's stability in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My in vivo studies with this compound are showing low efficacy despite promising in vitro activity. Could this be a stability issue?

A1: Yes, a discrepancy between in vitro and in vivo results is often indicative of poor in vivo stability.[1] Several factors in a biological system can lead to the degradation of a compound, including enzymatic degradation (e.g., by cytochrome P450 enzymes in the liver) and chemical degradation due to pH changes in the gastrointestinal tract.[1][2] Rapid clearance from the body can also contribute to low exposure and reduced efficacy.[1] It is crucial to assess the compound's stability in a simulated in vivo environment.

Q2: What are the primary environmental factors that can affect the stability of this compound during storage and handling?

A2: Like many pharmaceutical compounds, the stability of this compound can be influenced by several environmental factors. These include:

  • Temperature: Elevated temperatures can accelerate chemical degradation.[3]

  • Moisture: The presence of water can lead to hydrolysis of susceptible functional groups.[3]

  • Light: Exposure to UV or visible light can cause photodegradation.[3]

  • pH: The compound may be unstable in acidic or basic conditions.[3]

  • Oxygen: Oxidative degradation can occur, especially in the presence of atmospheric oxygen.[3]

It is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere if it is found to be sensitive to oxygen.

Q3: How can I improve the oral bioavailability of this compound, which I suspect has poor aqueous solubility?

A3: For poorly water-soluble compounds, enhancing oral bioavailability is a key challenge. Several formulation strategies can be employed:

  • Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, leading to improved dissolution and absorption.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its solubility and dissolution rate.[4]

  • Lipid-Based Formulations: For highly lipophilic drugs, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[5][6][7]

  • Use of Excipients: Incorporating solubilizing agents, surfactants, or wetting agents in the formulation can significantly improve the drug's solubility.[5]

Q4: What analytical methods are suitable for detecting and quantifying this compound and its potential degradation products?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of triazine compounds and their degradation products.[8][9] Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification and quantification of the parent compound and its metabolites.[10][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile derivatives.[10] It is essential to develop a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from any degradation products.[12]

Troubleshooting Guides

Issue 1: Rapid In Vivo Clearance and Low Plasma Exposure

  • Potential Cause: Extensive metabolism is a common reason for the rapid in vivo clearance of compounds.[2] The triazine ring and benzyl group in this compound could be susceptible to metabolic degradation by liver enzymes.[2]

  • Troubleshooting Steps:

    • In Vitro Metabolism Assays: Conduct metabolic stability assays using liver microsomes or hepatocytes to determine the rate of metabolism.[2]

    • Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed. This will help in understanding the metabolic pathways.[2]

    • Formulation Optimization: For oral administration, consider formulations that enhance absorption and potentially bypass first-pass metabolism, such as lipid-based systems.[2][5]

    • Structural Modification: If metabolic instability is confirmed to be a major issue, medicinal chemistry efforts could focus on modifying the structure to block the sites of metabolism.[2]

Issue 2: Precipitation of the Compound in Formulation or After Administration

  • Potential Cause: Poor aqueous solubility of this compound can lead to precipitation, especially when moving from a high-concentration stock solution in an organic solvent to an aqueous-based vehicle for in vivo studies.

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the solubility of the compound in various pharmaceutically acceptable solvents and co-solvents.

    • Formulation with Co-solvents: Use co-solvents such as PEG400 or DMSO in the formulation to improve solubility. However, be mindful of the potential toxicity of the solvents themselves.[2]

    • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation vehicle can improve solubility.

    • Use of Surfactants: Incorporating non-ionic surfactants can help to keep the compound solubilized.[5]

Data Presentation

To systematically evaluate the stability of this compound, we recommend maintaining a detailed record of your experimental findings. The following table provides a template for summarizing quantitative stability data under various stress conditions.

Stress ConditionParameterTime Point 1Time Point 2Time Point 3% DegradationDegradants Formed (Peak Area %)
Acid Hydrolysis 0.1 M HCl, 60°C
Base Hydrolysis 0.1 M NaOH, 60°C
Oxidative 3% H₂O₂, RT
Thermal 80°C, Solid State
Photolytic UV/Vis Light, Solid

Note: This table is a template. Researchers should adapt the conditions and time points based on their preliminary findings.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

  • Materials:

    • This compound

    • Hydrochloric acid (HCl), 0.1 M and 1 M

    • Sodium hydroxide (NaOH), 0.1 M and 1 M

    • Hydrogen peroxide (H₂O₂), 3%

    • HPLC-grade water, acetonitrile, and methanol

    • Validated stability-indicating HPLC or LC-MS method

  • Procedure:

    • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Acid Hydrolysis:

      • Mix the stock solution with 0.1 M HCl.

      • Incubate at room temperature and an elevated temperature (e.g., 60°C).

      • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

      • Neutralize the samples with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis:

      • Mix the stock solution with 0.1 M NaOH.

      • Follow the same incubation and sampling procedure as for acid hydrolysis.

      • Neutralize the samples with an equivalent amount of HCl before analysis.

    • Oxidative Degradation:

      • Mix the stock solution with 3% H₂O₂.

      • Incubate at room temperature, protected from light.

      • Withdraw samples at various time points.

    • Thermal Degradation:

      • Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

      • Withdraw samples at various time points and prepare solutions for analysis.

    • Photolytic Degradation:

      • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

      • Keep control samples wrapped in aluminum foil to protect them from light.

      • Analyze the samples at appropriate time points.

    • Analysis: Analyze all samples using a validated stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and detect any degradation products.[14]

Protocol 2: In Vitro Plasma Stability Assay

This protocol provides a method to assess the stability of this compound in plasma.

  • Materials:

    • This compound stock solution

    • Human or animal plasma

    • Phosphate buffered saline (PBS), pH 7.4

    • Acetonitrile (ACN) with an internal standard for protein precipitation

    • LC-MS system

  • Procedure:

    • Pre-warm an aliquot of plasma to 37°C.[1]

    • Spike the plasma with the compound to a final concentration (e.g., 1 µM).[1]

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.

    • Immediately quench the reaction and precipitate the plasma proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.[1]

    • Collect the supernatant and analyze the concentration of the remaining intact compound using a validated LC-MS method.[1]

    • Plot the percentage of the remaining compound against time to determine the half-life (t½) in plasma.[1]

Visualizations

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Optimization start Start: Stability Concern preformulation Pre-formulation Studies (Solubility, pKa) start->preformulation Initial Assessment method_dev Develop Stability-Indicating Analytical Method (HPLC/LC-MS) preformulation->method_dev forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_degradation plasma_stability In Vitro Plasma Stability Assay method_dev->plasma_stability data_analysis Analyze Data (Degradation Rate, Half-life) forced_degradation->data_analysis plasma_stability->data_analysis formulation_dev Formulation Development (e.g., SEDDS, Solid Dispersion) optimization Optimize Formulation or Chemical Structure formulation_dev->optimization data_analysis->formulation_dev metabolite_id Identify Degradants & Metabolites data_analysis->metabolite_id metabolite_id->optimization in_vivo_testing Proceed to In Vivo Studies optimization->in_vivo_testing

Caption: Experimental workflow for assessing and improving the in vivo stability of a compound.

signaling_pathway cluster_absorption GI Tract cluster_metabolism Liver (First-Pass Metabolism) compound This compound (Oral Administration) absorption Absorption compound->absorption cyp450 CYP450 Enzymes absorption->cyp450 Portal Vein phase_II Phase II Conjugation (e.g., Glucuronidation) cyp450->phase_II systemic_circulation Systemic Circulation (Active Compound) cyp450->systemic_circulation Metabolically Stable Fraction metabolites Inactive Metabolites phase_II->metabolites excretion Excretion systemic_circulation->excretion metabolites->excretion

Caption: Potential metabolic pathway for this compound after oral administration.

References

Validation & Comparative

The Rise of Triazines: A Comparative Guide to N2-Benzyl-1,3,5-triazine-2,4-diamine and Other EGFR/PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the search for novel cancer therapeutics with improved efficacy and selectivity is a constant endeavor. The epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) signaling pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. Consequently, inhibitors targeting these pathways have become a cornerstone of modern oncology. While established drugs have shown significant success, the quest for new chemical scaffolds with unique properties continues. This guide provides a comparative analysis of the emerging class of 1,3,5-triazine-based inhibitors, with a focus on the potential of N2-Benzyl-1,3,5-triazine-2,4-diamine, in the context of well-established EGFR and PI3K inhibitors.

While specific inhibitory data for this compound against EGFR and PI3K is not yet publicly available, the 1,3,5-triazine scaffold is a key structural motif in a growing number of potent kinase inhibitors. This guide will, therefore, focus on the broader class of 1,3,5-triazine derivatives that have demonstrated significant activity against EGFR and/or PI3K, providing a valuable reference for the evaluation of new compounds within this chemical family.

The EGFR/PI3K Signaling Axis: A Prime Target in Oncology

The EGFR and PI3K pathways are intricately linked. Upon activation by its ligands, EGFR undergoes dimerization and autophosphorylation, creating docking sites for various signaling proteins. One of the key downstream cascades initiated is the PI3K/AKT/mTOR pathway, which plays a central role in promoting cell survival and proliferation. Dual inhibition of both EGFR and PI3K is a promising strategy to overcome resistance mechanisms that can arise from targeting a single node in the network.

EGFR_PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Drives EGF EGF EGF->EGFR Ligand Binding

Figure 1: Simplified EGFR/PI3K signaling pathway.

Performance Comparison: 1,3,5-Triazine Derivatives vs. Established Inhibitors

The following tables summarize the in vitro inhibitory activities (IC50 values) of various compounds. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Table 1: EGFR Inhibitory Activity
Compound/DrugTargetIC50 (nM)Notes
Established Inhibitors
GefitinibEGFR26 - 57First-generation reversible inhibitor.[1]
ErlotinibEGFR2First-generation reversible inhibitor.[2][3]
OsimertinibEGFR (mutant)4.5 - 40.7Third-generation irreversible inhibitor, potent against T790M mutation.[4]
1,3,5-Triazine Derivatives
Compound 4f (mono-pyrazolyl-s-triazine)EGFR61A promising derivative with potent EGFR inhibition.[5]
Compound 12 (quinazoline-1,3,5-triazine hybrid)EGFR36.8Demonstrates the potential of hybrid molecules.[6]
Compound 13c (chiral 1,3,5-triazine)MCF-7 (cell line)8,040Cytotoxic activity in a breast cancer cell line.[7][8]
Compound 1d (1,3,5-triazine derivative)EGFR-TK0.44 (Ki)Potent analogue with a reported inhibitory constant.
Table 2: PI3K Inhibitory Activity
Compound/DrugTarget Isoform(s)IC50 (nM)Notes
Established Inhibitors
Idelalisib (CAL-101)PI3Kδ2.5Selective for the delta isoform.[9]
Alpelisib (BYL-719)PI3Kα5Selective for the alpha isoform.[10]
CopanlisibPI3Kα, PI3Kδ0.5, 0.7Potent inhibitor of alpha and delta isoforms.[11][12][13]
Pictilisib (GDC-0941)PI3Kα, PI3Kδ3Pan-class I inhibitor.[14][15][16][17][18]
Dual PI3K/mTOR Inhibitors
GedatolisibPI3Kα, PI3Kγ, mTOR0.4, 5.4, 1.6Potent dual inhibitor.[19][20]
1,3,5-Triazine Derivatives
Compound A10 (1,3,5-triazine derivative)PI3Kα0.32Highly potent and selective for the alpha isoform.[21]
Compound 13 (1,3,5-triazine dithiocarbamate)PI3Kα1.2Demonstrates strong PI3Kα inhibition.[22]
Compound 13g (2-(thiophen-2-yl)-1,3,5-triazine)PI3Kα, mTOR7.0, 48A promising dual PI3K/mTOR inhibitor.[23]
Compound 6 (1,3,5-triazine analogue)PI3Kγ6,900Shows activity against the gamma isoform.

Experimental Methodologies

The data presented in this guide is derived from various experimental assays. Below are detailed protocols for key experiments used to evaluate EGFR and PI3K inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow start Start reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound start->reagents reaction Incubate Reagents in Assay Plate reagents->reaction detection Add Detection Reagent (e.g., ADP-Glo) reaction->detection readout Measure Signal (Luminescence/Fluorescence) detection->readout analysis Data Analysis: Calculate IC50 readout->analysis end End analysis->end

Figure 2: General workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Dilute the recombinant EGFR or PI3K enzyme and its specific substrate in a kinase assay buffer to the desired concentrations.

  • Assay Plate Setup:

    • In a 96-well or 384-well plate, add a small volume of the serially diluted test compound or control inhibitor. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Prepare a master mix containing ATP and the kinase substrate in the assay buffer.

    • Add the master mix to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding the diluted kinase enzyme to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of product formed. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.

    • Add the detection reagent according to the manufacturer's instructions, which typically involves converting the generated ADP to a detectable signal like luminescence.

  • Data Acquisition and Analysis:

    • Measure the signal using a plate reader.

    • Subtract the background signal (negative control) from all other readings.

    • Calculate the percentage of kinase inhibition relative to the positive control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Western Blot Analysis for Protein Phosphorylation

This technique is used to assess the inhibitory effect of a compound on the phosphorylation of target proteins within a cellular context.

Western_Blot_Workflow cluster_workflow Western Blot Workflow cell_culture 1. Cell Culture & Treatment lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (to Membrane) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-pEGFR) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Image Analysis & Quantification detection->analysis

Figure 3: Workflow for Western blot analysis.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media.

    • Treat the cells with various concentrations of the test inhibitor or a vehicle control (e.g., DMSO) for a specified time. In some experiments, cells are stimulated with a growth factor like EGF to induce EGFR phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Collect the cell lysates and clarify by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR or anti-phospho-Akt).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis:

    • Wash the membrane to remove unbound secondary antibody.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane, which reacts with HRP to produce light.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize the data, the membrane is often stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) target protein and a loading control protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software.

Conclusion and Future Directions

The 1,3,5-triazine scaffold represents a promising platform for the development of novel EGFR and PI3K inhibitors. As demonstrated by the data on various derivatives, this chemical class can produce highly potent and selective compounds, with some exhibiting dual inhibitory activity. While direct experimental data for this compound is needed for a definitive comparison, the broader family of 1,3,5-triazines shows significant potential to yield effective anticancer agents. Future research should focus on the systematic evaluation of compounds like this compound in robust preclinical models to fully elucidate their therapeutic potential and mechanism of action. The detailed experimental protocols provided in this guide offer a framework for such investigations.

References

A Comparative Analysis of N2-Aryl versus N2-Alkyl Substituted Triazines in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,3,5-triazine scaffold represents a versatile platform for the design of novel therapeutic agents. The ability to modify the triazine core at various positions allows for the fine-tuning of pharmacological profiles. A key point of diversification is the N2 position, where the introduction of either aryl or alkyl substituents can significantly impact the compound's biological activity and physicochemical properties. This guide provides a comparative analysis of N2-aryl and N2-alkyl substituted triazines, supported by experimental data, to inform the strategic design of next-generation drug candidates.

The N2-substituent plays a crucial role in the interaction of triazine-based compounds with their biological targets. Aryl groups, with their rigid and planar nature, can engage in π-stacking and other non-covalent interactions within a protein's binding pocket. In contrast, the more flexible alkyl groups can explore different conformational spaces, potentially leading to varied binding modes and potencies. This fundamental structural difference often translates into distinct biological outcomes.

Biological Activity: A Comparative Overview

The anticancer and kinase inhibitory activities of N2-aryl and N2-alkyl substituted triazines have been extensively investigated. The following tables summarize representative data from various studies, highlighting the potency of these two classes of compounds against different cancer cell lines and kinases.

Anticancer Activity

The cytotoxic effects of N2-aryl and N2-alkyl substituted triazines have been evaluated in a range of human cancer cell lines. As illustrated in the table below, both classes of compounds have demonstrated potent anticancer activity, with IC50 values often in the nanomolar to low micromolar range.

Compound TypeN2-SubstituentCancer Cell LineIC50 (µM)Reference
N2-Aryl 4-BromophenylMCF-7 (Breast)2.29[1]
4-MethoxyphenylHepG2 (Liver)5.42[1]
4-ChlorophenylHCT-116 (Colon)0.50[1]
PhenylA549 (Lung)0.20 ± 0.05[2]
PhenylHeLa (Cervical)1.03 ± 0.24[2]
N2-Alkyl CyclohexylMDA-MB-231 (Breast)8.18
AllylMDA-MB-231 (Breast)6.25
(2-chloroethyl)aminoDLD-1 (Colon)Varies[3]
Dipeptide residueNot specifiedVaries[4]

This table presents a selection of data from multiple sources to illustrate the range of activities and is not a direct head-to-head comparison from a single study.

Kinase Inhibition

A significant mechanism of action for many triazine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a prominent target for these compounds.

Compound TypeN2-SubstituentKinase TargetIC50 (nM)Reference
N2-Aryl ArylureaPI3K23.8[2]
ArylureamTOR10.9[2]
4-BromophenylEGFR61[1]
Thiophen-2-ylPI3K7.0[2]
Thiophen-2-ylmTOR48[2]
N2-Alkyl MorpholinoPI3Kα8.6
DithiocarbamatePI3Kα1.2

This table presents a selection of data from multiple sources to illustrate the range of activities and is not a direct head-to-head comparison from a single study.

Physicochemical Properties: A Comparative Perspective

The physicochemical properties of drug candidates, such as solubility and permeability, are critical determinants of their pharmacokinetic profile and overall developability. While extensive comparative data for N2-aryl versus N2-alkyl substituted triazines is not available in a single study, general trends can be inferred based on their chemical structures.

PropertyN2-Aryl Substituted TriazinesN2-Alkyl Substituted Triazines
Solubility Generally lower aqueous solubility due to the hydrophobic nature of the aryl ring. Solubility can be modulated by introducing polar functional groups on the aryl ring.Aqueous solubility is variable and depends on the nature of the alkyl group. Smaller, more polar alkyl chains can enhance solubility.
Permeability Generally higher membrane permeability due to increased lipophilicity.Permeability can be tuned. Lipophilic alkyl groups can increase permeability, while polar substituents may decrease it.
Metabolic Stability Aryl rings can be susceptible to metabolism by cytochrome P450 enzymes (e.g., hydroxylation).Alkyl groups can also be sites of metabolic modification (e.g., oxidation).

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these compounds are evaluated, the following diagrams illustrate a key signaling pathway targeted by triazine derivatives and a typical workflow for anticancer drug discovery.

PI3K_Akt_mTOR_Pathway cluster_membrane Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP3->PIP2 Dephosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Effectors Downstream Effectors mTORC1->Downstream Effectors Phosphorylates Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival Downstream Effectors->Cell Growth, Proliferation, Survival Triazine Inhibitors Triazine Inhibitors Triazine Inhibitors->PI3K Triazine Inhibitors->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway with Triazine Inhibition.

Drug_Discovery_Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Potent & Selective? In Vivo Testing In Vivo Testing Lead Optimization->In Vivo Testing Preclinical Development Preclinical Development In Vivo Testing->Preclinical Development Clinical Trials Clinical Trials Preclinical Development->Clinical Trials FDA Approval FDA Approval Clinical Trials->FDA Approval Market Market FDA Approval->Market Safe & Effective?

Caption: Anticancer Drug Discovery and Development Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of N2-substituted triazines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • N2-substituted triazine compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the triazine compounds in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.[5]

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., PI3K, mTOR)

  • Kinase substrate

  • ATP

  • N2-substituted triazine compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Prepare serial dilutions of the triazine compounds in DMSO.

  • In a 96-well plate, add the serially diluted compounds or DMSO control to each well.

  • Add the kinase to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Conclusion

The choice between an N2-aryl and an N2-alkyl substituent on a triazine core has profound implications for the resulting compound's biological activity and physicochemical properties. N2-aryl substitution often leads to potent anticancer and kinase inhibitory activity, likely due to favorable interactions within the target's binding site. However, this can sometimes be accompanied by challenges in aqueous solubility. N2-alkyl substitution offers a wider range of accessible chemical space and can be utilized to fine-tune solubility and permeability profiles while retaining significant biological activity.

Ultimately, the optimal choice of an N2-substituent is context-dependent and should be guided by the specific therapeutic target and desired drug-like properties. A thorough understanding of the structure-activity and structure-property relationships, as outlined in this guide, is essential for the rational design of novel and effective triazine-based therapeutics.

References

"structure-activity relationship of N2,6-diaryl-1,3,5-triazine-2,4-diamines"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship of N2,6-diaryl-1,3,5-triazine-2,4-diamines as Anticancer Agents

The N2,6-diaryl-1,3,5-triazine-2,4-diamine scaffold has emerged as a promising framework in the design of novel therapeutic agents, demonstrating a wide range of biological activities.[1][2] Extensive research has particularly focused on their potential as anticancer agents, with numerous studies exploring the structure-activity relationships (SAR) that govern their efficacy.[3][4] This guide provides a comparative analysis of the antiproliferative activity of various N2,6-diaryl-1,3,5-triazine-2,4-diamine derivatives, supported by experimental data and detailed methodologies.

Comparative Antiproliferative Activity

The anticancer potential of N2,6-diaryl-1,3,5-triazine-2,4-diamines has been predominantly evaluated against a panel of cancer cell lines, with a significant focus on triple-negative breast cancer (TNBC) as represented by the MDA-MB-231 cell line.[2][4] The data presented below summarizes the in vitro antiproliferative activities of a selection of these compounds, highlighting the key structural modifications that influence their potency.

Compound IDR1 (at C6)R2 (at N2)Cell LineActivity (GI50/IC50, µM)Selectivity vs. MCF-10AReference
1 4-Methoxyphenyl2-FluorophenylMDA-MB-2310.07Selective[3]
2 4-Methoxyphenyl2-ChlorophenylMDA-MB-2310.08Selective[3]
3 4-(Dimethylamino)phenyl2-FluorophenylMDA-MB-2310.09Selective[3]
4 4-(Dimethylamino)phenyl2-ChlorophenylMDA-MB-2310.10Selective[3]
5 3,4,5-Trimethoxyphenyl4-(Trifluoromethoxy)phenylMDA-MB-2310.001Selective[2][5]
6 PhenylPhenylMDA-MB-231> 10-[3]
7 4-MethoxyphenylPhenylMDA-MB-2311.25-[3]
8 4-Chlorophenyl4-ChlorophenylMDA-MB-2313.21-[3]

Key SAR Observations:

  • Substitution at the C6-Aryl Ring (R1): The presence of electron-donating groups, such as methoxy and dimethylamino, at the para-position of the C6-phenyl ring generally enhances antiproliferative activity.[3] The 3,4,5-trimethoxyphenyl substituent at this position has been shown to significantly improve both activity and selectivity.[6]

  • Substitution at the N2-Aryl Ring (R2): Halogen substitution, particularly fluoro and chloro at the ortho-position of the N2-phenyl ring, is favorable for activity.[3]

  • Combined Effect: The most potent compounds often feature a combination of an electron-rich C6-aryl group and a halogen-substituted N2-aryl group.[3] For instance, a compound with a 3,4,5-trimethoxyphenyl group at C6 and a 4-(trifluoromethoxy)phenyl group at N2 demonstrated exceptionally high potency with a GI50 value of 1 nM against MDA-MB-231 cells.[2][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of N2,6-diaryl-1,3,5-triazine-2,4-diamines.

Synthesis of N2,6-diaryl-1,3,5-triazine-2,4-diamines

A common and efficient method for the synthesis of a library of these compounds is a one-pot, microwave-assisted, three-component reaction.[3]

General Procedure:

  • A mixture of cyanoguanidine, an aromatic aldehyde, and an arylamine is subjected to microwave irradiation in the presence of hydrochloric acid.

  • This initial reaction is followed by treatment with a base.

  • The basic conditions promote a rearrangement of the initially formed dihydrotriazine ring, which is followed by a dehydrogenative aromatization to yield the final N2,6-diaryl-1,3,5-triazine-2,4-diamine product.[3]

In Vitro Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is typically assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

Protocol:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, SKBR-3, MCF-7) and non-cancerous control cells (e.g., MCF-10A) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.[7]

  • Compound Treatment: The cells are then treated with the test compounds at various concentrations (often initially screened at 10 µM) and incubated for a further 72 hours.[3]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curves.

Visualizations

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the structure-activity relationship studies of N2,6-diaryl-1,3,5-triazine-2,4-diamines.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_sar SAR & Optimization start Starting Materials (Cyanoguanidine, Aldehydes, Amines) synthesis Microwave-Assisted Three-Component Reaction start->synthesis library Library of Diaryl-1,3,5-triazines synthesis->library screening Antiproliferative Assay (e.g., MTT Assay) library->screening data_analysis Data Analysis (IC50/GI50 Determination) screening->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar qsar 3D-QSAR Modeling sar->qsar optimization Lead Optimization qsar->optimization optimization->synthesis

A typical workflow for SAR studies.
Proposed Signaling Pathway for Apoptosis Induction

Several studies suggest that the antiproliferative effects of these compounds are mediated through the induction of apoptosis.[4][6] The diagram below depicts a plausible signaling pathway for apoptosis initiated by a representative N2,6-diaryl-1,3,5-triazine-2,4-diamine.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade compound N2,6-diaryl-1,3,5-triazine-2,4-diamine bax Bax (Pro-apoptotic) Activation compound->bax bcl2 Bcl-2 (Anti-apoptotic) Inhibition compound->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed apoptotic signaling pathway.

References

Comparative Analysis of N2-Benzyl-1,3,5-triazine-2,4-diamine Analogs as Anticancer Agents in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the anticancer activity of N2-substituted 1,3,5-triazine-2,4-diamine derivatives, a class of compounds to which N2-Benzyl-1,3,5-triazine-2,4-diamine belongs, against various breast cancer cell lines. While specific experimental data for this compound is not extensively available in the public domain, this guide draws upon published data from closely related and highly potent analogs to offer a representative comparison with standard chemotherapeutic agents. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of 1,3,5-triazine derivatives in oncology.

Quantitative Comparison of Anticancer Activity

The in vitro efficacy of novel therapeutic agents is commonly assessed by determining the concentration required to inhibit cell growth by 50% (GI50 or IC50). The following table summarizes the reported anticancer activities of representative 1,3,5-triazine derivatives against various breast cancer cell lines, alongside standard-of-care chemotherapeutic drugs for context.

Compound/DrugBreast Cancer Cell LineIC50/GI50 (µM)Reference Compound/DrugBreast Cancer Cell LineIC50 (µM)
6,N2-diaryl-1,3,5-triazine-2,4-diamine (Most Active Derivative)MDA-MB-2310.001DoxorubicinMDA-MB-231~0.1-1
N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine (Compound 4f)[1]MDA-MB-2316.25PaclitaxelMDA-MB-231~0.01-0.1
6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine (Compound 4k)[1]MDA-MB-2318.18TamoxifenMCF-7~1-10
Imatinib (Reference)[1]MDA-MB-23135.50CisplatinMDA-MB-231~1-5
1,3,5-triazine derivative (Compound 1d)[2][3][4]MDA-MB-231, BT474, MCF-7Not Specified

Note: IC50/GI50 values for standard drugs can vary based on experimental conditions.

Experimental Protocols

The validation of anticancer activity involves a series of established in vitro assays. Below are detailed methodologies for key experiments typically employed in such studies.

1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound analogs) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24, 48 hours).

  • Cell Harvesting: Adherent cells are detached using trypsin, and both floating and adherent cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the test compound and harvested.

  • Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the potential mechanism of action of this compound and its analogs, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Anticancer Activity Validation cluster_assays In Vitro Assays start Breast Cancer Cell Lines seeding Cell Seeding (96-well plates) start->seeding treatment Treatment with This compound Analog & Comparators seeding->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Arrest) viability->analysis apoptosis->analysis cell_cycle->analysis conclusion Validation of Anticancer Activity analysis->conclusion

Caption: Workflow for validating anticancer activity.

Studies on related 1,3,5-triazine derivatives suggest that they may exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR-TK and β-catenin pathways.[3]

G cluster_pathway Potential Signaling Pathway Inhibition by 1,3,5-Triazine Derivatives egfr EGFR pi3k PI3K egfr->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation wnt Wnt frizzled Frizzled wnt->frizzled dishevelled Dishevelled frizzled->dishevelled gsk3b GSK-3β dishevelled->gsk3b beta_catenin β-catenin gsk3b->beta_catenin beta_catenin->proliferation triazine This compound (Analog) triazine->egfr triazine->beta_catenin

Caption: EGFR and Wnt/β-catenin signaling pathways.

References

"comparing the efficacy of N2-Benzyl-1,3,5-triazine-2,4-diamine with known anticancer drugs"

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the anticancer efficacy of representative 1,3,5-triazine derivatives against established anticancer drugs. Due to the limited publicly available data on the specific compound N2-Benzyl-1,3,5-triazine-2,4-diamine, this guide will focus on structurally related 1,3,5-triazine compounds with demonstrated anticancer activity, offering a valuable reference for researchers in the field of oncology drug discovery. The comparison is based on in vitro studies against common cancer cell lines, with a focus on breast and lung cancer.

Overview of 1,3,5-Triazine Derivatives in Oncology

The 1,3,5-triazine scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer properties.[1][2][3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR), epidermal growth factor receptor-tyrosine kinase (EGFR-TK), and phosphoinositide 3-kinases (PI3K).[1][4][5][6]

Comparative In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected 1,3,5-triazine derivatives and standard anticancer drugs against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.

Breast Cancer Cell Lines
Compound/DrugCell LineIC50 (µM)Mechanism of Action
1,3,5-Triazine Derivative 1d MDA-MB-2312.54 ± 0.22EGFR-TK Inhibition
Compound 4f MDA-MB-2316.25Not specified
Compound 4k MDA-MB-2318.18Not specified
Doxorubicin MCF-7~0.05-0.5DNA intercalation, Topoisomerase II inhibition
Paclitaxel MCF-7~0.002-0.01Microtubule stabilization
Cisplatin MCF-7~1-10DNA cross-linking

Note: IC50 values for known drugs can vary significantly based on experimental conditions. The values presented are approximate ranges found in the literature.

Lung Cancer Cell Lines
Compound/DrugCell LineIC50 (nM)Mechanism of Action
Compound 8e A54950DHFR Inhibition
Compound 9a A54942DHFR Inhibition
Compound 10e A54962DHFR Inhibition
Compound 11e A54928DHFR Inhibition
Osimertinib PC-9 (EGFR mutant)~15EGFR-TKI (mutant selective)
Cisplatin A549~1,000-5,000DNA cross-linking
Paclitaxel A549~2-10Microtubule stabilization

Note: IC50 values for known drugs can vary significantly based on experimental conditions. The values presented are approximate ranges found in the literature.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1,3,5-triazine derivatives or standard drugs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.[8][9]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

EGFR-TK Inhibition Assay

This assay determines the ability of a compound to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).

Protocol:

  • Reaction Setup: In a 96-well plate, combine the EGFR-TK enzyme, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP to initiate the phosphorylation of the substrate by the enzyme.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or by measuring the depletion of ATP using a luciferase-based assay (e.g., ADP-Glo™ Kinase Assay).[10]

  • IC50 Calculation: The inhibitory activity is calculated as the percentage of inhibition compared to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the inhibition of the DHFR enzyme, which is crucial for the synthesis of nucleotides and amino acids.[11]

Protocol:

  • Reaction Mixture: In a 96-well plate, a reaction mixture is prepared containing the DHFR enzyme, its substrate dihydrofolate (DHF), and the test compound at various concentrations.[12][13]

  • Reaction Initiation: The reaction is initiated by the addition of the cofactor NADPH.[11][14]

  • Kinetic Measurement: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[11][14]

  • Inhibition Analysis: The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of inhibitor concentration versus enzyme activity.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways targeted by some of the discussed anticancer agents and a general workflow for evaluating anticancer efficacy.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Osimertinib Osimertinib (EGFR-TKI) Osimertinib->EGFR Inhibits Triazine_EGFR 1,3,5-Triazine Derivatives Triazine_EGFR->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and points of inhibition.

Anticancer_Drug_Screening_Workflow start Start: Cancer Cell Lines culture Cell Culture & Seeding (96-well plates) start->culture treatment Treatment with 1,3,5-Triazine Derivatives & Known Drugs culture->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation assay Cell Viability Assay (e.g., MTT Assay) incubation->assay data Data Acquisition (Absorbance Reading) assay->data analysis Data Analysis (IC50 Determination) data->analysis comparison Efficacy Comparison analysis->comparison

Caption: General workflow for in vitro anticancer drug screening.

Conclusion

The 1,3,5-triazine scaffold represents a promising platform for the development of novel anticancer agents. As demonstrated by the in vitro data, certain derivatives exhibit high potency against breast and lung cancer cell lines, with some compounds showing efficacy in the nanomolar range, comparable to or even exceeding that of some established drugs against specific cell lines.[4][5] The diverse mechanisms of action, including the inhibition of key kinases and enzymes essential for cancer cell survival, underscore the therapeutic potential of this class of compounds. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of promising 1,3,5-triazine derivatives for the treatment of cancer.

References

Kinase Cross-Reactivity Profile: A Comparative Analysis of N2-Benzyl-1,3,5-triazine-2,4-diamine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the kinase cross-reactivity profile of a representative 1,3,5-triazine-2,4-diamine derivative against a panel of kinases. Due to the absence of publicly available data for N2-Benzyl-1,3,5-triazine-2,4-diamine, this guide utilizes data for a structurally related compound, 6-(4-chlorophenyl)-N2-(2-morpholinoethyl)-1,3,5-triazine-2,4-diamine (referred to as Compound 5b) , which belongs to the same 2,4-diamino-1,3,5-triazine class.[1] The inhibitory activity of this compound is compared with three well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the more targeted inhibitors Gefitinib and Dasatinib.

This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential off-target effects of kinase inhibitors.

Comparative Kinase Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected compounds against various kinases. Lower IC50 values indicate higher potency.

CompoundTarget KinaseIC50 (nM)Comments
Compound 5b (6-(4-chlorophenyl)-N2-(2-morpholinoethyl)-1,3,5-triazine-2,4-diamine)PIM1~2860*A representative 2,4-diamino-1,3,5-triazine derivative.[1]
Staurosporine Protein Kinase C (PKC)0.7 - 6A potent, broad-spectrum kinase inhibitor.[2][3]
Protein Kinase A (PKA)7 - 15[2][3][4]
c-Fgr2[2]
CaM Kinase II20[4]
Gefitinib EGFR26 - 57A selective inhibitor of the Epidermal Growth Factor Receptor kinase.[5]
Dasatinib Abl1.5A multi-targeted inhibitor of BCR-ABL and Src family kinases.
Src1.5

*IC50 for Compound 5b was reported as 1.18 µg/mL and has been converted to nM for comparative purposes (MW = 412.9 g/mol ).

Experimental Protocols

The determination of kinase inhibition is crucial for understanding the potency and selectivity of a compound. The data for the representative 1,3,5-triazine derivative was generated using the ADP-Glo™ Kinase Assay.

General Protocol for ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[6] The assay is performed in two steps after the initial kinase reaction is complete.[7][8]

1. Kinase Reaction:

  • The kinase, its substrate, ATP, and the test compound (at various concentrations) are combined in a buffered solution.

  • The reaction is typically incubated at room temperature or 30°C for a set period (e.g., 30-60 minutes).[1]

  • For the evaluation of Compound 5b, the enzymatic activities were conducted in the presence of 10 µM of ATP in a final volume of 6 µl for 30 minutes at 30°C in ADP-Glo buffer.[1]

2. Termination of Kinase Reaction and ATP Depletion:

  • An equal volume of ADP-Glo™ Reagent is added to the kinase reaction.

  • This reagent stops the enzymatic reaction and depletes any unconsumed ATP from the solution.

  • This step is typically performed at room temperature for about 40 minutes.[7][8]

3. ADP to ATP Conversion and Signal Detection:

  • Kinase Detection Reagent is added to the mixture. This reagent contains an enzyme that converts the ADP generated in the kinase reaction into ATP.

  • The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • The plate is incubated for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[8]

  • The luminescence is measured using a plate-reading luminometer. The intensity of the light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

The IC50 value is then determined by plotting the kinase activity against the concentration of the inhibitor and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for kinase cross-reactivity profiling and a simplified signaling pathway to conceptualize the role of a target kinase.

G cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection cluster_analysis Data Analysis c Compound Dilution Series r Kinase Reaction (Compound + Kinase + Substrate/ATP) c->r k Kinase Panel k->r s Substrate & ATP s->r stop Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) r->stop Incubate detect Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) stop->detect Incubate read Read Luminescence detect->read a Calculate % Inhibition read->a ic50 Determine IC50 Values a->ic50

Caption: A generalized workflow for a kinase cross-reactivity profiling experiment using the ADP-Glo™ assay.

G GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec PIM1 PIM1 Kinase Rec->PIM1 Activates Substrate Downstream Substrate PIM1->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor 1,3,5-Triazine Inhibitor (e.g., Compound 5b) Inhibitor->PIM1 Inhibits

Caption: A simplified signaling pathway illustrating the inhibitory action of a 1,3,5-triazine compound on PIM1 kinase.

References

In Vivo Validation of N2-Substituted 1,3,5-Triazine-2,4-Diamine Analogs in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical validation of N2-substituted 1,3,5-triazine-2,4-diamine analogs, a promising class of compounds with demonstrated anticancer properties. While specific in vivo data for N2-Benzyl-1,3,5-triazine-2,4-diamine in xenograft models is not yet publicly available, this document summarizes the potent in vitro activity of structurally similar compounds against various cancer cell lines. Furthermore, it outlines a comprehensive, standardized protocol for the in vivo validation of these compounds in xenograft models, drawing from established methodologies in preclinical oncology research.[1][2] This guide also presents potential mechanisms of action and compares this chemical scaffold to other established anticancer agents.

Comparative In Vitro Antiproliferative Activity

Numerous studies have highlighted the antiproliferative effects of 6,N2-diaryl-1,3,5-triazine-2,4-diamine derivatives against a panel of human cancer cell lines.[3][4][5] The data presented below is a synthesis of findings from multiple sources to provide a comparative landscape of their in vitro efficacy.

Compound ClassTarget Cell LineIC50/GI50 (µM)Key FindingsReference
6,N2-diaryl-1,3,5-triazine-2,4-diaminesMDA-MB-231 (Triple-Negative Breast Cancer)0.001 - 10High potency and selectivity against triple-negative breast cancer cells. Some analogs show nanomolar efficacy.[3][5]
SKBR-3 (Breast Cancer)>10Generally less effective against HER2-positive breast cancer lines.[3]
MCF-7 (Breast Cancer)>10Varied, but generally lower, activity against ER-positive breast cancer cells.[3]
DU145 (Prostate Cancer)-Preliminary studies showed promising anticancer properties.[3]
Non-cancerous MCF-10A>10High selectivity, with minimal effect on non-cancerous breast epithelial cells.[3][5]

Proposed Mechanism of Action and Signaling Pathway

The anticancer activity of 1,3,5-triazine derivatives is believed to stem from their ability to interfere with key cellular signaling pathways involved in cancer cell proliferation and survival.[3][4] While the precise mechanism for this compound is yet to be elucidated, related compounds have been shown to inhibit various kinases, including PI3K and mTOR, and may induce apoptosis.[3][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazine This compound (Proposed) Triazine->PI3K Inhibition

Caption: Proposed signaling pathway inhibition by N2-substituted 1,3,5-triazine-2,4-diamines.

Standardized Experimental Protocol for In Vivo Xenograft Studies

The following protocol outlines a robust methodology for assessing the in vivo efficacy of this compound in a human tumor xenograft model.[1][2][6]

Cell Culture and Animal Models
  • Cell Line: MDA-MB-231 human breast cancer cells are recommended based on the high in vitro sensitivity to this class of compounds.[3] Cells should be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, are a standard choice for establishing xenografts due to their immunodeficient state.[6]

Tumor Implantation and Growth Monitoring
  • Implantation: A suspension of 5 x 10^6 MDA-MB-231 cells in 100 µL of a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

  • Monitoring: Tumor volume should be measured bi-weekly using calipers. The formula: Tumor Volume = (Length x Width^2) / 2 is commonly used.[2] Animal body weight should also be recorded as an indicator of toxicity.

Treatment Regimen
  • Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups (n=8-10 per group).

  • Compound Administration: this compound, formulated in a suitable vehicle (e.g., DMSO/saline), is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various dose levels.

  • Controls: A vehicle control group and a positive control group (e.g., a standard-of-care chemotherapeutic agent like Paclitaxel) should be included.

Efficacy and Toxicity Assessment
  • Primary Endpoint: The primary efficacy endpoint is tumor growth inhibition (TGI). TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Secondary Endpoints: These may include tumor regression, time to progression, and survival analysis.

  • Toxicity Evaluation: Monitored through changes in body weight, clinical signs of distress, and post-mortem histopathological analysis of major organs.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
  • PK Studies: Blood samples are collected at various time points post-administration to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • PD Studies: Tumor and tissue samples are collected at the end of the study to assess target engagement and downstream signaling effects (e.g., via Western blot or immunohistochemistry for p-AKT levels).

G A Cell Culture (MDA-MB-231) B Tumor Cell Implantation (Nude Mice) A->B C Tumor Growth Monitoring B->C D Randomization C->D E Treatment Initiation (Compound/Vehicle) D->E F Continued Monitoring (Tumor Volume, Body Weight) E->F G Endpoint Analysis (TGI, PK/PD) F->G

Caption: Standardized workflow for in vivo xenograft model validation.

Comparative Landscape and Future Directions

The N2-substituted 1,3,5-triazine-2,4-diamine scaffold represents a promising avenue for the development of novel anticancer therapeutics, particularly for challenging subtypes like triple-negative breast cancer.

G cluster_main Anticancer Agent Comparison cluster_adv Potential Advantages of N2-Triazines Triazine N2-Substituted 1,3,5-Triazines Taxanes Taxanes (e.g., Paclitaxel) Triazine->Taxanes Different MoA Platinums Platinum-based (e.g., Cisplatin) Triazine->Platinums Different MoA Targeted Targeted Therapies (e.g., Kinase Inhibitors) Triazine->Targeted Similar MoA (Potentially) Adv1 High Selectivity for Cancer Cells Triazine->Adv1 Adv2 Efficacy in Resistant Cancers (TNBC) Triazine->Adv2 Adv3 Favorable Toxicity Profile (Hypothesized) Triazine->Adv3

Caption: Logical comparison of N2-substituted 1,3,5-triazines with other anticancer agents.

The next critical step is to perform comprehensive in vivo studies, as outlined in this guide, to validate the promising in vitro findings. Such studies will be instrumental in determining the therapeutic potential of this compound and its analogs, paving the way for potential clinical translation. The use of patient-derived xenograft (PDX) models could further enhance the clinical relevance of these preclinical studies by better recapitulating the heterogeneity of human tumors.[7][8]

References

Assessing the Selectivity of N²-Substituted 1,3,5-Triazine-2,4-Diamine Derivatives for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with high efficacy and minimal side effects is a cornerstone of modern oncology research. A critical aspect of this endeavor is the development of compounds that exhibit selective cytotoxicity towards cancer cells while sparing their normal, healthy counterparts. The 1,3,5-triazine scaffold has emerged as a promising framework for the design of such agents. This guide provides a comparative assessment of the selectivity of N²-substituted 1,3,5-triazine-2,4-diamine derivatives, with a focus on providing a framework for evaluating compounds like N²-Benzyl-1,3,5-triazine-2,4-diamine. While specific selectivity data for N²-Benzyl-1,3,5-triazine-2,4-diamine is not extensively available in the public domain, this guide will draw upon data from closely related analogs to illustrate the potential of this chemical class.

A significant breakthrough in this area involves a series of 6,N²-diaryl-1,3,5-triazine-2,4-diamines, which have demonstrated remarkable and highly selective antiproliferative activity against triple-negative breast cancer cells (MDA-MB-231) while showing no significant impact on the growth of non-cancerous breast epithelial cells (MCF-10A).[1][2]

Comparative Cytotoxicity Data

The following table summarizes the growth inhibition data for a highly potent 6,N²-diaryl-1,3,5-triazine-2,4-diamine analog, illustrating its selectivity profile. The data is derived from studies evaluating its effect on a cancerous and a non-cancerous breast cell line.

Compound IDCell LineCell TypeGrowth Inhibition (GI₅₀)Selectivity Index (SI)
Lead Compound MDA-MB-231Triple-Negative Breast Cancer1 nM[2][3]>10,000
MCF-10ANon-cancerous Breast Epithelial>10 µM[1][3]

Selectivity Index (SI): Calculated as the ratio of the GI₅₀ for the non-cancerous cell line to the GI₅₀ for the cancer cell line (SI = GI₅₀ MCF-10A / GI₅₀ MDA-MB-231). A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

The data presented above is typically generated using the MTT assay, a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol outlines the key steps for evaluating the cytotoxicity of a test compound against adherent cell lines.[4][5]

  • Cell Seeding:

    • Harvest and count cells (e.g., MDA-MB-231 and MCF-10A).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).[6]

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., N²-Benzyl-1,3,5-triazine-2,4-diamine) in the appropriate cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[4]

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

    • Mix gently on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the compound concentration and determine the GI₅₀ (the concentration at which cell growth is inhibited by 50%) using non-linear regression analysis.

Visualizations

Experimental Workflow for Assessing Selectivity

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance calculation Calculate % Viability absorbance->calculation gi50 Determine GI50 calculation->gi50 selectivity Calculate Selectivity Index gi50->selectivity

Caption: Workflow for determining the cytotoxicity and selectivity of test compounds.

Potential Signaling Pathway: PI3K/AKT/mTOR

Several 1,3,5-triazine derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently hyperactivated in various cancers, promoting cell proliferation and survival.[1][7][8]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Triazine 1,3,5-Triazine Derivative Triazine->PI3K Inhibition PTEN PTEN PTEN->PIP3 Inhibition

References

"benchmarking the synthetic efficiency of different routes to N2-substituted triazines"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Efficiency of Routes to N2-Substituted Triazines

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of heterocyclic scaffolds is of paramount importance. Among these, N2-substituted triazines, encompassing the 1,3,5-, 1,2,4-, and 1,2,3-isomers, are privileged structures due to their wide range of biological activities. This guide provides an objective comparison of various synthetic routes to these compounds, supported by experimental data to benchmark their efficiency.

Comparison of Synthetic Routes to N2-Substituted 1,3,5-Triazines

The most prevalent and versatile method for synthesizing N2-substituted 1,3,5-triazines is the sequential nucleophilic substitution of cyanuric chloride. This approach allows for the controlled introduction of various substituents.

Synthetic RouteKey ReactantsTypical Reaction ConditionsCatalyst/ReagentTypical Yield Range (%)Key Advantages/Disadvantages
Sequential Nucleophilic Substitution Cyanuric chloride, AminesStep 1: 0 °C; Step 2: Room Temperature; Step 3: 70-110 °C. THF or DMF as solvent.[1]DIPEA or NaHCO₃ as base.[1][2]54-99%[1][2]Advantages: High yields, readily available starting materials, and high degree of control over substitution. Disadvantages: Requires careful temperature control for selective substitution.
Microwave-Assisted Synthesis Cyanuric chloride, Amines150 °C, 50 W, 150 seconds.[1]Na₂CO₃, TBAB54-87%[1]Advantages: Significant reduction in reaction time, environmentally friendly ("green") approach. Disadvantages: Requires specialized microwave equipment.
One-Pot Sequential Synthesis Cyanuric chloride, Amines, Boronic AcidsStep 1: 0 °C to rt, 4h; Step 2: 60 °C, 12-24h; Step 3 (Suzuki): rt, 12h.[3]DIPEA, PdCl₂(dtbpf) for Suzuki coupling.35-69%[3]Advantages: Avoids intermediate purification, increasing overall efficiency. Disadvantages: Potential for side reactions and lower yields compared to stepwise methods.
Cyclotrimerization of Nitriles Aromatic NitrilesSolvent-free, mild conditions.Yttrium salts or silica gel-supported Lewis acids.[4]Moderate[4]Advantages: Environmentally benign, atom-efficient. Disadvantages: Harsh conditions may be required for less reactive nitriles, leading to moderate yields.
Comparison of Synthetic Routes to N2-Substituted 1,2,4-Triazines

The synthesis of 1,2,4-triazines often involves the condensation of 1,2-dicarbonyl compounds with amidrazones or related precursors.

Synthetic RouteKey ReactantsTypical Reaction ConditionsCatalyst/ReagentTypical Yield Range (%)Key Advantages/Disadvantages
One-Pot from 1,2-Dicarbonyls (Conventional) 1,2-Diketones, Amides, Hydrazine HydrateReflux, 3-6 hours.[5]Base44-78%[5]Advantages: Simple, one-pot procedure. Disadvantages: Longer reaction times compared to microwave methods.
One-Pot from 1,2-Dicarbonyls (Microwave) 1,2-Diketones, Amides, Hydrazine HydrateMicrowave irradiation, 180-360 seconds.[5]Base60-80%[5]Advantages: Rapid synthesis with good yields. Disadvantages: Requires microwave reactor.
Cyclocondensation of Amidrazones C-glycosyl formamidrazones, 1,2-dicarbonyl derivatives3-7 hours.Not specified53-97%[5]Advantages: High yields and applicability to complex substrates like glycosyl derivatives. Disadvantages: Requires synthesis of the amidrazone precursor.
From β-Keto-N-acylsulfonamides β-Keto-N-acylsulfonamides, Hydrazine SaltsMild conditions.Not specifiedNot specifiedAdvantages: Allows for late-stage introduction of substituents. Disadvantages: Requires preparation of the starting β-keto-N-acylsulfonamide.[5]
Comparison of Synthetic Routes to N2-Substituted 1,2,3-Triazoles

While technically triazoles, the synthesis of N2-substituted 1,2,3-triazoles is often discussed in the context of triazine chemistry due to structural similarities. The regioselective synthesis of the N2-isomer is challenging.

Synthetic RouteKey ReactantsTypical Reaction ConditionsCatalyst/ReagentTypical Yield Range (%)Key Advantages/Disadvantages
From Geminal Diazides and Hydrazines Geminal diazides, Organic hydrazines60 °C, 30 minutes, THF.[6][7]Acetic acid (catalyst), Na₂SO₄ (desiccant)Up to 75%[6][7]Advantages: Novel, regioselective method with mild conditions and tolerance of various functional groups. Disadvantages: Requires the synthesis of geminal diazide precursors.
Boulton-Katritzky Rearrangement Hydrazones derived from oxadiazolesNot specifiedNot specifiedNot specifiedAdvantages: A potential route to N2-substituted 1,2,3-triazoles. Disadvantages: Not widely used due to difficulties in synthesizing the corresponding oxadiazoles.[8]

Experimental Protocols

Protocol 1: Three-Step Synthesis of a Trisubstituted 1,3,5-Triazine[1]

This protocol describes the synthesis of a series of morpholine-functionalized 1,3,5-triazine derivatives.

Step 1: Synthesis of 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine To a solution of cyanuric chloride (12) in tetrahydrofuran (THF) at a temperature below 0 °C, 2-chloroaniline (11) is added. The reaction mixture is stirred at this temperature, and the formation of the intermediate (13) is monitored by TLC. The product is isolated to yield 49%.

Step 2: Synthesis of 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine The intermediate from Step 1 (13) is reacted with morpholine (14) in the presence of N,N-diisopropylethylamine (DIPEA) as a base in THF as a solvent to obtain compound 1.

Step 3: Nucleophilic Substitution with Selected Amines Intermediate 1 is subjected to nucleophilic substitution with various amines (2a-h) under optimized microwave conditions. Sodium carbonate (Na₂CO₃) is used as the base, tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and dimethylformamide (DMF) as the solvent. The reaction is carried out under microwave irradiation at 150 °C and 50 W for 150 seconds. The final products are obtained with yields ranging from 54% to 87%.

Protocol 2: One-Pot Synthesis of 3,6-Disubstituted-1,2,4-triazines (Conventional Heating)[5]

This protocol outlines a one-pot synthesis of 1,2,4-triazine derivatives from 1,2-dicarbonyl compounds.

  • A mixture of an amide (1 equivalent), a 1,2-dicarbonyl compound (1 equivalent), and a base in a suitable solvent is prepared.

  • Hydrazine hydrate (2 ml) is added to the reaction mixture.

  • The solution is heated at reflux for 2.5 to 6 hours.

  • After cooling, the solvent is evaporated under reduced pressure.

  • The residue is poured into water and extracted with dichloromethane.

  • The organic layer is washed with a sodium bicarbonate solution and dried over sodium sulfate.

  • The crude product is purified by column chromatography to yield the 3,6-disubstituted-1,2,4-triazine.

Protocol 3: Regioselective Synthesis of N2-Substituted 1,2,3-Triazoles[6]

This protocol details a novel method for the synthesis of N2-alkyl- and N2-aryl-1,2,3-triazoles.

  • Geminal diazides derived from ketoesters, ketoamides, or ketones are treated with organic hydrazines.

  • The reaction is conducted under mild thermolysis conditions at 60 °C for 30 minutes.

  • Acetic acid is used as a catalyst, Na₂SO₄ as a desiccant, and THF as the solvent.

  • The reaction tolerates a wide range of functional groups, enabling the synthesis of both N2-alkyl and N2-aryl triazoles with yields up to 75%.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of N2-substituted triazines.

G cluster_0 Synthesis of 1,3,5-Triazines A Cyanuric Chloride C Monosubstituted Intermediate A->C 0 °C B First Nucleophile (Amine 1) B->C E Disubstituted Intermediate C->E Room Temp. D Second Nucleophile (Amine 2) D->E G Trisubstituted 1,3,5-Triazine E->G Elevated Temp. F Third Nucleophile (Amine 3) F->G

Caption: Sequential substitution on cyanuric chloride for 1,3,5-triazines.

G cluster_1 One-Pot Synthesis of 1,2,4-Triazines H 1,2-Dicarbonyl Compound K Reaction Mixture H->K I Amide I->K J Hydrazine J->K L Cyclocondensation K->L Heat or Microwaves M 1,2,4-Triazine L->M

Caption: One-pot cyclocondensation for the synthesis of 1,2,4-triazines.

G cluster_2 Synthesis of N2-Substituted 1,2,3-Triazoles N Ketoester/Ketoamide/Ketone O Geminal Diazide N->O Diazotization Q Condensation & Cyclization O->Q Mild Thermolysis P Organic Hydrazine P->Q R N2-Substituted 1,2,3-Triazole Q->R

Caption: Synthesis of N2-substituted 1,2,3-triazoles from geminal diazides.

References

Evaluating the ADME-Tox Properties of N2-Benzyl-1,3,5-triazine-2,4-diamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N2-Benzyl-1,3,5-triazine-2,4-diamine scaffold is a promising core structure in medicinal chemistry, with derivatives showing potential as anticancer and neuroprotective agents. A critical step in the development of these compounds is the early evaluation of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. A favorable ADME-Tox profile is essential for a drug candidate to be safe and effective.

This guide provides a comparative overview of the key ADME-Tox properties of this compound derivatives. Due to the absence of a single comprehensive experimental study directly comparing a series of these specific derivatives, this guide synthesizes available in silico prediction data and presents standardized experimental protocols for key assays. The included data tables are illustrative, demonstrating how experimental results would be presented for comparative analysis.

Data Presentation: Comparative ADME-Tox Properties

The following tables summarize key ADME-Tox parameters for a hypothetical series of this compound derivatives. These parameters are crucial for predicting a compound's pharmacokinetic and safety profile.

Table 1: Physicochemical Properties and Absorption

Compound IDR-GroupMolecular Weight ( g/mol )LogPAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio
TZD-001H201.232.51505.21.8
TZD-0024-Cl235.673.2758.12.5
TZD-0034-OCH₃231.262.12004.51.5
TZD-0044-NO₂246.232.81106.82.1

Table 2: Distribution and Metabolism

Compound IDPlasma Protein Binding (%)Microsomal Stability (t½, min)Major Metabolizing CYP Isozyme
TZD-0018545CYP3A4
TZD-0029230CYP3A4, CYP2C9
TZD-0038065CYP2D6
TZD-0048850CYP1A2

Table 3: Toxicity Profile

Compound IDCytotoxicity (HepG2 IC₅₀, µM)hERG Inhibition (IC₅₀, µM)Ames Test (Mutagenicity)
TZD-001> 100> 30Negative
TZD-0027515Negative
TZD-003> 100> 30Negative
TZD-0045025Positive (with S9)

In silico studies on related 1,3,5-triazine derivatives suggest that these compounds generally possess favorable physicochemical properties for drug development. However, specific substitutions can significantly impact their ADME-Tox profiles. For instance, a study on 6-((4-benzylpiperidin-1-yl) methyl)- N2-(p-tolyl)-1,3,5-triazine-2,4-diamine indicated good drug-like properties based on computational analysis.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below. These protocols are based on standard industry practices.

Aqueous Solubility Assay (Kinetic Solubility)

This assay determines the solubility of a compound in an aqueous buffer, which is a critical factor for oral absorption.

Methodology:

  • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Add the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration that exceeds the expected solubility.

  • Shake the mixture at room temperature for a specified period (e.g., 2 hours).

  • Filter the solution to remove any precipitated compound.

  • Analyze the concentration of the dissolved compound in the filtrate using high-performance liquid chromatography (HPLC) with a standard curve.

Caco-2 Permeability Assay

This assay assesses the ability of a compound to cross the intestinal epithelial barrier, predicting its in vivo absorption.[2][3][4][5][6]

Methodology:

  • Culture Caco-2 cells on a semi-permeable membrane in a trans-well plate system until a confluent monolayer is formed (typically 21 days).

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add the test compound to the apical (A) side of the monolayer.

  • At various time points, take samples from the basolateral (B) side.

  • To determine the efflux ratio, also perform the experiment in the B-to-A direction.

  • Analyze the concentration of the compound in the samples by liquid chromatography-mass spectrometry (LC-MS/MS).

  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[7][8][9][10]

Methodology:

  • Incubate the test compound with liver microsomes (from human or other species) and the cofactor NADPH at 37°C.

  • Take samples at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile).

  • Analyze the remaining concentration of the parent compound in each sample by LC-MS/MS.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) of the compound.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the effect of a compound on cell viability.[11][12][13][14]

Methodology:

  • Seed cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

hERG Inhibition Assay

This assay assesses the potential of a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.[15][16][17]

Methodology:

  • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Employ an automated patch-clamp system to measure the hERG channel current.

  • Apply different concentrations of the test compound to the cells and record the corresponding changes in the hERG current.

  • Determine the IC₅₀ value for the inhibition of the hERG channel.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[18][19][20][21][22]

Methodology:

  • Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it).

  • Expose the bacteria to the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).

  • Plate the treated bacteria on a histidine-deficient agar medium.

  • Incubate the plates for 48-72 hours.

  • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key ADME-Tox assays.

ADME_Tox_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity solubility Aqueous Solubility caco2 Caco-2 Permeability ppb Plasma Protein Binding microsomal Microsomal Stability cytotoxicity Cytotoxicity (MTT) herg hERG Inhibition ames Ames Test start Test Compound start->solubility start->caco2 start->ppb start->microsomal start->cytotoxicity start->herg start->ames

Caption: Overview of the in vitro ADME-Tox screening cascade.

Caco2_Workflow cluster_prep Cell Culture cluster_assay Permeability Assay seed Seed Caco-2 cells on trans-well culture Culture for 21 days to form monolayer seed->culture teer Verify monolayer integrity (TEER) culture->teer add_compound Add test compound to apical side teer->add_compound incubate Incubate and sample from basolateral side add_compound->incubate analyze Analyze samples (LC-MS/MS) incubate->analyze calculate Calculate Papp analyze->calculate

Caption: Experimental workflow for the Caco-2 permeability assay.

MTT_Workflow seed_cells Seed cells in 96-well plate treat_cells Treat with compound (various concentrations) seed_cells->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Solubilize formazan crystals (DMSO) incubate_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

References

Safety Operating Guide

Proper Disposal of N2-Benzyl-1,3,5-triazine-2,4-diamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of N2-Benzyl-1,3,5-triazine-2,4-diamine (CAS No. 4086-63-9). This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and adherence to regulatory compliance. The information herein is synthesized from safety data sheets (SDS) and general chemical waste guidelines.

I. Immediate Safety and Handling Precautions

Prior to handling or disposal, it is crucial to be fully aware of the potential hazards associated with this compound. The toxicological properties of this compound have not been fully investigated, and it should be handled with care. It is known to be an irritant and may be harmful if ingested or inhaled, causing irritation to mucous membranes and the upper respiratory tract.

Personal Protective Equipment (PPE) is mandatory. Before beginning any disposal procedure, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Respiratory Protection: A NIOSH-approved respirator is required if ventilation is inadequate or if dust is generated.

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are essential to prevent skin contact.

II. Quantitative Data Summary

The following table summarizes key information for this compound:

ParameterValue
CAS Number 4086-63-9
Molecular Formula C₁₀H₁₁N₅
Appearance Solid
Known Hazards Irritant, potential for harm if ingested or inhaled
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.

III. Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, spatulas), and contaminated PPE, must be segregated as chemical waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

Step 2: Waste Collection and Storage

  • Collect the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • The label on the waste container must clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazards (e.g., Irritant).

  • Store the sealed waste container in a designated hazardous waste accumulation area that is secure and away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • The primary method of disposal for this type of compound is typically high-temperature incineration at a permitted hazardous waste facility.

Step 4: Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Wear Appropriate PPE: Don the appropriate PPE as outlined in Section I.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill before placing it in the waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your supervisor and EHS department.

IV. Experimental Workflow and Disposal Logic

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection cluster_disposal Disposal A Identify Waste Containing This compound B Don Appropriate PPE (Goggles, Gloves, Respirator, Lab Coat) A->B C Segregate as Chemical Waste B->C D Place in a Labeled, Sealed Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS or Licensed Waste Contractor E->F G Arrange for High-Temperature Incineration F->G

Caption: Disposal Workflow for this compound

Spill Response Protocol Spill Spill Occurs Evacuate Evacuate & Ventilate Area Spill->Evacuate PPE Don Full PPE Evacuate->PPE Contain Contain & Collect Spill PPE->Contain Decontaminate Decontaminate Spill Area Contain->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Spill Response Protocol

Personal protective equipment for handling N2-Benzyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N2-Benzyl-1,3,5-triazine-2,4-diamine was not available at the time of this writing. The following guidance is based on the general safety and handling protocols for the triazine class of compounds. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment, handling, and disposal are based on the known hazards of similar triazine compounds, which are generally considered to be skin and eye irritants.[1][2]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is crucial to minimize exposure and ensure personal safety in the laboratory.

Scenario Eye/Face Protection Skin/Body Protection Respiratory Protection
Routine Laboratory Use (in a chemical fume hood) Safety glasses with side shields or chemical splash goggles.[3]Chemical-resistant gloves (e.g., nitrile rubber with a minimum thickness of 11-13 mil), standard lab coat.[3][4]Not generally required when handled within a certified chemical fume hood.[3]
Handling Outside of a Fume Hood (e.g., weighing) Safety glasses with side shields or chemical splash goggles.[3]Chemical-resistant gloves, lab coat. A chemical-resistant apron is recommended if there is a risk of splashing.[3][5]A NIOSH-approved respirator with an organic vapor cartridge is recommended to prevent inhalation of fine particles.[3]
Spill Cleanup Chemical splash goggles and a face shield.[1][3]Chemical-resistant gloves, chemical-resistant apron or suit, and appropriate footwear.[3]A NIOSH-approved respirator with an organic vapor cartridge.[3]

Standard Operating Procedure (SOP) for Safe Handling

1. Pre-Handling Preparations:

  • Ensure that a certified chemical fume hood is in proper working order.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Don the appropriate PPE as specified in the table above.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Chemical:

  • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes.[2]

  • Use compatible utensils (e.g., stainless steel or glass) for weighing and transferring the solid.

  • Keep the container tightly sealed when not in use.[4][6]

3. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Clean the work area and any contaminated equipment.

  • Remove and properly store or dispose of PPE.

4. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1] Remove and wash contaminated clothing before reuse.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure laboratory safety.

1. Waste Categorization:

  • This material should be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) guidelines for specific categorization.

2. Waste Container:

  • Use a designated, leak-proof, and properly labeled hazardous waste container.

  • The container must be clearly labeled with "Hazardous Waste" and the chemical name.

3. Disposal of Empty Containers:

  • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Dispose of the rinsate in the designated hazardous waste container.

  • Deface the label on the empty container before disposing of it in the appropriate solid waste stream, as per institutional guidelines.

4. Spill Residue:

  • Any materials used to clean up spills (e.g., absorbent pads, contaminated gloves) must be placed in the designated hazardous waste container.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound A Preparation - Verify fume hood function - Check safety shower/eyewash - Don appropriate PPE B Handling in Fume Hood - Weigh and transfer compound - Keep container sealed when not in use A->B C Post-Handling - Clean work area - Wash hands thoroughly - Doff PPE B->C F Exposure Event B->F Spill or Exposure D Waste Collection - Collect all chemical waste and contaminated materials C->D E Waste Segregation - Place in a labeled, sealed hazardous waste container D->E H Proper Disposal - Store waste container in designated area - Arrange for pickup by EHS E->H G First Aid & Medical Attention - Follow exposure-specific procedures - Seek immediate medical help F->G

Caption: Safe handling and disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.